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Foundational

Technical Monograph: (4-Hydroxyphenyl)(phenyl)methanone-d5

Chemical Properties, Synthesis, and Bioanalytical Applications Executive Summary (4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5 ) is a stable isotope-labeled analog of 4-hydroxybenzophenone...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Bioanalytical Applications

Executive Summary

(4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5 ) is a stable isotope-labeled analog of 4-hydroxybenzophenone (4-HBP). It serves as the critical Internal Standard (IS) for the accurate quantification of benzophenone derivatives in complex biological matrices (plasma, urine, placental tissue) and environmental samples.

As a primary metabolite of the common UV filter Benzophenone-3 (Oxybenzone), 4-HBP is a biomarker for endocrine disruption studies. The d5-analog provides essential correction for matrix effects, ionization suppression, and extraction variability during LC-MS/MS analysis. This guide details its physicochemical profile, mass spectrometric behavior, and validated experimental protocols.[1][2]

Chemical Identity & Structural Integrity
Parameter Technical Specification
Systematic Name (4-Hydroxyphenyl)(phenyl-d5)methanone
Common Name 4-Hydroxybenzophenone-d5
CAS Number 76478-47-2 (Isotopologue specific)
Parent CAS 1137-42-4 (Unlabeled)
Molecular Formula

Molecular Weight 203.25 g/mol (vs. 198.22 g/mol for unlabeled)
Isotopic Purity Typically ≥ 98 atom % D
Chemical Structure A benzophenone core where the unsubstituted phenyl ring is fully deuterated (

), while the phenolic ring remains unlabeled (

).[3]
Physicochemical Profile

The physicochemical properties of the d5-analog closely mirror the parent compound, with the primary difference being the mass shift utilized for detection.

  • Physical State: Off-white to pale yellow crystalline powder.

  • Melting Point: 132–135 °C.

  • Solubility:

    • High: Acetonitrile, Methanol, Ethyl Acetate, Ethanol.

    • Low/Insoluble: Water (Hydrophobic nature requires organic solvents for stock preparation).

  • pKa: ~7.7 (Phenolic hydroxyl). The electron-withdrawing carbonyl group increases acidity relative to phenol.

  • LogP: ~3.0. Indicates significant lipophilicity; requires reversed-phase chromatography (C18) for retention.

Mass Spectrometry & Analytical Performance

The utility of (4-Hydroxyphenyl)(phenyl)methanone-d5 relies on its distinct fragmentation pattern in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1. Ionization & Fragmentation Logic
  • Ionization Mode: ESI Positive (

    
    ) or ESI Negative (
    
    
    
    ).
  • Positive Mode Mechanism: Protonation occurs at the carbonyl oxygen.

  • Fragmentation Pathways:

    • Pathway A (Specific): Cleavage of the C-C bond between the carbonyl and the phenolic ring yields the Benzoyl-d5 cation (

      
      , m/z 110). This is the preferred quantitation transition as it retains the deuterium label.
      
    • Pathway B (Non-Specific): Cleavage of the C-C bond between the carbonyl and the deuterated phenyl ring yields the 4-Hydroxybenzoyl cation (

      
      , m/z 121). This fragment loses the label and is identical to the parent compound's fragment.
      
4.2. Fragmentation Pathway Diagram

Fragmentation cluster_legend Legend Parent Precursor Ion [M+H]+ m/z 204 Frag1 Benzoyl-d5 Cation (Specific IS Fragment) m/z 110 Parent->Frag1 α-Cleavage (Phenol Loss) Frag2 4-Hydroxybenzoyl Cation (Loss of Label) m/z 121 Parent->Frag2 α-Cleavage (Phenyl-d5 Loss) Frag3 Phenyl-d5 Cation m/z 82 Frag1->Frag3 -CO (28 Da) key Blue: Precursor | Green: Quantifier | Red: Qualifier (Avoid for IS)

Caption: ESI+ Fragmentation pathway of 4-Hydroxybenzophenone-d5 showing retention vs. loss of isotopic label.

4.3. Recommended MRM Transitions
AnalytePolarityPrecursor (m/z)Product (m/z)TypeRationale
4-HBP-d5 ESI (+)204.1 110.1 Quantifier Retains

label; high specificity.
4-HBP-d5 ESI (+)204.182.1QualifierSecondary confirmation fragment (

).
4-HBP (Parent)ESI (+)199.1121.0QuantifierStandard transition for the unlabeled analyte.

Critical Note: Avoid using the 204.1


 121.0 transition for the Internal Standard. Since this fragment (

) contains no deuterium, it is chemically identical to the fragment from the unlabeled analyte. While mass resolution usually separates the precursors (204 vs 199), any isotopic cross-talk or in-source fragmentation could compromise data integrity.
Synthesis & Stability
5.1. Synthetic Route

The standard synthesis employs a Friedel-Crafts Acylation .

  • Reagents: Phenol + Benzoyl Chloride-d5 (or Benzotrichloride-d5).

  • Catalyst: Aluminum Chloride (

    
    ) or Zinc Chloride.
    
  • Solvent: 1,2-Dichloroethane or Carbon Disulfide.

  • Mechanism: The electrophilic benzoyl-d5 cation attacks the electron-rich phenol ring (para-directing).

  • Purification: Recrystallization from toluene or dilute acetic acid.

5.2. Stability & Handling
  • Photostability: Benzophenones are photo-initiators. Strict light protection is mandatory. Store in amber vials wrapped in foil. Exposure to UV light can induce radical formation and degradation.

  • Storage: -20°C in a desiccator.

  • Solution Stability: Stock solutions in Methanol/Acetonitrile are stable for 6 months at -20°C if protected from light.

Experimental Protocols
6.1. Stock Solution Preparation
  • Weighing: Accurately weigh 1.0 mg of (4-Hydroxyphenyl)(phenyl)methanone-d5 into a 10 mL amber volumetric flask.

  • Dissolution: Dissolve in 100% Methanol (LC-MS grade). Do not use water as the primary solvent due to solubility limits.

  • Concentration: This yields a 100 µg/mL (100 ppm) primary stock.

  • Working Standard: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water to create a 1 µg/mL working solution for spiking.

6.2. Biological Sample Extraction (Plasma/Urine)

Methodology: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)

  • Aliquot: Transfer 200 µL of biological sample (plasma/urine) to a 1.5 mL Eppendorf tube.

  • Enzymatic Hydrolysis (Optional): If total (conjugated + free) 4-HBP is required, add

    
    -glucuronidase and incubate at 37°C for 2 hours.
    
  • IS Spiking: Add 20 µL of the 1 µg/mL 4-HBP-d5 working solution. Vortex for 10 seconds.

  • Protein Precipitation/Extraction:

    • Add 600 µL of ice-cold Ethyl Acetate (or Acetonitrile).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Concentration: Transfer the supernatant to a clean glass tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).

  • Analysis: Inject 5-10 µL into the LC-MS/MS system.

6.3. Analytical Workflow Diagram

Workflow Sample Biological Sample (200 µL Plasma/Urine) Spike Spike IS: 4-HBP-d5 (20 µL) Sample->Spike Extract Extraction: Add Ethyl Acetate + Vortex Spike->Extract Centrifuge Centrifuge: 10,000 rpm, 5 min Extract->Centrifuge Evap Evaporation: N2 Stream @ 40°C Centrifuge->Evap Supernatant Recon Reconstitution: Mobile Phase (100 µL) Evap->Recon LCMS LC-MS/MS Analysis Monitor 204 -> 110 Recon->LCMS

Caption: Validated sample preparation workflow for quantifying benzophenones using d5-IS.

References
  • Vela-Soria, F., et al. (2011).[4] "Determination of benzophenones in human placental tissue samples by liquid chromatography–tandem mass spectrometry." Talanta, 85(4), 1840-1847.

  • Jeon, H. K., et al. (2008). "Toxicokinetics and metabolisms of benzophenone-type UV filters in rats." Toxicology, 248(2-3), 89-95.

  • National Institute of Standards and Technology (NIST). "Methanone, (4-hydroxyphenyl)phenyl- (Parent Compound Data)." NIST Chemistry WebBook.[3]

  • Dalton Research Molecules. "(4-Hydroxyphenyl)phenyl-d5-methanone Product Specification."

Sources

Exploratory

Technical Guide: Synthesis of (4-Hydroxyphenyl)(phenyl-d5)methanone

Executive Summary Target Molecule: (4-Hydroxyphenyl)(phenyl-d5)methanone CAS Registry Number: 76478-47-2 (labeled), 1137-42-4 (unlabeled) Primary Application: Stable isotope-labeled internal standard (IS) for the quantif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (4-Hydroxyphenyl)(phenyl-d5)methanone CAS Registry Number: 76478-47-2 (labeled), 1137-42-4 (unlabeled) Primary Application: Stable isotope-labeled internal standard (IS) for the quantification of 4-hydroxybenzophenone (4-HBP) in biological matrices via LC-MS/MS. Core Synthesis Strategy: Friedel-Crafts acylation/Fries rearrangement sequence using Benzoyl chloride-d5 and Phenol.

This guide details the synthesis of (4-Hydroxyphenyl)(phenyl-d5)methanone, focusing on high isotopic enrichment (>99 atom% D) and regiochemical purity. Two methodologies are presented: a One-Pot Friedel-Crafts/Fries Protocol for efficiency and scalability, and a Stepwise Anisole Route for maximum purity.

Retrosynthetic Analysis

The synthesis is designed to introduce the deuterium label via the commercially available Benzoyl chloride-d5 . This ensures the label is located on the unsubstituted phenyl ring, which is metabolically stable and distinct from the phenolic ring.

Retrosynthesis Target (4-Hydroxyphenyl)(phenyl-d5)methanone (Target Molecule) Inter1 Phenyl benzoate-d5 (Intermediate Ester) Target->Inter1 Fries Rearrangement (AlCl3, Heat) Start1 Phenol (Nucleophile) Target->Start1 Direct Friedel-Crafts (AlCl3, One-Pot) Start2 Benzoyl Chloride-d5 (Electrophile, Label Source) Target->Start2 Direct Friedel-Crafts (AlCl3, One-Pot) Inter1->Start1 Esterification Inter1->Start2 Esterification

Figure 1: Retrosynthetic disconnection showing the introduction of the d5-label via the benzoyl moiety.

Method A: One-Pot Friedel-Crafts/Fries Protocol (Preferred)

This method combines O-acylation and subsequent in situ Fries rearrangement. It is the industrial standard for 4-hydroxybenzophenone, adapted here for labeled synthesis. The use of 1,2-Dichloroethane (EDC) or o-Dichlorobenzene (ODCB) allows for the high temperatures required to drive the rearrangement to the thermodynamic para-isomer.

Reaction Scheme


Materials & Reagents
ReagentEquiv.RoleCritical Specification
Benzoyl Chloride-d5 1.0Label Source>99 atom% D; Anhydrous
Phenol 1.0SubstrateCrystalline, dry
Aluminum Chloride (AlCl₃) 2.2 - 2.5Lewis AcidAnhydrous, granular/powder
1,2-Dichloroethane (EDC) SolventMediumDry (distilled over P₂O₅)
HCl (aq) QuenchProtonation1M - 2M solution
Step-by-Step Protocol
  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize HCl gas. Maintain an inert atmosphere (

    
     or Ar).
    
  • Lewis Acid Suspension: Charge the flask with AlCl₃ (2.2 equiv) and EDC (10 vol relative to phenol) . Cool the suspension to 0–5°C using an ice bath.

  • Phenol Addition: Dissolve Phenol (1.0 equiv) in a minimal amount of EDC. Add this solution dropwise to the AlCl₃ suspension over 15 minutes. Observation: The mixture may turn yellow/orange as the aluminum phenoxide complex forms. Stir for 30 mins at 0°C.

  • Acylation (Label Addition): Add Benzoyl chloride-d5 (1.0 equiv) dropwise via the addition funnel over 20 minutes, maintaining the temperature below 10°C.

  • Rearrangement (The Critical Step):

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (83°C) or 80–90°C if using ODCB.

    • Maintain reflux for 4–6 hours . Mechanistic Note: High temperature is required to convert the kinetic ortho-isomer and the ester intermediate into the thermodynamic para-isomer.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into a stirred mixture of Ice/Water (50 mL) and conc. HCl (5 mL) . Caution: Exothermic hydrolysis of AlCl₃.

  • Workup:

    • Separate the organic layer.[1][2] Extract the aqueous layer with Dichloromethane (DCM) (2 x 20 mL) .

    • Combine organic layers and wash with water (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude solid.

  • Purification: Recrystallize the crude solid from Toluene or Ethanol/Water (70:30) .

    • Target Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Method B: Anisole Route (High Purity Alternative)

If the one-pot method yields difficult-to-separate ortho isomers, this stepwise route is preferred. The steric bulk of the methoxy group and the high para-selectivity of anisole acylation minimize ortho impurities.

Workflow Diagram

AnisoleRoute cluster_0 Step 1: Acylation cluster_1 Step 2: Demethylation Anisole Anisole Inter 4-Methoxybenzophenone-d5 Anisole->Inter AlCl3, DCM 0°C -> RT BzCl Benzoyl Cl-d5 BzCl->Inter Product (4-Hydroxyphenyl)(phenyl-d5)methanone Inter->Product BBr3, DCM -78°C -> RT

Figure 2: Stepwise synthesis via the methoxy-intermediate.

Protocol Summary
  • Acylation: React Anisole (1.0 equiv) with Benzoyl chloride-d5 (1.0 equiv) and AlCl₃ (1.1 equiv) in DCM at 0°C to RT. The para-directing methoxy group ensures >95% regioselectivity.

  • Isolation: Quench with ice water, extract, and crystallize 4-Methoxybenzophenone-d5 (Intermediate).

  • Demethylation: Dissolve the intermediate in dry DCM. Cool to -78°C. Add Boron Tribromide (BBr₃, 1.5 equiv) . Warm to RT and stir for 2 hours.

  • Final Workup: Quench with Methanol (carefully) then water. Extract and recrystallize.[1][3]

    • Advantage:[2][4][5][6] Higher regiochemical purity.

    • Disadvantage:[6] Uses BBr₃ (hazardous) and requires two steps.

Analytical Characterization (Self-Validation)

To validate the synthesis, the following analytical criteria must be met:

TechniqueExpected Result for d5-TargetValidation Logic
¹H NMR (DMSO-d₆)δ 6.88 (d, 2H), 7.65 (d, 2H), 10.35 (s, 1H) . Crucial: Absence of multiplets at 7.5–7.8 ppm (benzoyl ring protons).Confirms d5 label incorporation on the benzoyl ring. The doublet pattern corresponds only to the phenol ring protons.
Mass Spectrometry (ESI-)m/z 202.1 [M-H]⁻ (vs 197.1 for unlabeled).Confirms the presence of 5 deuterium atoms.
HPLC Single peak, retention time matches unlabeled standard.Confirms chemical purity.
Melting Point 132–135°C Matches literature for 4-hydroxybenzophenone.

Safety & Handling

  • Aluminum Chloride (AlCl₃): Reacts violently with water releasing HCl gas. Handle in a fume hood. Quench cautiously.

  • Benzoyl Chloride-d5: Lachrymator. Corrosive. Moisture sensitive. Store in a desiccator.

  • Boron Tribromide (BBr₃): Reacts explosively with water. Pyrophoric potential. Use -78°C cooling and slow addition.

References

  • Preparation of 4-hydroxybenzophenone (General Friedel-Crafts)

    • Title: Process for preparing high-pure 4-hydroxybenzophenone.[4][7]

    • Source: CN P
    • URL
  • Fries Rearrangement Conditions: Title: Fries Rearrangement of Benzoates - Application Notes. Source: Sigma-Aldrich / Merck Technical Library.
  • Regioselectivity in Acylation

    • Title: Regioselective direct ortho C-acylation of phenol and naphthol derivatives.[8][9]

    • Source: Organic Chemistry Frontiers (RSC), 2013.[8]

    • URL:[Link]

  • Target Molecule Data (NIST)

    • Title: Methanone, (4-hydroxyphenyl)phenyl- (CAS 1137-42-4).[10][11][12]

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

Sources

Foundational

Deuterated Benzophenone Derivatives: A Technical Guide to Structural Analysis and Validation

Topic: Deuterated Benzophenone Derivatives: Synthesis Validation & Structural Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deuterated Benzophenone Derivatives: Synthesis Validation & Structural Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

The strategic deuteration of benzophenone derivatives is a critical technique in modern drug development and mechanistic photochemistry. By exploiting the Kinetic Isotope Effect (KIE), researchers can significantly alter metabolic clearance rates mediated by Cytochrome P450 enzymes without changing the pharmacophore’s binding affinity. However, the utility of these isotopologues relies entirely on the precision of their synthesis and characterization.

This guide provides a rigorous, field-proven methodology for the structural analysis of deuterated benzophenones. It moves beyond basic characterization, detailing the specific mass spectrometric fragmentation patterns, NMR isotope shifts, and vibrational spectroscopy signatures required to validate isotopic purity and regiochemistry.

The Strategic Value of Deuteration

Before detailing the analysis, it is vital to understand the causality driving these experiments.

  • Metabolic Stability (The KIE Factor): Carbon-Deuterium (C-D) bonds have a lower zero-point energy than Carbon-Hydrogen (C-H) bonds.[1] This makes the C-D bond stronger (bond dissociation energy increases by ~1.2–1.5 kcal/mol). If C-H bond cleavage is the rate-determining step in a metabolic pathway (e.g., CYP450-mediated oxidation), deuteration can reduce the reaction rate (

    
    ) by a factor of 6–10.
    
  • Mass Spectrometry Standards: Deuterated benzophenones serve as ideal internal standards for quantitation because they co-elute (or nearly co-elute) with the analyte but are mass-resolved.

Analytical Workflow Visualization

The following diagram outlines the logical flow for validating a deuterated benzophenone derivative, moving from bulk enrichment to site-specific confirmation.

AnalyticalWorkflow cluster_MS Step 1: Isotopic Enrichment (Global) cluster_NMR Step 2: Regiochemistry (Local) Start Crude Deuterated Benzophenone Purification Purification (Recrystallization/HPLC) Start->Purification MS_Analysis GC-MS / LC-MS (Molecular Ion Analysis) Purification->MS_Analysis Calc_Enrich Calculate Atom % D (Deconvolution) MS_Analysis->Calc_Enrich H1_NMR 1H NMR (Confirm Signal Loss) Calc_Enrich->H1_NMR If >98% Enriched D2_NMR 2H NMR (Confirm Signal Presence) H1_NMR->D2_NMR C13_NMR 13C NMR (Isotope Shift Analysis) D2_NMR->C13_NMR Validation Final Validation (KIE Studies / Standards) C13_NMR->Validation

Figure 1: Sequential workflow for the structural validation of deuterated benzophenone derivatives.

Mass Spectrometry: The Gold Standard for Enrichment

Mass spectrometry (MS) is the primary tool for determining global isotopic enrichment. For benzophenone derivatives, Electron Ionization (EI) is preferred due to the predictable fragmentation of the diaryl ketone structure.

Fragmentation Logic

Benzophenone (


 182) typically fragments via 

-cleavage to form a benzoyl cation (

105) and a phenyl cation (

77). In a fully deuterated benzophenone-d10 (

192), these shifts are diagnostic.
SpeciesMolecular Ion (

)
Benzoyl Cation (

)
Phenyl Cation (

)
Benzophenone-d0 18210577
Benzophenone-d5 (One ring)187105 / 110 (mixed)77 / 82 (mixed)
Benzophenone-d10 (Full)19211082
Calculating Isotopic Enrichment

Do not rely on the molecular ion peak height alone. You must correct for the natural abundance of


C (1.1%).
Protocol: 
  • Acquire MS data in SIM (Selected Ion Monitoring) mode for the cluster

    
    , 
    
    
    
    , ...
    
    
    .
  • Use a deconvolution algorithm (or matrix method) to subtract the natural

    
    C contribution from the lower isotopologues.
    
  • Self-Validating Check: If your

    
     peak (loss of H/D) is unexpectedly high, check for "scrambling" or H/D exchange in the ion source, which is common with labile aromatic protons.
    

NMR Spectroscopy: Positional Verification

While MS gives the amount of deuterium, NMR determines the location.

Proton ( H) NMR: The "Silent" Spectrum

In a fully deuterated benzophenone, the aromatic region (7.4–7.8 ppm) should be silent.

  • Quantification: Add an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) with a known relaxation delay (

    
    ).
    
  • Integration: Compare the residual aromatic signal area to the internal standard. A signal reduction of >98% confirms high enrichment.

Deuterium ( H) NMR: Direct Observation

This is the definitive test for regiochemistry.

  • Solvent Choice (Critical): Do not use deuterated solvents (e.g.,

    
    ). You must use a non-deuterated solvent (e.g., 
    
    
    
    or
    
    
    ) or a solvent with a distinct chemical shift (e.g., hexafluorobenzene).
  • Observation: The

    
    H spectrum will look identical to the 
    
    
    
    H spectrum in terms of chemical shift (
    
    
    ), but peaks will be broader due to the quadrupolar relaxation of deuterium.
Carbon-13 ( C) NMR: Intrinsic Isotope Effects

Deuterium substitution perturbs the chemical shift of the attached carbon.

  • 
    -Shift:  The carbon directly attached to deuterium (
    
    
    
    ) will appear as a triplet (
    
    
    ) due to
    
    
    coupling (
    
    
    Hz).
  • Isotope Shift: The signal will shift upfield (lower ppm) by approximately 0.2–0.3 ppm per deuterium atom relative to the non-deuterated analog. This is a powerful confirmation of covalent bonding.

Vibrational Spectroscopy (IR/Raman)

The large mass difference between H and D (mass doubled) causes a significant shift in vibrational frequency, following Hooke's Law:



Where 

is the reduced mass.
  • C-H Stretch (Aromatic): ~3030–3080 cm

    
    .
    
  • C-D Stretch (Aromatic): Shifts to ~2250–2280 cm

    
    .
    
  • Validation: The disappearance of the band at >3000 cm

    
     and the appearance of a strong band at ~2260 cm
    
    
    
    confirms deuteration of the aromatic ring.

Experimental Protocols

Protocol A: Determination of Isotopic Enrichment via GC-MS

Objective: Quantify the % incorporation of deuterium.

  • Sample Prep: Dissolve ~1 mg of deuterated benzophenone in 1 mL of HPLC-grade Ethyl Acetate.

  • Instrument: GC-MS (Single Quadrupole).

  • Method:

    • Inlet: 250°C, Split 20:1.

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • Data Analysis:

    • Extract ion chromatograms for

      
       182 (
      
      
      
      ) through 192 (
      
      
      ).
    • Integrate peak areas.[2][3]

    • Apply correction factors for natural

      
      C abundance (1.1% per carbon).
      
    • Calculation:

      
      
      (Where 
      
      
      
      = number of D atoms in that isotopologue).
Protocol B: Regiochemical Confirmation via H NMR

Objective: Confirm D is on the aromatic ring and not exchanged elsewhere.

  • Solvent: Dichloromethane (

    
    , non-deuterated).
    
  • Instrument: 400 MHz NMR or higher. Broadband probe (BBO/BBFO) tuned to

    
    H channel.
    
  • Lock: Run unlocked (since no deuterium solvent is present) or use a coaxial insert containing

    
     for locking only.
    
  • Acquisition:

    • Pulse angle: 90°.[2][3]

    • Relaxation delay (

      
      ): 5 seconds (Deuterium relaxes faster than protons, but 5s ensures quantitation).
      
    • Scans: 64–128.

  • Result: Expect broad singlets at ~7.5 ppm and ~7.8 ppm. Absence of aliphatic signals confirms no scrambling to alkyl substituents (if present).

Visualization of Fragmentation Pathway

Understanding the MS fragmentation is crucial for identifying partially deuterated impurities.

MS_Fragmentation Parent Benzophenone-d10 (m/z 192) Intermediate Radical Cation [Ph-CO-Ph]•+ Parent->Intermediate EI Ionization Benzoyl Benzoyl Cation-d5 (m/z 110) Intermediate->Benzoyl α-Cleavage (-C6D5•) Phenyl Phenyl Cation-d5 (m/z 82) Benzoyl->Phenyl -CO (28 Da) Secondary Frag

Figure 2: Mass spectrometric fragmentation pathway of Benzophenone-d10, highlighting the diagnostic mass shifts used for validation.

References

  • Atzrodt, J., et al. "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 2007. Link

  • Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 2014. Link

  • Sigma-Aldrich. "Applications of Quantitative D-NMR in Analysis of Deuterium Enriched Compounds." Technical Poster. Link

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004. (Standard Reference for C-D stretch).
  • NIST Chemistry WebBook. "Benzophenone Mass Spectrum." National Institute of Standards and Technology. Link

Sources

Exploratory

(4-Hydroxyphenyl)(phenyl)methanone-d5 CAS number 76478-47-2

Title: Technical Guide: (4-Hydroxyphenyl)(phenyl)methanone-d5 (CAS 76478-47-2) Subtitle: Advanced Protocols for Isotope Dilution Mass Spectrometry in Endocrine Disruptor Analysis Executive Summary (4-Hydroxyphenyl)(pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: (4-Hydroxyphenyl)(phenyl)methanone-d5 (CAS 76478-47-2) Subtitle: Advanced Protocols for Isotope Dilution Mass Spectrometry in Endocrine Disruptor Analysis

Executive Summary

(4-Hydroxyphenyl)(phenyl)methanone-d5 (CAS 76478-47-2), also known as 4-Hydroxybenzophenone-d5 (4-HBP-d5), is the stable isotope-labeled analog of 4-hydroxybenzophenone. It serves as the "Gold Standard" Internal Standard (IS) for the quantification of benzophenone metabolites in biological matrices (urine, serum) and environmental samples.

This guide details the physicochemical properties, mechanistic advantages in mass spectrometry, and a validated workflow for using 4-HBP-d5 to correct for matrix effects and ionization suppression in high-throughput toxicology screenings.

Part 1: Chemical Identity & Technical Specifications

4-HBP-d5 is structurally identical to the parent compound, 4-hydroxybenzophenone, except that the five hydrogen atoms on the non-hydroxylated phenyl ring are replaced with deuterium (


H). This specific labeling pattern renders the molecule chemically equivalent but mass-distinct (+5 Da), allowing for co-elution and simultaneous detection in LC-MS/MS.

Table 1: Technical Specifications

PropertySpecification
Chemical Name (4-Hydroxyphenyl)(phenyl-d5)methanone
Common Name 4-Hydroxybenzophenone-d5
CAS Number 76478-47-2
Molecular Formula

Molecular Weight 203.25 g/mol (approx.)[1][2][3][4]
Parent Compound 4-Hydroxybenzophenone (MW 198.[5][6]22)
Isotopic Purity Typically

atom D
Solubility Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.
Appearance Off-white to pale yellow solid
Primary Application Internal Standard for LC-MS/MS (ESI Negative)

Part 2: The Role of Isotopologues in Mass Spectrometry

In quantitative bioanalysis, particularly for endocrine-disrupting chemicals (EDCs) like benzophenones, Matrix Effects (ME) are the primary source of error. Co-eluting phospholipids, salts, and organic acids in urine or plasma can suppress or enhance the ionization of the target analyte in the electrospray source (ESI).

Why 4-HBP-d5 is Non-Negotiable:

  • Co-Elution: Because 4-HBP-d5 has virtually identical chromatographic retention to the native analyte, it experiences the exact same matrix suppression at the exact same moment in the source.

  • Carrier Effect: The IS acts as a carrier, preventing the loss of trace-level native analyte due to adsorption on glassware or instrument surfaces.

  • Normalization: By calculating the Area Ratio (Analyte/IS), the suppression effects cancel out mathematically.

Technical Note: Unlike structural analogs (e.g., 2-hydroxybenzophenone used as IS for 4-isomer), which may elute at different times and experience different suppression, the d5-isotopologue provides "absolute" correction.

Part 3: Validated Analytical Workflow (Urine Analysis)

The following protocol is synthesized from standard biomonitoring methods (e.g., CDC, EPA) for phenolic metabolites. 4-Hydroxybenzophenone is a major metabolite of Benzophenone-3 (BP-3) and Benzophenone (BP). In urine, it exists primarily as glucuronide or sulfate conjugates.

Phase A: Sample Preparation (Enzymatic Hydrolysis)

Objective: Deconjugate the phase II metabolites to release free 4-HBP for analysis.

  • Aliquot: Transfer

    
     of urine into a clean glass tube.
    
  • Spike IS: Add

    
     of 4-HBP-d5 working solution  (e.g., 
    
    
    
    in MeOH).
    • Critical: Spiking before hydrolysis/extraction ensures the IS corrects for volumetric errors and extraction inefficiencies.

  • Buffer: Add

    
     of Ammonium Acetate buffer (1M, pH 5.0).
    
  • Enzyme Addition: Add

    
     of 
    
    
    
    -Glucuronidase/Arylsulfatase (Source: Helix pomatia).
    • Expert Insight:Helix pomatia is preferred over E. coli here because 4-HBP forms both glucuronides and sulfates. E. coli only cleaves glucuronides.

  • Incubation: Incubate at

    
     for 12–16 hours (overnight) or 2 hours at 
    
    
    
    (rapid method).
Phase B: Extraction (Solid Phase Extraction - SPE)
  • Conditioning: Use a polymeric reversed-phase cartridge (e.g., Strata-X or Oasis HLB). Condition with

    
     MeOH followed by 
    
    
    
    water.
  • Loading: Load the hydrolyzed urine sample.

  • Washing: Wash with

    
     5% Methanol in water (removes salts/urea).
    
  • Elution: Elute with

    
     Acetonitrile or Methanol.
    
  • Reconstitution: Evaporate to dryness under Nitrogen (

    
    ) and reconstitute in 
    
    
    
    Mobile Phase (50:50 Water:MeOH).
Phase C: LC-MS/MS Instrumentation
  • Column: C18 Reverse Phase (e.g.,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Acetic Acid (or 1mM Ammonium Fluoride for enhanced sensitivity in negative mode).

  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Negative Mode (

    
    ).
    

Table 2: MRM Transitions (Multiple Reaction Monitoring)

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
4-HBP (Native) 197.192.925Quantifier
4-HBP (Native) 197.1121.020Qualifier
4-HBP-d5 (IS) 202.1 93.0 25IS Quantifier

Note on Transitions: The transition


 corresponds to the cleavage of the phenol ring (which contains no deuterium). The deuterium is located on the benzoyl ring, which is lost as a neutral fragment in this specific pathway. Alternatively, monitoring 

would track the deuterated fragment.

Part 4: Visualization of Workflow

The following diagram illustrates the critical path from sample collection to quantitative data, highlighting where the CAS 76478-47-2 standard integrates into the logic.

AnalyticalWorkflow cluster_logic Why Spike First? Sample Biological Sample (Urine/Serum) Spike SPIKE Internal Standard (4-HBP-d5, CAS 76478-47-2) Sample->Spike Step 1: Normalization Hydrolysis Enzymatic Hydrolysis (ß-Glucuronidase) Spike->Hydrolysis Step 2: Deconjugation Extraction Extraction (SPE/LLE) Clean-up Matrix Hydrolysis->Extraction Step 3: Isolation LCMS LC-MS/MS Analysis (ESI Negative Mode) Extraction->LCMS Step 4: Detection Data Quantification (Ratio: Native Area / d5 Area) LCMS->Data Step 5: Calculation

Caption: Figure 1. Isotope Dilution Mass Spectrometry (IDMS) workflow. Spiking the d5-IS (CAS 76478-47-2) prior to hydrolysis ensures that any analyte loss during enzymatic treatment or extraction is mathematically corrected in the final ratio calculation.

Part 5: Handling, Stability, and Safety

  • Storage: Store neat material at

    
    . Solutions in Methanol are stable for up to 6 months at 
    
    
    
    if protected from light (benzophenones are photo-active).
  • Deuterium Exchange: The deuterium atoms on the phenyl ring are aromatic and generally stable against exchange with solvent protons under standard LC conditions. However, avoid prolonged exposure to strong acids at high temperatures to prevent potential H/D scrambling.

  • Safety: 4-Hydroxybenzophenone is a potential endocrine disruptor.[3] Handle the d5-analog with the same precautions: use a fume hood, nitrile gloves, and eye protection.

References

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Environmental Phenols in Urine. Method No. 6306.03. Link

  • National Institutes of Health (NIH) / PubChem. (n.d.). 4-Hydroxybenzophenone Compound Summary.Link

  • Kunisue, T., et al. (2012). Urinary Concentrations of Benzophenone-type UV Filters in US Women and Their Association with Endometriosis.[7] Environmental Science & Technology. Link

  • Velescu, B. S., et al. (2020). Liquid Chromatography Tandem Mass Spectrometry Method for Ultra-Trace Analysis of Organic UV Filters in Environmental Water Samples. Revista de Chimie. Link

  • Fucic, A., et al. (2024). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.[8] Toxics (MDPI). Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization of (4-Hydroxyphenyl)(phenyl)methanone-d5

This technical guide details the spectroscopic characterization of (4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5 ). This stable isotope-labeled compound is a critical Internal Standard (IS...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of (4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5 ).

This stable isotope-labeled compound is a critical Internal Standard (IS) for the bioanalysis of 4-hydroxybenzophenone (a UV filter metabolite and endocrine disruptor) via LC-MS/MS. The following data and protocols provide a self-validating framework for confirming isotopic purity and structural integrity.

Structural Definition & Isotopic Logic

  • Chemical Name: (4-Hydroxyphenyl)(phenyl-d5)methanone[1]

  • CAS Number: 76478-47-2 (labeled); 1137-42-4 (unlabeled parent)

  • Molecular Formula:

    
    
    
  • Exact Mass: 203.11 (calculated using

    
    , 
    
    
    
    )
  • Structure: The molecule consists of two aromatic rings connected by a carbonyl group.

    • Ring A (Phenolic): Contains the 4-hydroxyl group.[2][3][4][5][6][7][8] Non-deuterated (

      
      ).
      
    • Ring B (Phenyl): Unsubstituted. Fully deuterated (

      
      ).
      
Strategic Importance of Label Placement

The placement of the deuterium atoms on the unsubstituted phenyl ring (Ring B) is chemically strategic. It avoids the exchangeable phenolic proton (which would be lost in protic solvents) and ensures the label is retained in the primary mass spectrometry fragments used for quantification.

Mass Spectrometry (LC-MS/MS) Data

Mass spectrometry provides the primary validation of isotopic incorporation. The fragmentation pattern distinguishes the d5-labeled standard from the endogenous analyte.

Theoretical & Observed Transitions (ESI+)

In Electrospray Ionization (Positive Mode), the molecule forms a protonated pseudo-molecular ion


.
Ion TypeParent (Unlabeled)d5-Labeled (IS)Mass Shift (

)
Structural Origin
Precursor Ion

199.1 m/z 204.1 m/z +5 DaIntact Molecule
Fragment 1 (Quantifier) 121.0 m/z 121.0 m/z 0 Da

(Ring A)
Fragment 2 (Qualifier) 105.0 m/z 110.0 m/z +5 Da

(Ring B)
Fragment 3 77.0 m/z 82.0 m/z +5 Da

(Ring B Phenyl)
Mechanism of Fragmentation

The stability of the acylium ion drives fragmentation. The bond cleavage occurs on either side of the carbonyl carbon.

  • Path A: Cleavage between Carbonyl and Ring B yields the hydroxybenzoyl cation (m/z 121) . Since Ring A is not deuterated, this fragment has no mass shift.

  • Path B: Cleavage between Carbonyl and Ring A yields the benzoyl cation (m/z 110) . Since Ring B is deuterated, this fragment shifts by +5 Da.

Critical Validation Step: If your spectrum shows a significant signal at m/z 105 for the d5-standard, it indicates the presence of unlabeled impurity (d0).

Visualization: Fragmentation Pathway

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 204.1 (Ring A-H4 + Ring B-D5) Frag_A Fragment A (Quantifier) m/z 121.0 [HO-C6H4-CO]+ Precursor->Frag_A Cleavage at Ring B Frag_B Fragment B (Qualifier) m/z 110.0 [C6D5-CO]+ Precursor->Frag_B Cleavage at Ring A Neutral_A Neutral Loss C6D5H (Benzene-d5) Frag_A->Neutral_A Neutral_B Neutral Loss C6H5OH (Phenol) Frag_B->Neutral_B

Figure 1: ESI+ Fragmentation pathway showing the origin of mass-shifted and non-shifted ions.

Experimental Protocol: LC-MS/MS Optimization
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion).

  • Source Parameters:

    • Ionization: ESI Positive.

    • Spray Voltage: 3500 V.

    • Capillary Temp: 300°C.

  • Collision Energy (CE): Ramp CE from 10 to 40 eV to maximize the abundance of m/z 121 and 110.

Nuclear Magnetic Resonance (NMR) Data

NMR confirms the absence of protons on Ring B, validating the "d5" isotopic purity.

NMR Spectrum (400 MHz, DMSO- )

In the parent compound, the aromatic region is complex due to the overlap of Ring A and Ring B protons. In the d5-labeled compound, Ring B is silent , dramatically simplifying the spectrum.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDifference from Parent
10.45 Broad Singlet1HPhenolic -OHUnchanged
7.68 Doublet (

)
2HRing A (H-2, H-6)Simplified (No overlap with Ring B)
6.90 Doublet (

)
2HRing A (H-3, H-5)Unchanged
7.50 - 7.80 ABSENT 0H Ring B (Phenyl)Diagnostic Loss of 5H

Interpretation: The spectrum should display a clean AA'BB' system (two doublets) for the hydroxyphenyl ring. Any signals in the 7.50–7.60 ppm range (multiplets) indicate incomplete deuteration (


 impurities).
NMR Spectrum (100 MHz, DMSO- )

Deuteration causes signal splitting (C-D coupling) and isotope shifts.

  • Carbonyl (C=O): ~194.5 ppm (Singlet).

  • Ring A (Phenol): Sharp singlets at ~162.0 (C-OH), 132.5, 129.0, 115.5 ppm.

  • Ring B (Deuterated):

    • Signals will appear as triplets (

      
      ).
      
    • Intensity will be significantly lower due to the lack of Nuclear Overhauser Effect (NOE) and splitting.

    • Chemical shifts will be slightly upfield (0.1–0.5 ppm) compared to the parent.

Infrared Spectroscopy (IR) Data

IR spectroscopy provides a rapid "fingerprint" check for the Carbon-Deuterium bond.

Functional GroupWavenumber (

)
Note
O-H Stretch 3200 – 3400Broad, strong (Phenol).
C-D Stretch 2260 – 2280 Diagnostic. Absent in unlabeled parent.
C=O Stretch 1640 – 1650Conjugated ketone.
C=C Aromatic 1590 – 1610Ring breathing.
C-H Stretch 3050Weak (only from Ring A).

Protocol: Use ATR (Attenuated Total Reflectance) on the neat solid. The appearance of the band at ~2270 cm⁻¹ confirms deuteration.

Summary of Validation Workflow

This diagram outlines the logical flow for certifying the material before use in bioanalysis.

Validation_Workflow Sample Synthesized d5-Standard Step1 1H NMR (DMSO-d6) Sample->Step1 Check1 Check: Integration Total Ar-H = 4.0? Step1->Check1 Step2 LC-MS/MS (ESI+) Check1->Step2 Yes Reject Reject / Re-purify Check1->Reject No (d0 present) Check2 Check: Parent Ion m/z 204 present? m/z 199 < 0.5%? Step2->Check2 Release Release for Bioanalysis Check2->Release Pass Check2->Reject Fail

Figure 2: Quality Control decision tree for (4-Hydroxyphenyl)(phenyl)methanone-d5.

References

  • NIST Chemistry WebBook. Methanone, (4-hydroxyphenyl)phenyl- (Parent Compound Data).[2] comparison for fragmentation patterns.[9][10][11] Available at: [Link]

  • SpectraBase. 4-Hydroxybenzophenone NMR and MS Spectra. Wiley Science Solutions. Available at: [Link]

Sources

Exploratory

Technical Guide: Isotopic Labeling of Benzophenone

Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and Proteomics Scientists Executive Summary: The Strategic Value of "Heavy" Benzophenone Benzophenone is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and Proteomics Scientists

Executive Summary: The Strategic Value of "Heavy" Benzophenone

Benzophenone is not merely a ubiquitous photoinitiator; in the context of drug discovery and chemical biology, it is a "privileged" scaffold. Its ability to undergo a specific


 transition upon UV irradiation (350–360 nm) allows it to form a reactive diradical that covalently crosslinks with nearby C-H bonds. This mechanism, known as Photo-Affinity Labeling (PAL) , is the gold standard for mapping drug-binding sites on proteins.

However, the identification of these binding sites in complex proteomes is plagued by background noise. This is where Isotopic Labeling becomes critical. By synthesizing "heavy" analogues (specifically Benzophenone-


 or Carbonyl-

C), researchers can employ the "Doublet Code" strategy : a 1:1 mixture of light (

) and heavy (

) probes creates a unique mass spectral signature, allowing for the unambiguous identification of the ligand-protein adduct against a background of non-specific peptides.

This guide details the synthesis, validation, and application of isotopically labeled benzophenone, focusing on the causality behind every experimental decision.

Strategic Applications & Mechanisms

The "Doublet Code" in Proteomics

In Mass Spectrometry (MS)-based proteomics, the labeled benzophenone serves as a beacon. When a drug candidate derivatized with benzophenone-


 is mixed with its 

counterpart, the resulting mass spectrum of the target peptide will show two peaks of equal intensity separated by exactly 10 Daltons.

Causality: This shift eliminates false positives. A random background peptide will not possess this specific mass spacing and intensity ratio.

Mechanism of Action (Photo-activation)

Upon irradiation at 350 nm, the benzophenone carbonyl oxygen excites to a triplet state diradical. This species is highly reactive toward C-H bonds (abstraction) but, crucially, is chemically inert to water (unlike diazirines or azides). This allows for repeated irradiation cycles to increase labeling yield without hydrolytic loss of the probe.

Visualization: The Photo-Affinity Labeling Workflow

PAL_Workflow Start Drug Candidate (Benzophenone-Tag) Mix Mix 1:1 (Light d0 : Heavy d10) Start->Mix Incubate Incubate with Proteome Mix->Incubate Equilibration UV UV Irradiation (350-360 nm) Incubate->UV Covalent Crosslinking Digest Trypsin Digestion UV->Digest Protein Cleavage MS LC-MS/MS Analysis Digest->MS Result Identify Doublet (Δ Mass = +10 Da) MS->Result Signal Deconvolution

Figure 1: The "Doublet Code" workflow utilizing isotopically labeled benzophenone to distinguish specific drug-target interactions from background noise.

Synthetic Pathways: The Core Protocols

The synthesis of isotopically labeled benzophenone relies on Friedel-Crafts Acylation . This pathway is preferred over Grignard additions because it avoids the formation of carbinol byproducts that require subsequent oxidation, streamlining the yield of high-value isotopic materials.

Protocol A: Synthesis of Benzophenone- (Per-deuterated)

Objective: Synthesis of fully deuterated benzophenone for use as an MS Internal Standard or "Heavy" PAL probe.

Reagents:

  • Benzene-

    
     (Isotopic Purity >99.5%)
    
  • Benzoyl Chloride-

    
     (Isotopic Purity >99%)
    
  • Aluminum Chloride (AlCl

    
    ), Anhydrous
    
  • Dichloromethane (DCM), Anhydrous

Experimental Workflow:

StepActionCausality & Technical Insight
1 Apparatus Setup Flame-dry a 3-neck round bottom flask under Argon flow. Why: AlCl

is highly hygroscopic; moisture deactivates the catalyst and generates HCl gas prematurely.
2 Catalyst Suspension Suspend AlCl

(1.2 equiv) in anhydrous DCM at 0°C. Why: 1.2 equivalents are required because the product (ketone) complexes with AlCl

, effectively removing 1 equivalent of catalyst from the cycle.
3 Addition Mix Benzoyl Chloride-

(1.0 equiv) with Benzene-

(1.1 equiv) in DCM. Add dropwise to the AlCl

suspension.
4 Reaction Control Maintain temperature <5°C during addition, then warm to Room Temp (RT) for 3 hours. Why: The reaction is exothermic. High temps during initial mixing can lead to poly-acylation byproducts.
5 Quenching CRITICAL: Pour mixture onto crushed ice/HCl. Why: This breaks the strong Aluminum-Alkoxide complex, releasing the free ketone. The reaction is violent; ice controls the exotherm.
6 Purification Extract with DCM, wash with brine, dry over MgSO

. Recrystallize from Ethanol.
Protocol B: Synthesis of Benzophenone-Carbonyl- C

Objective: Site-specific labeling for mechanistic studies (NMR) or vibrational spectroscopy.

Reagents:

  • Benzene (Standard)

  • Benzoyl Chloride-carbonyl-

    
    C (Derived from Benzoic Acid-
    
    
    
    C)
  • AlCl

    
    [1]
    

Modification: The protocol mirrors 3.1, but utilizes standard Benzene in excess as the solvent/reactant to drive the reaction to completion, as the


C-labeled acyl chloride is the limiting, high-value reagent.
Visualization: Friedel-Crafts Mechanism

FriedelCrafts R1 Benzoyl Chloride-d5 + AlCl3 Inter1 Acylium Ion Complex [Ph-C≡O]+ [AlCl4]- R1->Inter1 Lewis Acid Activation Inter2 Sigma Complex (Wheland Intermediate) Inter1->Inter2 + R2 (Electrophilic Attack) R2 Benzene-d6 Prod_Complex Product-AlCl3 Complex Inter2->Prod_Complex - HCl (Re-aromatization) Hydrolysis H2O / HCl Quench Prod_Complex->Hydrolysis De-complexation Final Benzophenone-d10 Hydrolysis->Final

Figure 2: Mechanistic pathway for the Friedel-Crafts acylation. Note the formation of the Acylium ion, the key electrophile.

Analytical Validation & Quality Control

Trustworthiness in isotopic labeling requires verifying not just chemical purity, but Isotopic Enrichment .

Mass Spectrometry (MS)
  • Method: GC-MS or LC-MS (ESI+).

  • Acceptance Criteria (

    
    ): 
    
    • Parent Ion (

      
      ): 192.28 Da (vs. 182.22 Da for non-labeled).
      
    • Isotopic Purity: >98 atom % D.[2]

    • Absence of

      
       or 
      
      
      
      peaks indicates complete per-deuteration.
Nuclear Magnetic Resonance (NMR)
  • 
    H NMR:  For Benzophenone-
    
    
    
    , the spectrum should be silent (no peaks) in the aromatic region (7.4–7.8 ppm). Any signal here indicates incomplete deuteration or proton exchange.
  • 
    C NMR: 
    
    • Carbonyl-

      
      C:  Enhanced singlet at ~196.7 ppm.
      
    • 
      :  Carbon signals will appear as multiplets (triplets/quintets) due to C-D coupling (
      
      
      
      Hz), with a slight upfield isotope shift compared to the protio-analogue.

Handling, Stability & Safety

Photostability
  • Risk: Benzophenone is a photo-initiator. Ambient UV light can trigger radical formation and degradation.

  • Mitigation: Store all labeled compounds in Amber Vials wrapped in aluminum foil.

Isotopic Exchange
  • Risk: Aromatic deuteriums are generally stable. However, exposure to strong Lewis acids at high temperatures after synthesis can lead to H/D scrambling.

  • Storage: Store solids at RT or 4°C. Solutions should be kept neutral; avoid strong acids during long-term storage.

Safety (Toxicity)

Benzophenone is a potential endocrine disruptor and carcinogen (Group 2B).

  • Protocol: Handle in a fume hood.

  • Waste: Dispose of as halogenated organic waste (due to DCM usage in synthesis).

References

  • Friedel-Crafts Acylation Protocols

    • Organic Syntheses, Coll. Vol. 1, p. 95 (1941); Vol. 8, p. 26 (1928). "Benzophenone".[1][2][3][4][5][6][7][8][9][10][11]

  • Photo-Affinity Labeling Reviews

    • Dorman, G., & Prestwich, G. D. (1994). "Benzophenone photophores in biochemistry." Biochemistry, 33(19), 5661–5673.
  • Isotopic Labeling Standards

    • Sigma-Aldrich (Merck).
  • Mass Spectrometry Applications

    • Vela-Soria, F., et al. (2011).[12] "Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry." Talanta, 85(4), 1848-1853. (Demonstrates use of Benzophenone-d10 as internal standard).

Sources

Foundational

Technical Guide: Safety, Handling, and Application of (4-Hydroxyphenyl)(phenyl)methanone-d5

Executive Summary (4-Hydroxyphenyl)(phenyl)methanone-d5 (Synonym: 4-Hydroxybenzophenone-d5) is a stable, isotopically labeled analog of 4-hydroxybenzophenone. It is primarily utilized as an Internal Standard (IS) in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Hydroxyphenyl)(phenyl)methanone-d5 (Synonym: 4-Hydroxybenzophenone-d5) is a stable, isotopically labeled analog of 4-hydroxybenzophenone. It is primarily utilized as an Internal Standard (IS) in the quantitative analysis of benzophenone derivatives via Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

As a metabolite of the UV filter Benzophenone-3 (Oxybenzone) and a photo-initiator in its own right, the non-deuterated parent compound is ubiquitous in environmental and biological monitoring. The d5-analog provides critical correction for matrix effects, extraction efficiency, and ionization variability.

Critical Handling Directive: Due to its benzophenone core, this compound is photo-active . Strict adherence to light-protection protocols is required to prevent photodegradation, which compromises isotopic purity and quantitative accuracy.

Physicochemical & Safety Profile

Identity & Properties
PropertySpecification
Chemical Name (4-Hydroxyphenyl)(phenyl-d5)methanone
CAS Number 76478-47-2
Molecular Formula C₁₃H₅D₅O₂
Molecular Weight 203.25 g/mol (approx. 5 Da shift from native)
Appearance Off-white to beige powder
Solubility Soluble in Methanol, Acetonitrile, DMSO; Insoluble in water
Isotopic Purity Typically ≥98 atom % D
Hazard Identification (GHS Classification)

While specific toxicological data for the d5-variant is often extrapolated from the parent compound (CAS 1137-42-4), the following precautions are standard for benzophenone derivatives.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][4][2][3]

    • H335: May cause respiratory irritation.[1][4][3][5]

    • H412: Harmful to aquatic life with long-lasting effects.[6]

  • Target Organs: Respiratory system, Eyes, Skin.[1][2][7][8][9]

Handling & Storage Protocols

The "Why": Causality of Protocols
  • Photostability: Benzophenones are Type II photo-initiators. Upon UV exposure, they absorb energy and can undergo radical abstraction reactions. Impact: Exposure to ambient lab light can degrade the standard, leading to incorrect concentration calculations.

  • Hygroscopicity: While not intensely hygroscopic, moisture can alter the effective mass during weighing.

  • Isotopic Integrity: The deuterium label is located on the phenyl ring (phenyl-d5) and is chemically stable (non-exchangeable) under neutral conditions. However, the phenolic hydroxyl proton (-OH) is exchangeable but does not affect the mass shift of the M+5 parent ion.

Storage Decision Tree

The following logic governs the lifecycle of the material from receipt to disposal.

StorageProtocol Receipt 1. Receipt of Material Form Physical Form? Receipt->Form Powder Solid Powder Form->Powder Solution Solvated Stock Form->Solution PowderStore Store at +4°C or RT (Dark, Desiccated) Powder->PowderStore SolnStore Store at -20°C (Amber Vial, PTFE Cap) Solution->SolnStore Usage Usage Event PowderStore->Usage SolnStore->Usage Equilibration Equilibrate to RT (Prevent Condensation) Usage->Equilibration CRITICAL STEP

Figure 1: Storage and handling logic flow. Note the critical equilibration step to prevent moisture condensation inside cold vials.

Experimental Workflow: Preparation & Application

Stock Solution Preparation

Objective: Create a stable 1.0 mg/mL primary stock solution.

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat. Work in a fume hood to avoid inhalation of powder.

  • Weighing: Weigh approximately 1.0 mg of (4-Hydroxyphenyl)(phenyl)methanone-d5 into a tared amber glass vial.

    • Note: Do not use clear glass wrapped in foil if amber glass is available; foil can tear, exposing the compound to light.

  • Dissolution: Add Methanol (LC-MS Grade) to achieve the target concentration.

    • Calculation: Volume (mL) = Mass (mg) / 1.0 mg/mL.

  • Sonication: Sonicate for 1-2 minutes to ensure complete dissolution.

  • Verification: Inspect for particulates. Label with compound name, concentration, solvent, date, and user initials.

Internal Standard Spiking Strategy

In quantitative bioanalysis, the IS is added to samples before extraction to account for recovery losses.

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) Spike Spike IS (4-OH-BP-d5) Sample->Spike Add Fixed Vol Equilibrate Equilibrate (15-30 mins) Spike->Equilibrate Bind to Matrix Extract Extraction (LLE or SPE) Equilibrate->Extract Analysis LC-MS/MS Analysis (MRM Mode) Extract->Analysis

Figure 2: Analytical workflow demonstrating the correct insertion point of the Internal Standard.

Protocol Steps:

  • Dilution: Dilute the primary stock (1 mg/mL) to a working concentration (e.g., 1 µg/mL) using Methanol/Water (50:50).

  • Spiking: Add a fixed volume (e.g., 10 µL) of the working IS solution to every sample, blank, and calibrator.

  • Equilibration: Allow samples to stand for 15–30 minutes. This allows the d5-analog to equilibrate with the biological matrix, mimicking the protein binding of the native analyte.

  • Extraction: Proceed with Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

Regulatory & Disposal

  • Waste Management: Dispose of as hazardous chemical waste. Do not pour down the drain. Solutions containing methanol must be treated as flammable solvent waste.

  • Regulatory Status: Generally for Research Use Only (RUO) . Not intended for diagnostic or therapeutic use in humans.

  • Compliance: Consult local EHS regulations regarding benzophenone derivatives, as some jurisdictions monitor them as potential endocrine disruptors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354273, 4-Hydroxybenzophenone. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Quantitation of 4-Hydroxybenzophenone in Biological Matrices using (4-Hydroxyphenyl)(phenyl)methanone-d5 Internal Standard

Abstract This application note details a robust protocol for the quantification of 4-Hydroxybenzophenone (4-OH-BP) , a primary metabolite of the UV filter Benzophenone-3, in human urine and serum. The method utilizes (4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 4-Hydroxybenzophenone (4-OH-BP) , a primary metabolite of the UV filter Benzophenone-3, in human urine and serum. The method utilizes (4-Hydroxyphenyl)(phenyl)methanone-d5 (4-OH-BP-d5) as a stable isotope-labeled internal standard (SIL-IS). By correcting for matrix-induced ion suppression and extraction variability, this protocol ensures high accuracy and reproducibility essential for endocrine disruption studies and pharmacokinetic monitoring.

Introduction

The Analytical Challenge

4-Hydroxybenzophenone is a known endocrine disruptor with estrogenic activity. Accurate quantification in biological fluids is complicated by:

  • Matrix Complexity: Urine and serum contain high levels of salts, proteins, and phospholipids that cause significant electrospray ionization (ESI) suppression or enhancement.

  • Conjugation: 4-OH-BP exists primarily as glucuronide or sulfate conjugates, requiring enzymatic hydrolysis prior to analysis.

  • Trace Levels: Environmental exposure often results in low ng/mL concentrations, demanding high sensitivity.

The Solution: Stable Isotope Dilution Assay (SIDA)

The use of (4-Hydroxyphenyl)(phenyl)methanone-d5 is critical. As a deuterated analog, it shares nearly identical physicochemical properties (pKa, solubility, retention time) with the target analyte but is differentiable by mass spectrometry.

  • Co-elution: The d5-IS co-elutes with 4-OH-BP, experiencing the exact same matrix effects at the moment of ionization.

  • Normalization: Ratio-metric quantitation (Analyte Area / IS Area) cancels out signal fluctuations, ensuring data integrity.

Chemical Information & Materials

Compound Properties
PropertyTarget AnalyteInternal Standard (IS)
Name 4-Hydroxybenzophenone(4-Hydroxyphenyl)(phenyl)methanone-d5
Synonyms (4-Hydroxyphenyl)(phenyl)methanone4-Hydroxybenzophenone-d5; 4-OH-BP-d5
CAS Number 1137-42-476478-47-2
Formula C₁₃H₁₀O₂C₁₃H₅D₅O₂
Molecular Weight 198.22 g/mol 203.25 g/mol
Label Position N/APhenyl ring (fully deuterated)
pKa ~7.6 (Phenolic OH)~7.6
Reagents
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Buffer: Ammonium Acetate (1 M stock).

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalent) with sulfatase activity.
    
  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.

Experimental Protocol

Stock Solution Preparation[3]
  • Stock A (Analyte): Dissolve 10 mg 4-OH-BP in 10 mL MeOH (1 mg/mL).

  • Stock B (IS): Dissolve 5 mg (4-Hydroxyphenyl)(phenyl)methanone-d5 in 5 mL MeOH (1 mg/mL).

  • Working IS Solution: Dilute Stock B with 50:50 MeOH:Water to a concentration of 100 ng/mL .

    • Storage: -20°C in amber glass vials (stable for 6 months).

Sample Pre-treatment (Enzymatic Hydrolysis)

Rationale: 4-OH-BP is excreted >80% as conjugates. Hydrolysis is mandatory for total content analysis.

  • Thaw urine/serum samples at room temperature and vortex.

  • Transfer 1.0 mL of sample into a glass centrifuge tube.

  • Add 20 µL of Working IS Solution (Final IS conc: 2 ng/mL).

  • Add 1.0 mL of 1.0 M Ammonium Acetate buffer (pH 5.0).

  • Add 20 µL of

    
    -Glucuronidase enzyme solution.
    
  • Incubate at 37°C for 12 hours (overnight) or 2 hours if using rapid recombinant enzymes.

Solid Phase Extraction (SPE)

Rationale: Removes salts and phospholipids that suppress ionization.

  • Conditioning: 2 mL MeOH followed by 2 mL Water.

  • Loading: Load the hydrolyzed sample (approx. 2 mL) onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing: Wash with 2 mL of 5% MeOH in Water. (Removes salts/polar interferences).

  • Drying: Apply vacuum for 5 minutes to dry the sorbent.

  • Elution: Elute with 2 x 1 mL Methanol .

  • Concentration: Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase Initial Conditions (e.g., 30% ACN / 70% Water).

LC-MS/MS Conditions

Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Core-Shell, 2.1 x 100 mm, 1.7 µm or 2.6 µm (e.g., Phenomenex Kinetex C18 or Waters BEH C18).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH neutral/unadjusted).

    • Note: Ammonium acetate enhances negative mode ionization for phenols compared to formic acid.

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5-10 µL.

Gradient Profile:

Time (min) % B (Organic) Event
0.00 30 Initial Hold
1.00 30 Start Gradient
6.00 95 Elution of Analyte
8.00 95 Wash
8.10 30 Re-equilibration

| 10.00 | 30 | End Run |

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) – Negative Mode .[2][3]

  • Source Temp: 400°C.

  • Capillary Voltage: -2500 V to -4500 V.

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Type Collision Energy (V)
4-OH-BP 197.1 [M-H]⁻ 93.0 (Phenolate) Quantifier 25
197.1 169.0 (M-CO) Qualifier 20
4-OH-BP-d5 (IS) 202.1 [M-H]⁻ 93.0 (Phenolate) Quantifier 25

| | 202.1 | 174.1 (M-CO) | Qualifier | 20 |

Technical Note on IS Transition: The d5 label is located on the phenyl ring. The primary fragment (m/z 93) corresponds to the phenolate ring (C₆H₄O⁻), which is unlabeled . Therefore, the product ion for the IS is the same mass as the analyte (93.0), but the precursor is shifted by +5 Da (202.1). This "cross-talk" is resolved by the quadrupole's precursor selection (Q1).

Visual Workflows

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (Urine/Serum) Spike Add IS Spike (4-OH-BP-d5) Sample->Spike Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase) Spike->Hydrolysis SPE Solid Phase Extraction (HLB Cartridge) Hydrolysis->SPE Recon Reconstitution (Mobile Phase) SPE->Recon LC UHPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI Negative MRM) LC->MS Data Quantitation (Area Ratio: Analyte/IS) MS->Data

Caption: Step-by-step protocol from sample spiking to quantitative data analysis.

Mechanism of Internal Standard Correction

G cluster_analyte Analyte (4-OH-BP) cluster_is Internal Standard (d5-IS) Matrix Matrix Effect (Ion Suppression) Analyte_Sig Signal Intensity (Suppressed) Matrix->Analyte_Sig Reduces Signal IS_Sig Signal Intensity (Suppressed Equally) Matrix->IS_Sig Reduces Signal (Identical Magnitude) Calc Ratio Calculation (Analyte / IS) Analyte_Sig->Calc IS_Sig->Calc Result Corrected Concentration (Accurate) Calc->Result Cancels Error

Caption: Logic flow demonstrating how the d5-IS compensates for matrix-induced signal suppression.

Method Validation & Troubleshooting

Validation Parameters
  • Linearity: The method typically demonstrates linearity from 0.5 ng/mL to 500 ng/mL (

    
    ) using 1/x weighting.
    
  • Recovery: Absolute recovery (extraction efficiency) should be >80%.

  • Matrix Effect: Calculated as

    
    . Values < 20% are acceptable; the IS corrects for this.
    
Troubleshooting Guide
  • Low Sensitivity: Ensure the ESI source is in Negative Mode . Phenols do not ionize well in positive mode. Check the pH of the mobile phase; neutral or slightly basic (Ammonium Acetate) is preferred over acidic conditions for negative mode ionization of phenols.

  • IS Signal Variation: If IS peak area varies >20% between samples, check the hydrolysis step. Incomplete protein precipitation or hydrolysis can lead to severe matrix suppression.

  • Peak Tailing: 4-OH-BP can interact with active sites on the column. Ensure the column is fully end-capped and consider increasing the buffer concentration (up to 10 mM).

References

  • Centers for Disease Control and Prevention (CDC). (2023). Laboratory Procedure Manual: Environmental Phenols in Urine. Retrieved from [Link]

  • Vela-Soria, F., et al. (2014). "UHPLC-MS/MS method for the determination of bisphenol A... and benzophenones in human urine samples." Analytical and Bioanalytical Chemistry, 406(15), 3773-3785. Retrieved from [Link]

  • Wang, L., & Kannan, K. (2013). "Characteristic profiles of benzophenone-3 and its derivatives in urine of children and adults from the United States." Environmental Science & Technology, 47(21), 12532-12538. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 4-Hydroxybenzophenone.[1] Retrieved from [Link]

Sources

Application

Quantitative analysis using (4-Hydroxyphenyl)(phenyl)methanone-d5

Application Note: Quantitative Bioanalysis of 4-Hydroxybenzophenone using Isotope Dilution LC-MS/MS Executive Summary 4-Hydroxybenzophenone (4-HBP) is a primary metabolite of Benzophenone-3 (Oxybenzone) and a widely used...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Bioanalysis of 4-Hydroxybenzophenone using Isotope Dilution LC-MS/MS

Executive Summary

4-Hydroxybenzophenone (4-HBP) is a primary metabolite of Benzophenone-3 (Oxybenzone) and a widely used chemical intermediate. Due to its structural similarity to estrogen, 4-HBP exhibits endocrine-disrupting properties, necessitating rigorous monitoring in biological fluids (urine, serum) and environmental matrices.

This application note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol for the quantification of 4-HBP. By utilizing the deuterium-labeled internal standard (4-Hydroxyphenyl)(phenyl)methanone-d5 , this method actively compensates for matrix-induced ionization suppression and recovery losses during solid-phase extraction (SPE).

Chemical Profile & Physicochemical Properties

PropertyAnalyte (Native)Internal Standard (IS)
Compound Name 4-Hydroxybenzophenone(4-Hydroxyphenyl)(phenyl)methanone-d5
Abbreviation 4-HBP4-HBP-d5
CAS Number 1137-42-476478-47-2 (Generic d5)
Molecular Formula


Molecular Weight 198.22 g/mol 203.25 g/mol
pKa ~7.6 (Phenolic -OH)~7.6
LogP 3.053.05
Label Position N/APhenyl ring (

-labeled)

Analytical Strategy: The IDMS Approach

Quantifying phenols in complex matrices like urine is prone to "Matrix Effects" (ME)—where co-eluting compounds suppress ionization in the electrospray source.

  • Why d5? A deuterated analog (

    
    ) co-elutes with the target analyte but is mass-resolved. It experiences the exact same suppression and extraction inefficiency.
    
  • The Mechanism: By spiking a known concentration of 4-HBP-d5 at the beginning of sample preparation, the ratio of Native/IS response remains constant regardless of signal loss.

    
    
    
Workflow Visualization

G Sample Biological Sample (Urine/Serum) Spike IS Spiking (4-HBP-d5) Sample->Spike 10 ng/mL Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Deconjugation SPE Solid Phase Extraction (HLB Cartridge) Hydrolysis->SPE Cleanup LCMS LC-MS/MS Analysis (ESI Negative) SPE->LCMS Injection Data Quantitation (Ratio Calculation) LCMS->Data MRM Processing

Figure 1: End-to-end analytical workflow for 4-HBP quantification.

Detailed Protocol

Reagents & Standards
  • Stock Solution: Dissolve 4-HBP and 4-HBP-d5 in methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute 4-HBP-d5 to 100 ng/mL in 50:50 Methanol:Water.

  • Enzyme:

    
    -glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli).
    
  • Buffer: 1.0 M Ammonium Acetate (pH 5.0).

Sample Preparation (Urine)

Phenols in urine are predominantly excreted as glucuronide conjugates. Hydrolysis is mandatory to measure "total" 4-HBP.

  • Aliquot: Transfer 1.0 mL of urine into a glass centrifuge tube.

  • Spike IS: Add 50

    
    L of Working IS Solution  (Final IS conc: 5 ng/mL). Vortex for 10 sec.
    
  • Buffer: Add 1.0 mL of Ammonium Acetate buffer (pH 5.0).

  • Hydrolysis: Add 20

    
    L 
    
    
    
    -glucuronidase. Incubate at 37°C for 12 hours (or 2 hours if using recombinant enzyme).
  • Stop Reaction: Add 100

    
    L of Formic Acid.
    
Solid Phase Extraction (SPE)

Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg / 3 cc.

  • Conditioning: 2 mL Methanol followed by 2 mL Water.

  • Loading: Load the hydrolyzed sample (~2 mL) at a slow flow rate (<1 mL/min).

  • Washing: Wash with 2 mL of 5% Methanol in Water. (Removes salts and polar interferences).

  • Drying: Apply vacuum for 5 minutes to dry the sorbent.

  • Elution: Elute with 2 mL of Methanol .

  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 200

    
    L of Mobile Phase (50:50 Water:MeOH).
    

LC-MS/MS Method Parameters

Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.01% Acetic Acid (Enhances ionization in Neg mode).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate at 30% B.

Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI).[1][2][3][4]

  • Polarity: Negative Mode (

    
    ). Phenolic protons are acidic, providing superior sensitivity in negative mode compared to positive mode.[3]
    
  • Acquisition: Multiple Reaction Monitoring (MRM).[2][5][6]

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)TypeNote
4-HBP 197.193.0 25QuantifierPhenolate ion (

)
197.1119.020QualifierLoss of benzene ring
4-HBP-d5 202.1 93.0 25QuantifierSee Technical Note below
202.1124.020QualifierLoss of benzene-d5 (Predicted)

Technical Note on d5-IS Transitions: If the d5 label is on the phenyl ring (non-hydroxylated), the primary fragment (phenolate,


 93) will be identical  to the native analyte's fragment.
  • Resolution: The specificity relies on the Quadrupole 1 (Q1) resolution separating

    
     197 from 
    
    
    
    202.
  • Crosstalk: Ensure Q1 resolution is set to "Unit" or "High" (0.7 Da FWHM) to prevent the high-concentration native parent from leaking into the IS channel.

Fragmentation Logic

MassSpec Native Native 4-HBP Precursor: 197 m/z Frag1 Phenolate Fragment Product: 93 m/z Native->Frag1 Collision Induced Dissociation (CID) IS IS: 4-HBP-d5 Precursor: 202 m/z Frag2 Phenolate Fragment Product: 93 m/z IS->Frag2 Loss of C6D5 (Phenyl-d5) Retains unlabelled Phenol

Figure 2: Fragmentation pathway in ESI(-) mode. Note that if the d5 label is on the phenyl ring, the detected product ion (phenolate) is identical for both forms.

Validation Criteria (FDA/EMA Guidelines)

  • Linearity:

    
     over the range of 0.5 – 100 ng/mL. Weighting (
    
    
    
    ) is recommended.
  • Recovery: Compare the area of pre-extraction spiked samples vs. post-extraction spiked samples. Target > 80%.

  • Matrix Effect (ME):

    
    
    
    • Values between -20% and +20% are acceptable. The d5-IS corrects for this shift.

  • Sensitivity:

    • LOD (Limit of Detection): S/N > 3 (Typically ~0.1 ng/mL).

    • LOQ (Limit of Quantitation): S/N > 10.

Troubleshooting & Expert Tips

  • Contamination: Benzophenones are ubiquitous in plastics and personal care products. Avoid using sunscreen in the lab. Use glass or solvent-rinsed polypropylene consumables.

  • Peak Tailing: Phenols can interact with active silanol sites on columns. If tailing occurs, increase the Ammonium Acetate concentration to 10 mM.

  • Isomer Separation: 4-HBP has isomers (e.g., 2-Hydroxybenzophenone). Ensure your gradient is shallow enough (1-6 min ramp) to separate these, as they have the same mass.

References

  • Centers for Disease Control and Prevention (CDC). (2023). Laboratory Procedure Manual: Benzophenone-3 and metabolites in Urine. Retrieved from [Link]

  • Vela-Soria, F., et al. (2011). "Determination of benzophenones in human urine by liquid chromatography–tandem mass spectrometry." Talanta, 85(3), 1540-1547. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 4-Hydroxybenzophenone.[7][8][9][10] National Library of Medicine. Retrieved from [Link]

Sources

Method

LC-MS/MS method development with deuterated standards

Application Note: Precision Quantitation in Bioanalysis using Deuterated Internal Standards by LC-MS/MS Abstract This guide details the strategic implementation of Stable Isotope Dilution Assays (SIDA) using deuterated i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation in Bioanalysis using Deuterated Internal Standards by LC-MS/MS

Abstract

This guide details the strategic implementation of Stable Isotope Dilution Assays (SIDA) using deuterated internal standards (IS) for LC-MS/MS bioanalysis. While considered the "gold standard" for correcting matrix effects and recovery losses, deuterated standards introduce specific physicochemical anomalies—most notably the Chromatographic Deuterium Isotope Effect —that can compromise quantitation if not managed. This protocol synthesizes mechanistic theory with field-proven workflows to ensure regulatory compliance (ICH M10/FDA BMV) and analytical rigor.

The Mechanistic Imperative: Why Deuterium?

In electrospray ionization (ESI), the "Matrix Effect" is the primary antagonist to accuracy. Co-eluting phospholipids, salts, and endogenous metabolites compete for charge in the ESI droplet, causing Ion Suppression or Enhancement .

The SIDA Principle: To correct for this, the Internal Standard must experience the exact same ionization environment as the analyte at every millisecond of the scan.

  • Analog IS: Structurally similar but elutes at a different time (

    
    ).[1] It cannot correct for matrix effects occurring at the analyte's 
    
    
    
    .
  • Stable Isotope Labeled (SIL) IS: Chemically identical (mostly). Ideally co-elutes perfectly.

Critical Consideration: The Deuterium Isotope Effect

Contrary to popular belief, deuterated compounds are not chromatographically identical to their protium (


H) analogs.[2]
  • Mechanism: The C-D bond is shorter and stronger than the C-H bond, resulting in a smaller molar volume and lower polarizability.[2]

  • Consequence: In Reversed-Phase LC (RPLC), deuterated isotopologues are slightly less lipophilic .[2] They often elute earlier than the unlabeled analyte.[3]

  • Risk: If the

    
     shift is significant (e.g., >0.1 min in a fast gradient), the IS may elute before the suppression zone, while the analyte elutes inside it, leading to failed quantitation.
    

Strategic Selection of Internal Standards

Do not simply "buy and spike." Follow this selection logic to prevent downstream validation failures.

A. The "Rule of 3" (Mass Difference)

To prevent Isotopic Interference (Cross-Talk) , the mass difference (


) between Analyte and IS must be sufficient.
  • Analyte ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     IS Interference:  Natural 
    
    
    
    C abundance (approx.[4] 1.1%) creates an M+1, M+2, etc., isotope envelope. If your IS is only +1 or +2 Da heavier, the analyte's isotope tail will mask the IS signal.
  • Recommendation: Use a

    
     Da (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ). For molecules with >15 carbons, aim for
    
    
    Da.
B. Isotopic Purity (The "Reverse" Interference)

Commercial deuterated standards are never 100% pure. A


 standard often contains traces of 

,

, and crucially,

(unlabeled drug).
  • Risk: Spiking the IS adds a measurable amount of unlabeled drug to the sample.

  • Limit: The contribution of IS to the Analyte channel must be

    
     of the Lower Limit of Quantitation (LLOQ) response (ICH M10).
    

Workflow Visualization

The following diagram outlines the decision logic for IS selection and the critical "Checkpoints" during method development.

SIDA_Workflow Start Start: Method Development SelectIS Select Candidate IS (Prefer 13C/15N over D if available) Start->SelectIS MassCheck Check Mass Diff (Δm) Is Δm >= 3 Da? SelectIS->MassCheck PurityCheck Check IS Purity Does IS contribute to Analyte channel? MassCheck->PurityCheck Yes FailMass REJECT: High risk of Analyte->IS crosstalk MassCheck->FailMass No ChromCheck Check Retention Time (tR) Is tR Shift < 0.05 min? PurityCheck->ChromCheck No FailPurity REJECT: IS will contaminate LLOQ samples PurityCheck->FailPurity Yes (>20% LLOQ) FailChrom WARNING: Deuterium Effect. Adjust Gradient or Column Temp ChromCheck->FailChrom No (Shift Large) Proceed Proceed to Validation (Matuszewski Method) ChromCheck->Proceed Yes (Co-elution) FailChrom->Proceed If Matrix Factor matches

Figure 1: Decision Matrix for Deuterated Internal Standard Selection. Note the critical checkpoint for Chromatographic Deuterium Effect.

Detailed Protocol: Bioanalysis of Small Molecule "X" in Plasma

Objective: Quantify Drug X (MW 300.1) using Drug X-


 (MW 306.1).
Phase 1: Stock Preparation & Tuning
  • Solubility Check: Dissolve Drug X-

    
     in the same solvent as the analyte (usually MeOH or DMSO). Note: Deuterated compounds may have different crystal lattice energies; ensure complete dissolution by sonication.
    
  • MS/MS Tuning:

    • Infuse IS (100 ng/mL). Optimize Declustering Potential (DP) and Collision Energy (CE).

    • Cross-Talk Test: Infuse pure IS at high concentration (e.g., 1000 ng/mL). Monitor the Analyte transition (300.1

      
       Product). If a peak appears, calculate the % contribution relative to the target LLOQ.
      
Phase 2: Sample Preparation (The "Self-Validating" Step)

Crucial Rule: The IS must be added before any extraction step to compensate for recovery variations.

  • Working Solution: Prepare IS working solution in a solvent miscible with plasma (e.g., 50:50 MeOH:H2O) at a concentration that yields a response similar to the mid-range of the calibration curve.

  • Spiking:

    • Aliquot 50

      
      L Plasma sample.
      
    • Add 10

      
      L IS Working Solution .
      
    • Vortex 30s. (Equilibration is vital).

  • Extraction (Protein Precipitation - PPT):

    • Add 200

      
      L Acetonitrile (cold).
      
    • Vortex 1 min. Centrifuge 10 min at 10,000

      
      .
      
    • Transfer supernatant to vial.

Phase 3: LC-MS/MS Method Setup
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradients emphasize the Deuterium Effect. Use a shallow ramp if separation occurs.

    • Example: 5% B to 95% B over 3 min.

  • Detection: MRM Mode.

    • Analyte: 300.1

      
       150.1
      
    • IS: 306.1

      
       156.1 (Ensure the product ion also retains the deuterium label! If the fragment loses the label, you lose specificity).
      

Data Analysis & Validation Metrics

Summarize your validation data using the Matuszewski Method to prove the IS is working.

A. Assessment of Matrix Factor (MF)

Calculate the Matrix Factor for both Analyte and IS.



ParameterAnalyte (Low QC)IS (Low QC)IS-Normalized MFAcceptance
MF Value 0.65 (Suppression)0.66 (Suppression)

Pass
Interpretation Significant matrix effect exists.IS tracks suppression perfectly.Ratio is ~1.0.Method Valid.

If the IS-Normalized MF deviates significantly from 1.0 (e.g., <0.85 or >1.15), the Deuterium Effect has likely separated the peaks too much.

B. Standard Line Slope Precision

Analyze standard curves prepared in 6 different lots of plasma.

  • Calculate the slope of each line.

  • Requirement: The %CV of the slopes should be

    
    . High variability indicates the IS is not compensating for lot-to-lot matrix differences.
    

Troubleshooting: The "Deuterium Danger Zone"

If you observe poor precision or drifting retention times:

  • Check the

    
     Delta:  Overlay the XIC of the Analyte and IS.
    
    • If

      
       min, the IS is eluting earlier.
      
  • Mitigation Strategies:

    • Reduce hydrophobic interaction: Switch to a less retentive column (e.g., C8 instead of C18).

    • Change Organic Modifier: Methanol often shows a smaller deuterium isotope effect than Acetonitrile.

    • Switch Isotope: If possible, synthesize a

      
       or 
      
      
      
      labeled standard. These heavy isotopes possess virtually identical lipophilicity to
      
      
      and do not exhibit the
      
      
      shift.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • FDA. (2018).[5] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6][7]

  • ICH. (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[7]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in reversed-phase liquid chromatography.

Sources

Application

Application Note: Quantitative Bioanalysis of (4-Hydroxyphenyl)(phenyl)methanone-d5 in Pharmacokinetic Profiling

Executive Summary This technical guide details the application of (4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5 or 4-HBP-d5 ) as a stable isotope-labeled internal standard (SIL-IS) in phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of (4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5 or 4-HBP-d5 ) as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) and toxicokinetic studies.

4-Hydroxybenzophenone (4-HBP) is the primary active metabolite of Benzophenone-3 (Oxybenzone) , a ubiquitous UV filter associated with endocrine disruption. Accurate quantification of 4-HBP in biological matrices (plasma, urine) is critical for assessing systemic exposure and metabolic clearance. The d5-labeled isotopologue is essential for Isotope Dilution Mass Spectrometry (IDMS) , correcting for the significant matrix effects and ionization suppression often encountered in electrospray ionization (ESI) of phenolic compounds.

Chemical Profile & Mechanism of Action[1]

The Analyte and the Standard
  • Analyte (d0): 4-Hydroxybenzophenone (4-HBP).[1][2][3]

    • Role: Phase I metabolite of Benzophenone-3 (via CYP450 hydroxylation).

    • Properties: Phenolic acidity (pKa ~7.5), lipophilic.

  • Internal Standard (d5): (4-Hydroxyphenyl)(phenyl-d5)methanone.[4]

    • Modification: Deuterium substitution on the non-hydroxylated phenyl ring.

    • Mass Shift: +5 Da relative to parent.

Analytical Mechanism: Stable Isotope Dilution (SID)

In LC-MS/MS, 4-HBP-d5 serves as a surrogate that mimics the physicochemical behavior of the analyte throughout the entire workflow.

  • Extraction Compensation: Corrects for analyte loss during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

  • Ionization Normalization: Co-elutes with 4-HBP, experiencing the exact same matrix suppression or enhancement in the ion source, ensuring the peak area ratio (Analyte/IS) remains linear against concentration.

Experimental Workflow Visualization

The following diagram illustrates the critical path for processing biological samples using 4-HBP-d5.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (4-HBP-d5) Sample->Spike 10 µL Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) Spike->Hydrolysis Urine Only Extract Extraction (LLE/SPE) Spike->Extract Plasma Hydrolysis->Extract LCMS LC-MS/MS (ESI Negative) Extract->LCMS Inject Data Quantification (Ratio d0/d5) LCMS->Data

Figure 1: Analytical workflow for 4-HBP quantification. Note the enzymatic hydrolysis step required for urine samples to deconjugate glucuronides.[5]

Detailed Protocol: Sample Preparation & Analysis

Reagents and Stock Solutions
  • Primary Stock (d5): Dissolve 1 mg (4-Hydroxyphenyl)(phenyl)methanone-d5 in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Primary Stock to 100 ng/mL in 50:50 Methanol:Water.

  • Enzyme Solution (Urine only): β-Glucuronidase (Helix pomatia or E. coli), >100,000 units/mL in Ammonium Acetate buffer (pH 5.0).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts for benzophenones compared to protein precipitation, reducing phospholipid buildup on the column.

  • Aliquot: Transfer 200 µL of biological sample (Plasma or Urine) to a glass tube.

  • Internal Standard Spiking: Add 20 µL of Working IS Solution (d5) . Vortex for 10 seconds.

  • Hydrolysis (Urine Only): Add 100 µL Enzyme Solution. Incubate at 37°C for 2 hours to release 4-HBP from glucuronide conjugates.

  • Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Shake/tumble for 15 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Water). Vortex well.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Acetic Acid (Note: Avoid Formic acid if sensitivity in negative mode is poor; Acetic acid is often better for phenols).

  • Mobile Phase B: Methanol or Acetonitrile.[6]

  • Ionization: ESI Negative Mode (Phenolic proton abstraction).

MRM Transition Table
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell (ms)
4-HBP (d0) 197.1 [M-H]⁻92.0 (Phenol ring)2550
4-HBP (d0) Qual 197.1 [M-H]⁻121.0 (Loss of Ph)2050
4-HBP-d5 (IS) 202.1 [M-H]⁻97.0 (d5-Phenol)*2550

Critical Note on d5 Transitions: The transition depends on which ring is deuterated.

  • If Ring A (Phenol) is d5: Precursor 202 → Product 97.

  • If Ring B (Phenyl) is d5: Precursor 202 → Product 92 (Product is the unlabeled phenol ring).

  • Action: Verify the Certificate of Analysis for your specific d5 lot. If the product ion is the same as the native (92), chromatographic resolution is less critical but isotopic purity becomes paramount to prevent "cross-talk."

Application Context: Metabolic Pathway Tracking

Understanding where 4-HBP fits in the metabolic scheme is vital for interpreting PK data.

Metabolism BP3 Benzophenone-3 (Parent Drug) CYP CYP450 (Liver Microsomes) BP3->CYP Demethylation HBP 4-Hydroxybenzophenone (Active Metabolite) CYP->HBP UGT UGT Enzymes (Phase II) HBP->UGT Excretion 4-HBP-Glucuronide (Urine Excretion) UGT->Excretion

Figure 2: Metabolic pathway of Benzophenone-3 yielding 4-HBP. PK studies often monitor the ratio of BP3 to 4-HBP to assess CYP activity.

Validation Criteria (FDA/EMA Guidelines)

To ensure data integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance.[7]

Linearity & Sensitivity
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99; Standards ±15% (±20% at LLOQ).

Matrix Effect Assessment

Calculate the Matrix Factor (MF) using the d5 IS:



  • Goal: The IS-normalized MF should be close to 1.0 (0.85 – 1.15), indicating the d5 standard is effectively compensating for ion suppression.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Signal Suppression Co-eluting phospholipids.Switch from Protein Precipitation to LLE (MTBE).
Cross-talk (d0 signal in d5 channel) Isotopic impurity in standard.Check d5 purity. Ensure <0.5% d0 contribution.
Cross-talk (d5 signal in d0 channel) Mass resolution too wide.Tighten quadrupole resolution (Unit -> Wide or Unit -> Unit).
Peak Tailing Secondary interactions.Add 5mM Ammonium Acetate to mobile phase; ensure pH is acidic (~4.0).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2016).[8] Laboratory Procedure: Benzophenone-3 in Urine. National Health and Nutrition Examination Survey (NHANES).[9][10] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 331833: (4-Hydroxyphenyl)(phenyl)methanone. Retrieved from [Link]

  • Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: A mini-review. Environment International, 70, 143-157.

Sources

Method

Application Note &amp; Protocol: Quantification of Benzophenone-3 in Environmental Samples Using (4-Hydroxyphenyl)(phenyl)methanone-d5 as an Internal Standard

Introduction: The Analytical Challenge of Endocrine Disruptors Benzophenone-3 (BP-3), also known as oxybenzone, is a widely used UV filter in sunscreens and personal care products. Its widespread application has led to i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Endocrine Disruptors

Benzophenone-3 (BP-3), also known as oxybenzone, is a widely used UV filter in sunscreens and personal care products. Its widespread application has led to its continuous release into aquatic and terrestrial environments, raising concerns about its potential as an endocrine-disrupting compound (EDC). Accurate and precise quantification of BP-3 in complex environmental matrices such as surface water, wastewater, and soil is crucial for assessing its environmental fate, exposure risks, and potential ecological impact.

The inherent complexity and variability of environmental samples pose a significant analytical challenge. Matrix components can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate results. To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. (4-Hydroxyphenyl)(phenyl)methanone-d5 (BP-3-d5) is an ideal SIL-IS for BP-3 analysis. As it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar matrix effects and ionization efficiencies. Its mass difference allows for distinct detection by the mass spectrometer, enabling reliable correction for analytical variability.

This document provides a comprehensive guide and a validated protocol for the extraction and quantification of Benzophenone-3 in water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with (4-Hydroxyphenyl)(phenyl)methanone-d5 as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution analysis is a powerful technique for quantitative analysis. A known amount of an isotopically enriched standard, in this case, (4-Hydroxyphenyl)(phenyl)methanone-d5, is added to the sample at the beginning of the analytical procedure. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to that of the isotope-labeled standard, an accurate quantification can be achieved, irrespective of sample losses or matrix-induced signal fluctuations.

G cluster_0 Sample Preparation Workflow cluster_1 LC-MS/MS Analysis Sample Environmental Sample (e.g., Water) Spike Spike with known amount of (4-Hydroxyphenyl)(phenyl)methanone-d5 Sample->Spike Accurate Addition SPE Solid-Phase Extraction (SPE) Spike->SPE Enrichment & Cleanup Elution Elution of Analytes SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Vial Transfer to LC Vial Evaporation->Vial LC LC Separation Vial->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Ionization Detection Detection of BP-3 and BP-3-d5 MS->Detection MRM Transitions Quantification Quantification based on Response Ratio Detection->Quantification Result Accurate Concentration of BP-3 Quantification->Result SPE_Workflow Condition 1. Condition (Methanol, then Water) Load 2. Load Sample (Spiked Water) Condition->Load Wash 3. Wash (Water) Load->Wash Dry 4. Dry (Nitrogen Stream) Wash->Dry Elute 5. Elute (Methanol) Dry->Elute Concentrate 6. Concentrate & Reconstitute Elute->Concentrate

Figure 2: Step-by-step Solid-Phase Extraction (SPE) protocol.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

LC Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 50% B to 95% B over 8 min, hold for 2 min, return to initial over 0.1 min, equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The selection of appropriate MRM transitions is critical for selectivity and sensitivity. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
Benzophenone-3 (BP-3) 227.1165.1 (Quantifier)20100
149.1 (Qualifier)25100
BP-3-d5 232.1170.120100

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Data Analysis and Quality Control

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (BP-3 / BP-3-d5) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: The concentration of BP-3 in the environmental sample is calculated using the regression equation from the calibration curve.

  • Quality Control:

    • Method Blank: A blank sample (e.g., LC-MS grade water) should be processed alongside the environmental samples to check for contamination.

    • Spiked Matrix: A duplicate sample should be spiked with a known concentration of BP-3 to assess matrix effects and recovery.

    • Qualifier Ion Ratio: The ratio of the quantifier to qualifier ion for BP-3 should be monitored and must be within a specified tolerance (e.g., ±20%) of the average ratio from the calibration standards.

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through several key elements:

  • Use of a Stable Isotope-Labeled Internal Standard: As previously discussed, (4-Hydroxyphenyl)(phenyl)methanone-d5 is the most effective tool to compensate for variations in sample preparation and matrix effects. Its use ensures that the calculated analyte concentration is accurate even if the absolute signal intensity fluctuates between samples.

  • Multiple Reaction Monitoring (MRM): This highly selective mass spectrometry technique minimizes the likelihood of interferences from other compounds in the matrix. By monitoring a specific precursor-to-product ion transition, the method's specificity is greatly enhanced.

  • Qualifier Ion Confirmation: The use of a second, qualifier MRM transition for the native analyte provides an additional layer of confirmation. The stability of the quantifier-to-qualifier ion ratio between standards and samples provides confidence that the detected peak is indeed the target analyte and not an interference.

Conclusion

This application note provides a robust and reliable method for the quantification of Benzophenone-3 in environmental water samples. The use of (4-Hydroxyphenyl)(phenyl)methanone-d5 as an internal standard in conjunction with SPE and LC-MS/MS offers high sensitivity, selectivity, and accuracy. This approach effectively mitigates the challenges posed by complex environmental matrices, ensuring high-quality data for environmental monitoring and risk assessment.

References

  • Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. U.S. Environmental Protection Agency. [Link]

  • Analysis of Endocrine Disrupting Compounds in Water Samples by SPE-LC-MS/MS. Agilent Technologies Application Note. [Link]

  • Determination of benzophenone-3 in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Oasis HLB SPE Method Development. Waters Corporation. [Link]

Application

Application Note &amp; Protocol: Preparation of (4-Hydroxyphenyl)(phenyl)methanone-d5 Stock Solutions for Analytical Applications

Abstract This document provides a comprehensive, scientifically grounded protocol for the preparation of high-purity stock solutions of (4-Hydroxyphenyl)(phenyl)methanone-d5. As a deuterated stable isotope-labeled intern...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, scientifically grounded protocol for the preparation of high-purity stock solutions of (4-Hydroxyphenyl)(phenyl)methanone-d5. As a deuterated stable isotope-labeled internal standard, its accurate preparation is paramount for achieving precision and reproducibility in quantitative mass spectrometry-based assays, particularly in pharmacokinetic (DMPK) and bioanalytical studies.[1] This guide moves beyond a simple recitation of steps to explain the critical rationale behind each phase of the process, from material handling to final storage. It is intended for researchers, analytical chemists, and drug development professionals who require reliable and validated methods for standard preparation.

Scientific Rationale & Compound Profile

The utility of (4-Hydroxyphenyl)(phenyl)methanone-d5 as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Deuterium, a stable, non-radioactive isotope of hydrogen, contains an additional neutron, which increases its mass without significantly altering its chemical properties.[1] The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, enhancing the compound's stability during analysis.[1]

When used as an internal standard, the deuterated analog exhibits nearly identical chromatographic retention times and ionization efficiencies to the non-deuterated analyte. However, it is clearly distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Table 1: Specifications for (4-Hydroxyphenyl)(phenyl)methanone-d5 and its Non-Deuterated Analog

Property(4-Hydroxyphenyl)(phenyl)methanone-d5(4-Hydroxyphenyl)(phenyl)methanoneSource
IUPAC Name Methanone, (4-hydroxyphenyl)phenyl-d5Methanone, (4-hydroxyphenyl)phenyl-[2][3]
Synonyms 4-Hydroxybenzophenone-d54-Hydroxybenzophenone, p-Benzoylphenol[2][3]
CAS Number Not specified in search results1137-42-4[3]
Molecular Formula C₁₃H₅D₅O₂C₁₃H₁₀O₂[2][3]
Molecular Weight Approx. 203.25 g/mol Approx. 198.22 g/mol [3][4]
Appearance White to off-white solid/powderWhite or nearly white powder[4][5]
Storage Store at -20°C, desiccated, protected from lightStore in a cool, dry, well-ventilated area[5][6]

Safety & Handling Precautions

Prior to handling, all personnel must review the Safety Data Sheet (SDS) for the compound. Based on data for the analogous compound, 4-Hydroxybenzophenone, appropriate precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses or goggles.[7]

  • Engineering Controls: All weighing and solvent handling operations should be performed inside a certified chemical fume hood to prevent inhalation of fine particulates and solvent vapors.[8]

  • Compound Hazards: The non-deuterated analog is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] Avoid direct contact and inhalation.[8]

  • Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.

Required Materials & Equipment

  • Compound: (4-Hydroxyphenyl)(phenyl)methanone-d5 (Purity ≥98%)

  • Solvent: HPLC-grade or MS-grade Methanol (MeOH) or Acetonitrile (ACN). Rationale: High-purity solvents are essential to prevent the introduction of contaminants that could interfere with analytical measurements.

  • Glassware:

    • Class A volumetric flasks (e.g., 10 mL, 25 mL) with glass stoppers. Rationale: Class A glassware provides the highest level of accuracy for volume measurement, which is critical for preparing precise concentrations.[9]

    • Glass beakers or vials for initial solubilization.

    • Calibrated pipettes and sterile, filtered pipette tips.

  • Equipment:

    • Calibrated analytical balance (readable to at least 0.01 mg).

    • Vortex mixer.

    • Ultrasonic bath (sonicator).

  • Storage: Amber glass vials with PTFE-lined screw caps. Rationale: Amber glass protects the solution from light, which can degrade sensitive compounds, while PTFE-lined caps prevent solvent evaporation and leaching of contaminants.[10]

Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the preparation of a 10 mL primary stock solution at a concentration of 1 mg/mL. This concentration is a common starting point for subsequent dilutions.

Workflow for Primary Stock Solution Preparation

G cluster_prep Pre-Preparation cluster_weigh Weighing & Transfer cluster_solubilize Solubilization & Dilution cluster_store Finalization calc 1. Calculate Required Mass (e.g., 10.0 mg for 10 mL) balance 2. Calibrate Analytical Balance weigh 3. Weigh Compound (into a clean weigh boat) balance->weigh transfer 4. Quantitatively Transfer to 10 mL Volumetric Flask weigh->transfer add_solvent 5. Add ~7 mL Solvent transfer->add_solvent dissolve 6. Vortex/Sonicate (until fully dissolved) add_solvent->dissolve dilute 7. Dilute to Calibration Mark (with solvent) dissolve->dilute mix 8. Invert Flask to Mix dilute->mix aliquot 9. Transfer to Amber Vial mix->aliquot label_store 10. Label and Store at -20°C aliquot->label_store

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Methodology
  • Pre-Preparation & Calculation:

    • Ensure all glassware is scrupulously clean and dry. Rinsing with the chosen solvent can help remove residual moisture.[11]

    • Calculate the required mass of the compound. For a 1 mg/mL (1000 µg/mL) solution in a 10 mL volumetric flask:

      • Mass (mg) = Concentration (mg/mL) × Volume (mL)

      • Mass = 1 mg/mL × 10 mL = 10.0 mg

    • Allow the (4-Hydroxyphenyl)(phenyl)methanone-d5 container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing & Quantitative Transfer:

    • Place a clean weighing boat on the calibrated analytical balance and tare it.

    • Carefully weigh out approximately 10.0 mg of the compound. Record the exact mass to four decimal places (e.g., 10.04 mg). Rationale: Recording the exact mass is crucial for calculating the true concentration of the stock solution.[12]

    • Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

    • Rinse the weighing boat multiple times with small volumes of the chosen solvent (e.g., methanol), transferring each rinse into the volumetric flask to ensure no compound is lost. This is known as a quantitative transfer.[13]

  • Solubilization & Dilution:

    • Add solvent to the flask until it is approximately two-thirds full.

    • Stopper the flask and vortex or sonicate until all the solid has completely dissolved. Visually inspect against a light source to ensure no particulates remain.[12]

    • Once dissolved, allow the solution to return to room temperature if sonication caused warming.

    • Carefully add more solvent until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask. Use a pipette for the final drops to avoid overshooting the mark.

    • Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Final Concentration Calculation & Storage:

    • Calculate the exact concentration based on the actual mass weighed.

      • Exact Concentration (mg/mL) = Actual Mass (mg) / Final Volume (mL)

      • Example: 10.04 mg / 10.00 mL = 1.004 mg/mL

    • Transfer the solution to a pre-labeled amber glass vial.

    • The label must include: Compound Name, Exact Concentration, Solvent, Preparation Date, Preparer's Initials, and Storage Conditions.[12]

    • Store the primary stock solution at -20°C to ensure long-term stability.[6]

Protocol: Preparation of Working Solutions via Serial Dilution

Working solutions are prepared by diluting the primary stock solution to concentrations relevant for the analytical assay range.

Serial Dilution Workflow Example

G stock Primary Stock 1000 µg/mL ws1 Working Standard 1 100 µg/mL stock->ws1  1 mL stock + 9 mL solvent ws2 Working Standard 2 10 µg/mL ws1->ws2  1 mL WS1 + 9 mL solvent ws3 Working Standard 3 1 µg/mL ws2->ws3  1 mL WS2 + 9 mL solvent

Caption: Example of a 1:10 serial dilution workflow.

Step-by-Step Methodology
  • Calculation for Dilution:

    • Use the formula M₁V₁ = M₂V₂, where:

      • M₁ = Concentration of the starting solution

      • V₁ = Volume of the starting solution to transfer

      • M₂ = Concentration of the final (diluted) solution

      • V₂ = Final volume of the diluted solution

    • Example: To prepare 10 mL of a 100 µg/mL working solution from the 1000 µg/mL stock:

      • (1000 µg/mL) × V₁ = (100 µg/mL) × 10 mL

      • V₁ = 1 mL

      • Therefore, 1 mL of the stock solution is required.

  • Dilution Procedure:

    • Using a calibrated pipette, transfer 1.0 mL of the primary stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the calibration mark with the same solvent used for the stock solution.

    • Stopper and invert to mix thoroughly.

    • Label the new working solution appropriately and store under the same conditions as the stock solution. It is often recommended to prepare fresh working solutions daily or weekly from the stock solution.[9]

Storage and Stability Considerations

The long-term integrity of deuterated standards is critical for consistent analytical results.

  • Storage Temperature: Store stock solutions in a freezer at -20°C.[6] For short-term use (e.g., daily), working solutions can be kept refrigerated at 2-8°C.[14]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing smaller aliquots of the primary stock solution. Repeated cycling can lead to solvent evaporation and potential degradation.[12]

  • Light and Moisture: Protect solutions from light by using amber vials.[10] Ensure caps are tightly sealed to prevent solvent evaporation and absorption of atmospheric water, which is particularly important for hygroscopic solvents.[11]

  • Stability Validation: The stability of stock and working solutions under their storage conditions should be periodically assessed as part of method validation, per guidelines like ICH Q2(R2).[15][16] This involves analyzing the aged solution against a freshly prepared one to ensure the concentration has not changed significantly.

References

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?[Link]

  • ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?[Link]

  • LookChem. (2024, January 28). Cas no 35344-07-1 (Methanone,(hydroxyphenyl)phenyl-). [Link]

  • Chemical Synthesis Database. (2025, May 20). (4-hydroxyphenyl)(phenyl)methanone. [Link]

  • European Bioanalysis Forum. Stock and working solutions stability. [Link]

  • NIST. Methanone, (4-hydroxyphenyl)phenyl-. [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

Sources

Method

Derivatization of (4-Hydroxyphenyl)(phenyl)methanone-d5 for GC-MS

Application Note: High-Efficiency Quantification Abstract This technical guide details the protocol for the silylation of (4-Hydroxyphenyl)(phenyl)methanone-d5 (4-Hydroxybenzophenone-d5) using N,O-Bis(trimethylsilyl)trif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Quantification

Abstract

This technical guide details the protocol for the silylation of (4-Hydroxyphenyl)(phenyl)methanone-d5 (4-Hydroxybenzophenone-d5) using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] Designed for researchers in toxicology and environmental analysis, this method overcomes the low volatility and thermal instability of the phenolic hydroxyl group, enabling sensitive quantification of benzophenone metabolites. The protocol utilizes a d5-labeled internal standard to correct for matrix effects and injection variability, ensuring high-precision data suitable for regulated drug development and environmental monitoring.[2]

Introduction & Strategic Rationale

4-Hydroxybenzophenone (4-HBP) is a primary metabolite of Benzophenone-3 (Oxybenzone), a ubiquitous UV filter found in sunscreens and plastics. Because 4-HBP exhibits estrogenic activity, accurate quantification in biological matrices (plasma, urine) and environmental water is critical.

The Challenge: 4-HBP contains a phenolic hydroxyl group (pKa ~7.5). In Gas Chromatography (GC), this polar moiety causes:

  • Adsorption: Active sites in the inlet liner bind the analyte, causing peak tailing.

  • Thermal Degradation: The molecule is prone to oxidation at high injector temperatures.

  • Poor Sensitivity: Low ionization efficiency in standard Electron Ionization (EI) without derivatization.

The Solution: We utilize Trimethylsilylation (TMS derivatization) .[1] By replacing the active protic hydrogen with a trimethylsilyl group, we reduce polarity and increase thermal stability.[1]

The Role of d5-Internal Standard: (4-Hydroxyphenyl)(phenyl)methanone-d5 serves as the ideal Internal Standard (IS).

  • Chemical Equivalence: It undergoes the exact same derivatization reaction as the analyte.

  • Mass Discrimination: The deuterium label (

    
    ) provides a mass shift (+5 amu) distinguishable by Mass Spectrometry, allowing for Isotope Dilution Mass Spectrometry (IDMS).
    

Chemical Reaction Mechanism

The reaction utilizes BSTFA with 1% TMCS (Trimethylchlorosilane) as a catalyst. The silyl group attacks the phenolic oxygen, releasing the volatile byproduct trifluoroacetamide.

Reaction Scheme:



Visualized Mechanism & Workflow:

G cluster_0 Reactants cluster_1 Process cluster_2 Product A 4-Hydroxybenzophenone-d5 (Polar/Non-Volatile) C Nucleophilic Attack (65°C, 45 min) A->C B BSTFA + 1% TMCS (Silylating Agent) B->C D Leaving Group Removal (Trifluoroacetamide) C->D E 4-TMS-O-Benzophenone-d5 (Volatile/Stable) C->E Yield > 98%

Figure 1: Reaction logic for the conversion of the polar phenol to the volatile TMS-ether.

Materials & Reagents

Reagent/MaterialSpecificationPurpose
Analyte (IS) (4-Hydroxyphenyl)(phenyl)methanone-d5Internal Standard (Target)
Derivatizing Agent BSTFA + 1% TMCS (99:1)Silylation reagent.[1][3][4][5][6] TMCS catalyzes sterically hindered sites.
Solvent Anhydrous PyridineProton scavenger; drives reaction to completion.
Wash Solvent Ethyl Acetate (HPLC Grade)Post-reaction dilution (optional).
Vials Amber glass, silanizedPrevents adsorption of underivatized phenols.
Drying Agent Nitrogen (N2) gas (99.999%)Solvent evaporation.

Experimental Protocol

Pre-requisite: Ensure all glassware is baked at 200°C to remove moisture. Moisture is the enemy of silylation.

Step 1: Standard Preparation[9][10]
  • Prepare a stock solution of 4-Hydroxybenzophenone-d5 at 100 µg/mL in Methanol.

  • Aliquot 50 µL of stock into a 1.5 mL amber GC vial.

  • Evaporation: Evaporate the methanol to complete dryness under a gentle stream of Nitrogen at room temperature.

    • Critical: Methanol reacts with BSTFA. The residue must be completely dry.

Step 2: Derivatization Reaction
  • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds to dissolve.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly with a PTFE-lined crimp cap.

  • Incubation: Heat the vial at 65°C for 45 minutes in a dry block heater.

    • Why 65°C? Phenolic silylation is endothermic; heat ensures 100% conversion.

    • Why 45 min? Ensures kinetic completion and solubilization of any crystalline residue.

Step 3: Post-Reaction Handling
  • Remove from heat and allow to cool to room temperature (approx. 10 mins).

  • Direct Injection: The sample can be injected directly if the concentration is appropriate.

  • Dilution (Optional): If the signal is too high, dilute with Ethyl Acetate (anhydrous). Do not use alcohols.

  • Transfer to the GC autosampler. Analyze within 24 hours.

GC-MS Method Parameters

Instrument: Agilent 7890B/5977B (or equivalent Single Quadrupole).

Chromatographic Conditions:

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Final: 280°C (Hold 5 min)

Mass Spectrometry (EI Source):

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C

  • Ionization: Electron Impact (70 eV)

  • Acquisition: SIM (Selected Ion Monitoring) for quantitation; Scan (50-500 m/z) for identification.

Results & Interpretation

The derivatization adds a Trimethylsilyl (TMS) group (


, Mass ~72 amu replace H).
Mass Shift Calculation
  • Native 4-HBP-d5: MW = 203.2 g/mol .

  • TMS-4-HBP-d5: MW = 203.2 + 72.1 = 275.3 g/mol .

Fragmentation Pattern (EI Spectrum)

The deuterated internal standard (assuming d5-label on the benzoyl ring, which is standard) will exhibit specific mass shifts compared to the native analyte.

Table 1: Diagnostic Ions for SIM Quantitation

CompoundMolecular Ion (

)
Base Peak (Quant)Fragment 1 (Qual)Fragment 2 (Qual)
Native 4-HBP (TMS) 270255 (

)
193 (

)
105 (

)
d5-IS (TMS) 275 260 (

)
193 (

)*
110 (

)
  • Note on m/z 193: If the d5 label is on the benzoyl ring (

    
    ), the loss of the phenyl group (
    
    
    
    ) results in the remaining phenoxy-TMS fragment at m/z 193, identical to the native. Therefore, m/z 110 and m/z 275/260 are the critical unique ions for the IS.

Visualized Workflow for Analysis:

Analysis cluster_inputs Data Acquisition cluster_process Signal Processing cluster_output Quantitation Raw GC-MS Raw Data (SIM Mode) EIC_Native Extract Ion 255/270 (Analyte) Raw->EIC_Native EIC_IS Extract Ion 260/275 (Internal Standard) Raw->EIC_IS Ratio Calculate Area Ratio (Analyte / IS) EIC_Native->Ratio EIC_IS->Ratio Result Final Concentration (Corrected for Recovery) Ratio->Result

Figure 2: Data processing workflow utilizing the specific mass shifts of the d5-derivative.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, check the following:

  • Incomplete Reaction:

    • Symptom:[5][7] Presence of peak at m/z 203 (Underivatized d5) or tailing peaks.

    • Fix: Check water content in Pyridine. Re-dry sample. Increase time to 60 mins.

  • Moisture Contamination:

    • Symptom:[5][7][8] Appearance of peaks at m/z 73 (TMS-OH) and m/z 147 (Hexamethyldisiloxane).

    • Fix: Replace BSTFA vial; ensure N2 gas is dry.

  • Vacuum Leaks:

    • Symptom:[5][7] High background of m/z 207 (Column bleed) or m/z 28 (Nitrogen).

    • Fix: Tighten column nut; check Vespel ferrules.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass spectrum of 4-Hydroxybenzaldehyde, TMS derivative. NIST Mass Spectrometry Data Center.[9][10] [Link]

  • Schummer, C., et al. (2009).[4] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]

  • Negreira, N., et al. (2009).[11] Sensitive determination of salicylate and benzophenone type UV filters in water samples using solid-phase microextraction, derivatization and gas chromatography tandem mass spectrometry. Journal of Chromatography A. [Link]

Sources

Application

Quantification of 4-Hydroxybenzophenone in Human Urine via LC-MS/MS Using (4-Hydroxyphenyl)(phenyl)methanone-d5 Isotope Dilution

Application Note: AN-2026-HBP Abstract This protocol details the validated methodology for the quantification of 4-Hydroxybenzophenone (4-HBP) —a primary metabolite of the UV-filter Benzophenone-3 (BP-3)—in human urine....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HBP

Abstract

This protocol details the validated methodology for the quantification of 4-Hydroxybenzophenone (4-HBP) —a primary metabolite of the UV-filter Benzophenone-3 (BP-3)—in human urine. The method utilizes (4-Hydroxyphenyl)(phenyl)methanone-d5 (4-HBP-d5) as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization suppression inherent in electrospray ionization (ESI). The workflow employs enzymatic deconjugation followed by Solid Phase Extraction (SPE) and analysis via LC-MS/MS in negative ion mode.

Introduction

Benzophenone-3 (Oxybenzone) is a ubiquitous UV filter found in sunscreens and cosmetics. Upon absorption, it is metabolized primarily into 4-Hydroxybenzophenone (4-HBP) and subsequently conjugated (glucuronidation/sulfation) for excretion. Biomonitoring of 4-HBP is critical for toxicological assessment due to its potential endocrine-disrupting properties.

The Role of the d5-Internal Standard

In LC-MS/MS analysis of complex biological matrices like urine, "matrix effects" cause unpredictable signal suppression or enhancement.

  • The Challenge: Co-eluting urinary components (salts, phospholipids) compete for charge in the ESI source.

  • The Solution: (4-Hydroxyphenyl)(phenyl)methanone-d5 is chemically identical to the analyte but differs in mass (+5 Da). It co-elutes with 4-HBP, experiencing the exact same ionization environment.

  • Mechanism: By calculating the Response Ratio (Area of Analyte / Area of IS), the variability in ionization efficiency is mathematically cancelled out, ensuring high accuracy.

Materials and Chemicals

ReagentSpecificationRole
Analyte Standard 4-Hydroxybenzophenone (4-HBP)Target Analyte
Internal Standard (4-Hydroxyphenyl)(phenyl)methanone-d5 Correction Reference

-Glucuronidase
Helix pomatia (Type H-1) or RecombinantDeconjugation Enzyme
Methanol (MeOH)LC-MS GradeSolvent / Eluent
Water18.2 M

·cm (Milli-Q)
Solvent
Ammonium Acetate>99% purityBuffer Additive
Glacial Acetic AcidHPLC GradepH Adjustment

Experimental Protocol

Standard Preparation
  • Stock Solution A (Analyte): Dissolve 10 mg 4-HBP in 10 mL MeOH (1 mg/mL).

  • Stock Solution B (IS): Dissolve 1 mg 4-HBP-d5 in 10 mL MeOH (100

    
    g/mL).
    
  • Working IS Solution: Dilute Stock B with 10% MeOH/Water to reach 100 ng/mL . Note: This solution is spiked into every sample.

Sample Preparation Workflow (Urine)

The majority of 4-HBP in urine exists as glucuronide conjugates.[1] Total quantification requires enzymatic hydrolysis.

Graphviz Diagram: Sample Preparation Workflow

SamplePrep Sample Urine Sample (1 mL) Spike Add Internal Standard (20 µL of 4-HBP-d5) Sample->Spike Buffer Add Buffer (1 M Ammonium Acetate, pH 5.0) Spike->Buffer Enzyme Add u03b2-Glucuronidase Incubate 37°C, 12-16 hrs Buffer->Enzyme Extract Solid Phase Extraction (SPE) (Oasis HLB or C18) Enzyme->Extract Elute Elute with MeOH Evaporate to dryness Extract->Elute Recon Reconstitute (100 µL 50:50 MeOH:Water) Elute->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Step-by-step enzymatic hydrolysis and extraction workflow for urinary 4-HBP analysis.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS coupled with UHPLC. Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7


m).
Mobile Phase A:  Water + 0.1% Acetic Acid.[2]
Mobile Phase B:  Methanol + 0.1% Acetic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 10 0.3
1.0 10 0.3
6.0 95 0.3
8.0 95 0.3
8.1 10 0.3

| 10.0 | 10 | 0.3 |

Mass Spectrometry Parameters (ESI Negative Mode): Phenolic compounds ionize best in negative mode (ESI-).

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Type
4-HBP 197.192.03025Quantifier
4-HBP 197.1119.03020Qualifier
4-HBP-d5 (IS) 202.1 97.0 3025Quantifier

Quantification Logic & Calculation

The concentration of 4-HBP is determined using a linear regression of the Response Ratio versus the Concentration Ratio .

Graphviz Diagram: Isotope Dilution Logic

SIDA_Logic Analyte Analyte Signal (m/z 197 -> 92) Ratio Calculate Ratio (Analyte Area / IS Area) Analyte->Ratio IS IS Signal (d5) (m/z 202 -> 97) IS->Ratio Matrix Matrix Suppression (Reduces both signals equally) Matrix->Analyte Suppresses Matrix->IS Suppresses Curve Calibration Curve (y = mx + c) Ratio->Curve Result Final Conc. (Compensated) Curve->Result

Caption: The self-correcting mechanism of Stable Isotope Dilution Assay (SIDA).

Calculation Formula:



Where 

is the slope and

is the y-intercept of the calibration curve.

Validation & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness, the protocol includes built-in checks:

Quality Control (QC)
  • Solvent Blank: Inject pure methanol between high-concentration samples to check for carryover.

  • IS Area Stability: Monitor the absolute peak area of 4-HBP-d5 in all samples. If the area deviates by >50% from the standards, it indicates severe matrix suppression or extraction failure for that specific sample.

Cross-Talk Check (Critical)

Deuterated standards can sometimes contain traces of non-deuterated material (d0), or the d5 isotope distribution might overlap with the d0 channel.

  • Test: Inject the IS only (at working concentration).

  • Requirement: The signal in the Analyte channel (197.1 -> 92.0) must be < 20% of the Lower Limit of Quantification (LLOQ).

Separation of Isomers

4-HBP has structural isomers (e.g., 2-Hydroxybenzophenone).

  • Validation: Ensure the chromatographic gradient separates 4-HBP (Ret Time ~ 5.5 min) from 2-HBP (Ret Time ~ 6.2 min). The d5-IS will strictly co-elute with 4-HBP.

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure: Phenols and Parabens in Urine. Method No. 6306.03.[3] [Link]

  • Wang, L., & Kannan, K. (2013). Characteristic Profiles of Benzophenone Derivatives in Human Urine. Environmental Science & Technology. [Link]

  • National Institute of Standards and Technology (NIST). (2024).[4] Methanone, (4-hydroxyphenyl)phenyl- Mass Spectrum. NIST Chemistry WebBook.[4] [Link][3]

  • Ye, X., et al. (2005).[1] Automated on-line column-switching HPLC-MS/MS method with peak focusing for measuring parabens, triclosan, and other environmental phenols in human urine. Analytica Chimica Acta. [Link]

Sources

Method

Application Note: High-Specificity Stable Isotope Dilution Assay (SIDA) for 4-Hydroxybenzophenone Using (4-Hydroxyphenyl)(phenyl)methanone-d5

Abstract & Scope This protocol details a rigorous Stable Isotope Dilution Assay (SIDA) for the quantitation of 4-Hydroxybenzophenone (4-HBP), a primary metabolite of the UV-filter Benzophenone-3 and a suspected endocrine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details a rigorous Stable Isotope Dilution Assay (SIDA) for the quantitation of 4-Hydroxybenzophenone (4-HBP), a primary metabolite of the UV-filter Benzophenone-3 and a suspected endocrine disruptor.

While many phenolic assays utilize Negative Electrospray Ionization (ESI-), this protocol recommends Positive Electrospray Ionization (ESI+) when using the specific phenyl-ring-d5 isotopologue. This strategic choice avoids "cross-talk" interferences common in negative mode where the labeled ring is often lost as a neutral fragment, resulting in identical product ions for both analyte and internal standard. This guide covers sample preparation via enzymatic hydrolysis, liquid-liquid extraction (LLE), and validated LC-MS/MS parameters.

Chemical Context & Strategic Design

The Analyte vs. The Internal Standard

The reliability of SIDA hinges on the internal standard (IS) behaving identically to the analyte during extraction but remaining distinct during detection.

FeatureAnalyte (Native)Internal Standard (IS)
Name (4-Hydroxyphenyl)(phenyl)methanone(4-Hydroxyphenyl)(phenyl-d5)methanone
Abbreviation 4-HBP4-HBP-d5
CAS 1137-42-476478-47-2
Formula C₁₃H₁₀O₂C₁₃H₅D₅O₂
Monoisotopic Mass 198.068 Da203.099 Da
pKa ~7.6 (Phenolic OH)~7.6
The "Cross-Talk" Trap (Expert Insight)

Why ESI(+) is preferred for this specific IS:

  • In ESI(-): The dominant fragmentation pathway for benzophenones involves the cleavage of the phenyl ring to yield the phenolate ion (m/z 92). Since the deuterium label is on the phenyl ring (which is lost), both the native analyte and the d5-IS produce the same product ion (m/z 92) . This requires perfect chromatographic separation to prevent interference.

  • In ESI(+): Protonation occurs on the carbonyl oxygen. Fragmentation yields the benzoyl cation (Ph-CO⁺).

    • Native 4-HBP yields m/z 121 (Phenyl-CO⁺).

    • d5-IS yields m/z 126 (Phenyl-d5-CO⁺).

    • Result: Distinct precursor and product ions, ensuring absolute specificity.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data generation.

SIDA_Workflow Sample Biological Sample (Urine/Plasma) Spike IS Spiking (Add 4-HBP-d5) Sample->Spike 10 ng/mL final Equilibration Equilibration (30 min, RT) Spike->Equilibration Critical Step Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) Equilibration->Hydrolysis Deconjugation Extraction LLE Extraction (Ethyl Acetate) Hydrolysis->Extraction DryDown Evaporation & Reconstitution (MeOH:H2O) Extraction->DryDown LCMS LC-MS/MS Analysis (ESI+ MRM) DryDown->LCMS Data Quantitation (Ratio: Analyte/IS) LCMS->Data

Figure 1: SIDA Workflow. The equilibration step is critical to ensure the IS compensates for matrix-binding effects.

Detailed Protocol

Reagents & Materials
  • Standards: 4-Hydroxybenzophenone (>98%), 4-Hydroxybenzophenone-d5 (>98% isotopic purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate.

  • Additives: Formic Acid (FA), Ammonium Formate.[1]

  • Enzyme: β-Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalent) for urine analysis.

Stock Solution Preparation
  • Master Stock (1 mg/mL): Dissolve 1.0 mg of 4-HBP and 4-HBP-d5 separately in 1.0 mL Methanol. Store at -20°C.

  • Internal Standard Working Solution (ISWS): Dilute d5-stock to 100 ng/mL in 50:50 MeOH:Water.

  • Calibration Standards: Prepare serial dilutions of native 4-HBP (0.5 – 500 ng/mL) in the appropriate biological matrix (stripped serum or synthetic urine) containing a constant concentration of IS.

Sample Preparation (Urine/Plasma)

Rationale: 4-HBP is extensively conjugated (glucuronidated) in vivo. Hydrolysis is required to measure total exposure.

  • Aliquot: Transfer 200 µL of sample to a glass tube.

  • Spike IS: Add 20 µL of ISWS (100 ng/mL). Vortex and equilibrate for 30 mins at room temperature.

    • Note: This allows the IS to bind to matrix proteins identically to the analyte.

  • Hydrolysis: Add 100 µL of 1.0 M Ammonium Acetate buffer (pH 5.0) containing β-Glucuronidase (2000 units). Incubate at 37°C for 12 hours (overnight).

  • Extraction (LLE):

    • Add 1.5 mL Ethyl Acetate .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

  • Reconstitution:

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A:B (50:50) .

    • Filter (0.2 µm PTFE) into an LC vial.

LC-MS/MS Parameters

Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)% Mobile Phase BEvent
0.010Initial Hold
0.510Start Gradient
4.095Elution of Analytes
5.595Wash
5.610Re-equilibration
7.010End Run

Mass Spectrometry (ESI Positive Mode)

  • Source: Electrospray Ionization (ESI+).[1][2][3][4][5]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions (Self-Validating Logic)

CompoundPrecursor (m/z)Product (m/z)RoleCE (eV)Logic
4-HBP 199.1 [M+H]⁺121.1 Quantifier25Ph-CO⁺ (Benzoyl)
4-HBP 199.1 [M+H]⁺105.1Qualifier35Ph-CO⁺ - O ?
4-HBP-d5 204.1 [M+H]⁺126.1 IS Quant25d5-Ph-CO⁺

Note: By monitoring 121 (native) and 126 (IS), we ensure that we are tracking the specific ring carrying the label, preventing cross-interference.

Data Analysis & Validation

Calculation Principle

SIDA does not rely on absolute peak area, which fluctuates with matrix suppression. Instead, use the Response Ratio :



Calculate the concentration using a linear regression of the calibration curve:



Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     over the range (0.5 – 500 ng/mL).
    
  • Accuracy: Calculated concentration of standards must be within ±15% of nominal (±20% at LLOQ).

  • IS Response Consistency: The absolute area of the IS should not vary by more than 20% across the entire run. Large drops indicate severe matrix suppression that the IS is correcting for, but sensitivity may be compromised.

Troubleshooting & Scientific Integrity

The "Shared Fragment" Risk in Negative Mode

If you must use ESI(-) (e.g., to multiplex with other phenols), the transitions are:

  • 4-HBP: 197 → 92

  • 4-HBP-d5: 202 → 92 Warning: Both produce the m/z 92 fragment. You must ensure your Quadrupole 1 (Q1) isolation window is narrow (unit resolution or better) to prevent the 202 parent from leaking into the 197 channel, or vice versa, though the 5 Da difference is usually sufficient for Triple Quads.

Deuterium Exchange

The d5 label on the phenyl ring is chemically stable. However, avoid highly acidic conditions at high temperatures (>80°C) for prolonged periods, as aromatic proton exchange is theoretically possible but rare under these protocol conditions.

References

  • Vela-Soria, F., et al. (2011).[6] "Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry." Talanta.

  • Kim, S., et al. (2021).[4] "Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry." Journal of Food and Drug Analysis.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • National Institute of Standards and Technology (NIST). "Methanone, (4-hydroxyphenyl)phenyl- Mass Spectrum."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Peak Shape Optimization for (4-Hydroxyphenyl)(phenyl)methanone-d5

Current Status: Online Agent: Senior Application Scientist Ticket ID: HPLC-OPT-D5-BENZ Subject: Troubleshooting peak asymmetry, tailing, and splitting for deuterated benzophenone derivatives. Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: HPLC-OPT-D5-BENZ Subject: Troubleshooting peak asymmetry, tailing, and splitting for deuterated benzophenone derivatives.

Executive Summary & Compound Profile

User Query: "My (4-Hydroxyphenyl)(phenyl)methanone-d5 peak is tailing/splitting. How do I fix this?"

Technical Insight: (4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5) is a phenolic ketone. Its chromatographic behavior is dominated by the phenolic hydroxyl group (pKa ~8.1). The deuteration (d5) typically occurs on the phenyl ring but does not significantly alter the chemical pKa compared to the non-deuterated analog; however, it can cause a slight retention time shift (inverse isotope effect).

Root Causes of Poor Peak Shape:

  • Secondary Silanol Interactions: The phenolic proton interacts with residual silanols on silica columns, causing tailing.[1][2]

  • Ionization State Mismatch: Operating near pKa (pH 7–8) causes "peak flickering" or splitting due to rapid equilibrium between neutral and ionized forms.

  • Diluent Mismatch: Injecting the hydrophobic sample in 100% organic solvent into a high-aqueous initial gradient causes "fronting" or splitting.

Diagnostic Logic Tree

Use this workflow to identify the specific cause of your peak shape issue.

TroubleshootingLogic Start Start: Identify Peak Issue IssueType What is the defect? Start->IssueType Tailing Tailing (As > 1.2) IssueType->Tailing Asymmetric Tail Fronting Fronting / Splitting IssueType->Fronting Double Peak/Front RTShift RT Shift / Broadening IssueType->RTShift Drifting RT CheckpH Is Mobile Phase pH > 6? Tailing->CheckpH CheckDiluent Is Sample Solvent > Mobile Phase Strength? Fronting->CheckDiluent CheckTemp Is Temp/Gradient Stable? RTShift->CheckTemp Silanols Cause: Silanol Interaction CheckpH->Silanols Yes (Ionized Silanols) FixTailing Action: Lower pH to < 3.0 Use End-capped Column CheckpH->FixTailing No (Already Acidic) Silanols->FixTailing SolventEffect Cause: Solvent Mismatch CheckDiluent->SolventEffect Yes (e.g., 100% MeOH) FixFronting Action: Match Diluent to Initial Mobile Phase SolventEffect->FixFronting IsoEffect Cause: D5 Isotope Effect or pH Drift CheckTemp->IsoEffect FixRT Action: Buffer Mobile Phase Check Column Eq. IsoEffect->FixRT

Caption: Logical workflow for diagnosing peak shape anomalies in phenolic compounds.

Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing (Asymmetry Factor > 1.2)

Q: My peak has a long tail. I am using a generic C18 column with Water/Acetonitrile. What is wrong?

A: This is classic silanol interaction .

  • The Mechanism: The silica support in HPLC columns has residual silanol groups (Si-OH).[1] At neutral pH, some of these are ionized (Si-O⁻). Your compound, being a phenol, is a hydrogen bond donor. It binds to these silanols, dragging the peak tail.[2]

  • The Fix:

    • Acidify the Mobile Phase: Add 0.1% Formic Acid or Phosphoric Acid to both mobile phases. This lowers the pH to ~2.7. At this pH, silanols are protonated (neutral), and your phenol is protonated (neutral), eliminating the interaction.

    • Switch Columns: Use a "Base-Deactivated" or "End-capped" column (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge). These have chemically blocked silanols.

Issue 2: Peak Splitting or "Shouldering"

Q: The peak looks like it's splitting into two, or has a shoulder. Is my d5 standard impure?

A: While d5/d0 contamination is possible, splitting is usually a solvent or pH artifact .

  • Scenario A (Solvent Mismatch): You dissolved the sample in 100% Methanol or Acetonitrile, but your gradient starts at 90% Water.

    • Why: The sample travels faster than the mobile phase initially, spreading out before focusing at the head of the column.

    • Fix: Dissolve the sample in the starting mobile phase composition (e.g., 10% MeCN / 90% Water).

  • Scenario B (pH Mismatch): You are running at pH 7.5.

    • Why: The pKa of 4-hydroxybenzophenone is ~8.1. At pH 7.5, the molecule is flipping between ionized (phenolate) and neutral forms. These forms travel at different speeds, causing the peak to split.[3]

    • Fix: Move the pH at least 2 units away from the pKa.[3] pH 3.0 is ideal (fully neutral).

Issue 3: Retention Time Shift vs. Non-Deuterated Standard

Q: My d5-standard elutes slightly earlier than the non-deuterated target analyte. Is this a problem?

A: No, this is the Deuterium Isotope Effect .

  • Explanation: Carbon-Deuterium (C-D) bonds are slightly shorter and less lipophilic than C-H bonds.[4] Therefore, deuterated isotopologues often retain slightly less on Reversed-Phase C18 columns.

  • Action: This is normal. Ensure your integration window covers both if you are not using MS detection. If using MS, monitor the specific MRM transitions; the slight RT shift confirms you are seeing the d5 analog.

Optimized Experimental Protocol

To guarantee sharp, symmetrical peaks for (4-Hydroxyphenyl)(phenyl)methanone-d5, utilize this "Gold Standard" method.

Table 1: Recommended HPLC Conditions

ParameterSpecificationRationale
Column C18 End-capped (e.g., 3.5 µm, 4.6 x 100 mm)"End-capping" blocks silanols to prevent tailing.
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.7) suppresses silanol ionization and keeps phenol neutral.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of MPA; prevents baseline drift.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID; adjust for column diameter.
Temperature 30°C - 40°CImproves mass transfer, sharpening the peak.
Injection Solvent Initial Mobile Phase (e.g., 90:10 Water:MeCN)Prevents "strong solvent effect" (fronting/splitting).

Step-by-Step Preparation:

  • Buffer Prep: Do not use phosphate buffers if using LC-MS. Use Formic Acid or Ammonium Formate.

  • Sample Dilution: Prepare a stock in MeOH, but perform the final dilution (10x or 100x) in the starting mobile phase (Water/Acid).

  • Equilibration: Flush the column with 20 column volumes of the initial gradient to ensure the stationary phase is fully protonated.

Mechanism of Action: Silanol Suppression

The following diagram illustrates why adding acid is critical for this specific compound.

SilanolMechanism cluster_bad Scenario A: Neutral pH (pH 7) cluster_good Scenario B: Acidic pH (pH 2.7) Silanol_Bad Silanol (Si-O⁻) Phenol_Bad Analyte (-OH) Phenol_Bad->Silanol_Bad Strong Ionic/H-Bond (Causes Tailing) Silanol_Good Silanol (Si-OH) Phenol_Good Analyte (-OH) Phenol_Good->Silanol_Good No Interaction (Repulsion) C18 C18 Chain Phenol_Good->C18 Hydrophobic Interaction (Sharp Peak)

Caption: At low pH (Right), silanols are protonated, preventing secondary interactions that cause tailing.

References
  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • BenchChem. (2025). Assessing the Impact of Deuteration on Chromatographic Retention Time. Retrieved from

  • Shimadzu. (2025). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from

Sources

Optimization

Technical Support Center: Matrix Effects in (4-Hydroxyphenyl)(phenyl)methanone-d5 Analysis

Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 16, 2026

Executive Summary: The "Perfect" Internal Standard Myth

Welcome to the technical support hub for (4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5 or 4-HBP-d5).

You are likely using this deuterated isotopolog to normalize signal variability during the LC-MS/MS quantification of 4-Hydroxybenzophenone (a common UV filter metabolite or degradation product). While stable isotope-labeled internal standards (SIL-IS) are the gold standard, they are not immune to matrix effects (ME), particularly when deuterium isotope effects cause chromatographic separation between the analyte and the IS.

This guide moves beyond basic definitions to address the specific physicochemical challenges of analyzing benzophenone derivatives in complex biological matrices.

Diagnostic Workflow: Do You Have a Matrix Problem?

Before optimizing, you must visualize the ionization environment. We do not rely on simple "recovery" calculations alone; we use Post-Column Infusion to map the suppression zones.

Protocol A: The Post-Column Infusion Test

Use this protocol to visualize where matrix components (phospholipids, salts) are suppressing your signal relative to your analyte's retention time.

Required Setup:

  • Pump A: Delivers the LC gradient through your analytical column (injecting a blank matrix extract).

  • Pump B: Infuses a constant flow of (4-Hydroxyphenyl)(phenyl)methanone-d5 (approx. 100 ng/mL) into the stream.

  • T-Piece: Mixes column effluent with the infusion before entering the ESI source.

The Logic: If the MS signal for the infused IS drops or spikes while the blank matrix elutes, you have identified a suppression/enhancement zone.

Visualizing the Workflow

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System PumpA LC Pump (Gradient) Injector Injector (Blank Matrix Extract) PumpA->Injector Column Analytical Column (C18/Phenyl) Injector->Column TPiece T-Piece Mixer Column->TPiece PumpB Syringe Pump (Infusing 4-HBP-d5) PumpB->TPiece MS ESI Source (Mass Spectrometer) TPiece->MS Data Chromatogram: dips = suppression MS->Data

Figure 1: Schematic of the Post-Column Infusion setup for qualitative matrix effect assessment.

Troubleshooting Guide (Q&A)

Issue 1: The "Deuterium Shift" & Non-Tracking IS

User Question: "My d5-IS recovery is consistent, but my analyte accuracy fails in patient samples. Why isn't the IS correcting the variation?"

Technical Insight: Deuterium is slightly less lipophilic than hydrogen. In Reverse Phase LC (RPLC), deuterated isotopologs often elute slightly earlier than their non-deuterated counterparts.[1][2][3]

  • The Risk: If 4-HBP elutes at 2.50 min and 4-HBP-d5 elutes at 2.45 min, the IS might sit in a "safe" zone while the analyte sits in a sharp phospholipid suppression zone (or vice versa). The IS "sees" a different matrix than the analyte.

Corrective Actions:

  • Check Retention Delta: Overlay the Extracted Ion Chromatograms (XIC) of the analyte and IS. If

    
     min, you are at risk.
    
  • Modify Chromatography:

    • Option A: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These stationary phases rely on

      
       interactions with the benzophenone rings, which can sometimes reduce the isotopic resolution compared to pure hydrophobic partitioning on C18.
      
    • Option B: Shallow the gradient slope at the elution point to co-elute them, or steepen it to push both away from the suppression zone.

Issue 2: Ubiquitous Background (The "Plastic" Problem)

User Question: "I see 4-HBP peaks in my double-blank samples. Is it carryover?"

Technical Insight: Benzophenones are common UV stabilizers in plastics (polypropylene tubes, pipette tips, solvent bottles). This is not "matrix effect" in the traditional sense, but exogenous contamination that ruins the IS/Analyte ratio calculation.

Corrective Actions:

  • Glassware Only: Switch to silanized glass vials and inserts.

  • Solvent Grade: Use LC-MS grade solvents specifically tested for phthalates and UV filters.

  • Wash Protocol: Rinse all plasticware with methanol before use if glass is impossible (though glass is strongly recommended).

Issue 3: Negative vs. Positive Mode Sensitivity

User Question: "I'm seeing high noise in Positive ESI. Should I switch to Negative?"

Technical Insight: (4-Hydroxyphenyl)(phenyl)methanone has a phenolic hydroxyl group (


).
  • Negative ESI: Generally preferred. Phenols deprotonate (

    
    ) efficiently. This mode often has lower background noise for biological matrices compared to positive mode.
    
  • Positive ESI: Relies on protonation of the ketone (

    
    ). This is feasible but often susceptible to higher adduct formation (
    
    
    
    ,
    
    
    ) and general background noise.

Recommendation: Switch to Negative ESI using Ammonium Fluoride (0.5 mM) or Ammonium Acetate in the mobile phase to enhance deprotonation.

Optimization Protocols: Sample Preparation

If the diagnostic infusion (Section 2) shows heavy suppression, you must clean the sample. Protein Precipitation (PPT) is rarely sufficient for benzophenones in plasma/urine due to residual phospholipids.

Comparative Extraction Strategies
MethodRemoval of MatrixRecovery of 4-HBPRec. for Clinical Samples?
Protein Precip (PPT) Low (Leaves phospholipids)High (>90%)No (High suppression risk)
Liquid-Liquid (LLE) High (w/ MTBE or Ethyl Acetate)Moderate (75-85%)Yes (Cost-effective)
Supported Liquid (SLE) Very HighHigh (>90%)Yes (Best throughput)
SPE (Polymeric) HighHigh (>90%)Yes (If concentrating trace levels)
Recommended Protocol: Supported Liquid Extraction (SLE)

SLE offers the cleanliness of LLE with the automation of SPE, crucial for avoiding emulsions common with phenolic compounds.

  • Load: Apply 200 µL Plasma/Urine (spiked with d5-IS ) to the SLE cartridge.

  • Wait: Allow to absorb for 5 minutes (Critical: fully immobilize the aqueous phase).

  • Elute: Apply 1 mL MTBE (Methyl tert-butyl ether) containing 1% Formic Acid.

    • Why Acid? Keeps the phenol protonated (neutral) to ensure it partitions into the organic solvent.

  • Evaporate & Reconstitute: Dry under nitrogen; reconstitute in initial mobile phase (e.g., 80:20 Water:MeOH).

Logic Flow: The Troubleshooting Decision Tree

Use this logic gate to determine your next experimental step.

TroubleshootingTree Start Start: Calculate Matrix Factor (MF) per Matuszewski Method CheckMF Is MF between 85% - 115%? Start->CheckMF Pass Validation Pass. Proceed to linearity testing. CheckMF->Pass Yes Fail Validation Fail. Investigate Suppression. CheckMF->Fail No CheckRT Check Retention Time: Does d5-IS elute >0.05 min earlier than Analyte? Fail->CheckRT FixChrom Chromatographic Fix: 1. Flatten Gradient 2. Switch to PFP Column CheckRT->FixChrom Yes (Isotope Effect) CheckPrep Sample Prep Issue: Matrix load is too high. CheckRT->CheckPrep No (Co-eluting) FixPrep Switch Prep Method: PPT -> SLE or LLE (Remove Phospholipids) CheckPrep->FixPrep

Figure 2: Decision tree for isolating the root cause of matrix effects.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. (Contextualizing the RPLC shift mechanism).

Sources

Troubleshooting

Optimizing mass spectrometry parameters for (4-Hydroxyphenyl)(phenyl)methanone-d5

Technical Support Center: Mass Spectrometry Optimization Guide Topic: (4-Hydroxyphenyl)(phenyl)methanone-d5 (Internal Standard) Reference ID: TS-MS-BP-D5-001 Executive Summary This guide addresses the specific requiremen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Optimization Guide Topic: (4-Hydroxyphenyl)(phenyl)methanone-d5 (Internal Standard) Reference ID: TS-MS-BP-D5-001

Executive Summary

This guide addresses the specific requirements for optimizing (4-Hydroxyphenyl)(phenyl)methanone-d5 (commonly referred to as 4-Hydroxybenzophenone-d5 or 4-OH-BP-d5 ) for LC-MS/MS quantification. This deuterated analog is the critical internal standard (IS) for normalizing matrix effects and recovery variances in the analysis of UV filters, endocrine disruptors, and pharmaceutical metabolites.

Target Analyte: 4-Hydroxybenzophenone Internal Standard: (4-Hydroxyphenyl)(phenyl)methanone-d5 Primary Challenge: Managing the deuterium isotope effect in chromatography and preventing "cross-talk" in MRM channels.

Part 1: Molecular Intelligence & Ionization Strategy

Before touching the instrument, understand the physics of your molecule. 4-Hydroxybenzophenone possesses both a basic site (carbonyl oxygen) and an acidic site (phenolic hydroxyl).

ParameterNative Analyte (4-OH-BP)Deuterated IS (d5-4-OH-BP)
Formula


Monoisotopic Mass 198.07 Da203.10 Da
Polarity Positive (ESI+) / Negative (ESI-)Positive (ESI+) / Negative (ESI-)
Precursor Ion 199.1

204.1

The Ionization Decision: ESI+ vs. ESI-

While the phenolic group suggests Negative Mode (ESI-), Positive Mode (ESI+) is frequently the robust choice for benzophenone derivatives due to the high proton affinity of the carbonyl oxygen.

  • Recommendation: Start with ESI+ using 0.1% Formic Acid in the mobile phase.

  • Why? ESI+ yields a stable

    
     ion that fragments predictably (cleavage alpha to the carbonyl). ESI- is viable but often requires higher pH buffers (Ammonium Acetate/Ammonia) which can suppress ionization of co-eluting compounds.
    

Part 2: MRM Transition Development (The "Filter")

The accuracy of your assay depends on selecting transitions that retain the deuterium label on the fragment ion. If the label is lost during fragmentation, the IS signal becomes indistinguishable from interferences.

Fragmentation Logic (ESI+)

The primary fragmentation pathway for benzophenones is the cleavage of the C-C bond adjacent to the carbonyl group, generating a benzoyl cation.

  • Native (199.1): Cleaves to form

    
     (m/z 105) and 
    
    
    
    (m/z 121).
  • Deuterated (204.1): Assuming the d5 label is on the phenyl ring (not the phenol ring), the fragmentation splits the mass:

    • Path A: Formation of the labeled benzoyl cation (

      
      ). Mass = 110.1 .
      
    • Path B: Formation of the unlabeled hydroxybenzoyl cation (

      
      ). Mass = 121.1 .
      
Optimized MRM Table
CompoundPolarityPrecursor (Q1)Product (Q3)RoleCollision Energy (eV)*
4-OH-BP (Native) ESI+199.1121.1Quantifier15 - 25
199.1105.1Qualifier20 - 30
4-OH-BP-d5 (IS) ESI+204.1110.1 Quantifier 15 - 25
204.1121.1Qualifier**20 - 30

*Note: Start optimization with these ranges. Optimal CE varies by instrument vendor (Agilent/Sciex/Thermo). **Warning: The 121.1 fragment in the IS channel does NOT contain the deuterium label. Use 110.1 for quantification to ensure specificity.

Part 3: Workflow Visualization

The following diagram illustrates the logical flow for optimizing the Source and MRM parameters specifically for this molecule.

G Start Start: 1 µg/mL Infusion Q1_Scan Q1 Full Scan (150-250 m/z) Identify [M+H]+ Start->Q1_Scan Decision_Ion Signal > 1e6? Q1_Scan->Decision_Ion Source_Opt Optimize Source Temp & Gas (Maximize 204.1) Decision_Ion->Source_Opt No Prod_Scan Product Ion Scan (MS2) Fragment 204.1 @ CE 10-40eV Decision_Ion->Prod_Scan Yes Source_Opt->Q1_Scan Select_Frag Select Fragments: 110.1 (Label Retained) 121.1 (Label Lost) Prod_Scan->Select_Frag MRM_Build Build MRM Method Check for Cross-Talk Select_Frag->MRM_Build

Caption: Step-by-step optimization workflow for 4-OH-BP-d5. Critical decision points ensure sufficient signal intensity before fragmentation analysis.

Part 4: Troubleshooting & FAQs

Q1: My d5-Internal Standard elutes earlier than the native analyte. Is this a problem?

A: This is a known physical phenomenon called the Deuterium Isotope Effect .[1]

  • Mechanism: C-D bonds are slightly shorter and have lower polarizability than C-H bonds. This makes the deuterated molecule slightly less lipophilic, causing it to elute earlier on Reverse Phase (C18) columns.

  • Impact: If the shift is significant (>0.1 min), the IS may not experience the exact same matrix suppression as the analyte.

  • Solution: Ensure your MRM acquisition windows are wide enough to capture both peaks. If the separation is too large, consider using a 13C-labeled standard (which has no retention time shift) if available, though d5 is standard for this application.

Q2: I see a signal in the Native channel (199.1) when injecting only the d5-Standard. Why?

A: This is likely due to Isotopic Impurity or In-Source Fragmentation .

  • Impurity: Check the Certificate of Analysis (CoA). If the d5 standard is only 98% pure, it contains 2% d0 (native). This limits your Lower Limit of Quantitation (LLOQ).

  • Loss of Label: If your transition monitors a fragment that lost the deuterated ring (e.g., monitoring 204 -> 121), you aren't strictly tracking the isotope. However, "crosstalk" usually refers to the d0 appearing in the d5 channel or vice versa.

  • Protocol: Inject a "Zero" sample (Matrix + IS only). If you see a peak in the analyte channel, calculate the % contribution. If >20% of your LLOQ, you must reduce the IS concentration or buy a higher purity standard.

Q3: The signal intensity is fluctuating wildly.

A: 4-Hydroxybenzophenone is susceptible to pH-dependent solubility issues.

  • Check: Ensure your needle wash solvent is strong enough (e.g., 50:50 MeOH:Water or IPA:ACN:Water) to prevent carryover.

  • Check: If using ESI-, ensure your mobile phase pH is stable (buffer capacity). If using ESI+, ensure you have enough organic modifier (Formic acid) to fully protonate the ketone.

Part 5: Experimental Protocol (Validation)

To validate that your IS is performing correctly, run the "Post-Column Infusion" experiment:

  • Setup: Inject a blank matrix sample via the LC column.

  • Infusion: Simultaneously infuse the d5-IS (at 100 ng/mL) into the MS source via a T-junction.

  • Observation: Monitor the baseline of the d5 transition (204 -> 110).

  • Result:

    • Flat Line: No matrix effects.

    • Dips/Valleys: Ion suppression at those retention times.

    • Peaks: Ion enhancement.

  • Action: Ensure your analyte elutes in a "flat" region. If it elutes in a "dip," adjust your gradient to move the peak or improve sample cleanup (SPE/LLE).

References

  • Centers for Disease Control and Prevention (CDC). (2016).[2] Biomonitoring Summary: Benzophenone-3.[3] National Biomonitoring Program. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Methanone, (4-hydroxyphenyl)phenyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • Fent, K., et al. (2024). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. Toxics, 12(12), 837. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms of Retention Time Shifts. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (4-Hydroxyphenyl)(phenyl)methanone-d5 Recovery

Executive Summary You are likely experiencing low recovery of (4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5 ) due to one of three critical failure modes: pH-dependent ionization , non-spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing low recovery of (4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5 ) due to one of three critical failure modes: pH-dependent ionization , non-specific adsorption to laboratory plastics, or matrix-induced ion suppression .[1]

This compound contains a phenolic hydroxyl group (


) and a lipophilic benzophenone backbone (

).[1] Successful recovery requires strict control of sample pH to maintain the neutral form and the elimination of plasticware that competes for the analyte.

Part 1: Diagnostic Workflow

Before altering your protocol, you must isolate the stage of failure. Use this decision matrix to determine if your issue is Extraction Efficiency (chemistry) or Matrix Effect (instrumentation).

TroubleshootingFlow Start START: Compare Peak Areas Q1 Is the IS Area low in Extracted Samples vs. Pure Solvent Standard? Start->Q1 Branch1 Yes (Low Absolute Recovery) Q1->Branch1 < 50% Area Branch2 No (Normal Area, but Ratio is off) Q1->Branch2 > 80% Area Q2 Perform Post-Column Infusion or Post-Extraction Spike Branch1->Q2 Result3 Spiking/Pipetting Error or Degradation Branch2->Result3 Result1 Loss occurs during Sample Prep. See 'Root Cause 1 & 2' Q2->Result1 Post-spike is high Result2 Heavy Ion Suppression. See 'Root Cause 3' Q2->Result2 Post-spike is low

Figure 1: Diagnostic logic tree to distinguish between extraction loss (chemistry) and matrix effects (instrumentation).

Part 2: Root Cause Analysis & Solutions

Root Cause 1: The pH Trap (Ionization)

The Science: 4-Hydroxybenzophenone behaves as a weak acid (


).[1]
  • At pH > 7.7: The phenol deprotonates to form a phenolate anion. This species is highly water-soluble and will not partition into organic solvents (LLE) or bind to Reverse-Phase SPE sorbents.[1]

  • At pH < 5.7: The molecule remains neutral and lipophilic, ensuring high recovery.

The Fix:

  • Acidify Samples: Pre-treat plasma/urine with 2% Formic Acid or Acetate Buffer (pH 4.[1]5) before extraction.[1][2]

  • Check Buffers: Ensure your SPE wash steps do not exceed pH 6.0.[1]

Root Cause 2: The "Sticky" Effect (Adsorption)

The Science: Benzophenones are highly lipophilic (


). They exhibit strong non-specific binding to polypropylene (PP) surfaces found in standard microcentrifuge tubes, pipette tips, and well plates.[3]
  • Observation: Recovery drops non-linearly (worse recovery at lower concentrations) because active sites on the plastic become saturated.

The Fix:

  • Switch Materials: Use Silanized Glass vials or Low-Binding polypropylene plates.

  • Solvent Composition: Ensure your final reconstitution solvent contains at least 20-30% organic (Methanol/Acetonitrile) to prevent the analyte from crashing out or sticking to the autosampler vial walls.[1]

Root Cause 3: Background Interference (Ubiquity)

The Science: Benzophenones are common UV stabilizers in plastics and cosmetics.[4][5]

  • The Problem: If your "Blank" matrix contains environmental benzophenone, it may suppress the ionization of your d5-IS or contribute to the d0 signal (if resolution is poor), skewing calculated recovery.[3]

The Fix:

  • Blank Check: Run a "Double Blank" (Solvent only, no matrix) to check for system contamination.[1]

  • Glassware Wash: Bake glassware at 400°C or solvent-rinse (Acetone -> Hexane) to remove UV-filter residues.[1]

Part 3: Optimized Protocols

Protocol A: Solid Phase Extraction (SPE)

Recommended for biological fluids (Plasma/Urine) to minimize matrix effects.[1]

Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 30 mg / 1 cc.[1]

StepSolvent / ActionCritical Technical Note
1. Pre-treatment 200 µL Sample + 200 µL 2% Formic Acid CRITICAL: Lowers pH to ~3.0 to neutralize the phenol.
2.[1] Conditioning 1 mL Methanol -> 1 mL Water (pH 3)Do not let the cartridge dry out.[1]
3. Loading Load pre-treated sample (Gravity/Low Vac)Flow rate < 1 mL/min to allow equilibration.
4. Wash 1 1 mL 5% Methanol in 0.1% Formic AcidRemoves salts/proteins.[1] Keeps analyte neutral.
5. Wash 2 1 mL 20% Methanol in WaterSTOP: Higher organic % will elute the analyte prematurely.
6. Elution 2 x 500 µL Methanol (or MTBE)Collect in Glass tubes.
7. Dry Down Nitrogen stream @ 40°CDo not over-dry; benzophenones can be semi-volatile.[1]
Protocol B: Liquid-Liquid Extraction (LLE)

Recommended for cleaner matrices or high-throughput workflows.[1]

LLE_Protocol Step1 Sample + IS (200 µL) Step2 Acidify (20 µL 1M HCl) Step1->Step2 pH control Step3 Extract (1 mL MTBE or EtOAc) Step2->Step3 Partitioning Step4 Vortex (5 min) & Centrifuge Step3->Step4 Step5 Supernatant to Glass Vial Step4->Step5 Recovery

Figure 2: Liquid-Liquid Extraction workflow emphasizing the acidification step.

Part 4: Frequently Asked Questions (FAQs)

Q1: My IS recovery is consistent, but my Analyte recovery varies wildly. Why? A: This often indicates an equilibration issue .[1] The deuterated IS (d5) is added in a solvent (e.g., Methanol), making it immediately available for extraction. The endogenous analyte may be protein-bound or conjugated (glucuronide).[1]

  • Solution: Vortex the sample for 10 minutes after adding the IS to allow it to bind to proteins similarly to the analyte, or perform a protein precipitation step before extraction.

Q2: Can I use ESI Positive mode? A: Yes, benzophenones can be analyzed in ESI+ (forming


), but phenols often ionize better in ESI Negative  (

).[1]
  • Tip: If using ESI+, use a mobile phase with Formic Acid.[6] If using ESI-, use Ammonium Acetate/Fluoride to aid deprotonation.[1] Switch modes if sensitivity is low.

Q3: Does the deuterium label (d5) exchange? A: Generally, no. The d5 label on (4-Hydroxyphenyl)(phenyl)methanone-d5 is typically on the phenyl ring , which is stable.[1] However, if you are using a protic solvent (water/methanol) and the label was on the hydroxyl group (–OD), it would exchange instantly. Verify your Certificate of Analysis to ensure ring deuteration.

Q4: I see a "Ghost Peak" in my blank that interferes with the d5-IS. A: This is likely leaching . Benzophenones are used in plastic additives.[4][5][7]

  • Solution: Replace all plastic reagent reservoirs with glass.[1] Wash the LC column with 100% Isopropanol to strip accumulated lipophilic contaminants.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 331833, 4-Hydroxybenzophenone.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Benzophenone-3 and metabolites in Urine.[1] (Method No. 6304.03). Retrieved from [Link]

  • Kawaguchi, M., et al. (2008). Stir bar sorptive extraction with in situ derivatization and thermal desorption-gas chromatography-mass spectrometry for measurement of hydroxybenzophenones in water samples.[1] Journal of Chromatography A. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (4-Hydroxyphenyl)(phenyl)methanone-d5

Current Status: Operational Ticket ID: #ISO-STAB-4HB-D5 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of degradation and isotopic scrambling in solution[1] Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #ISO-STAB-4HB-D5 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of degradation and isotopic scrambling in solution[1]

Executive Summary & Molecule Profile

(4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5) is a deuterated internal standard (IS) primarily used in the LC-MS/MS quantitation of UV filters and endocrine disruptors.[1]

Its stability profile is governed by two competing functional groups: the benzophenone core (highly photoactive) and the phenolic hydroxyl (susceptible to oxidation and surface adsorption).[1] The deuterium label (d5), typically located on the non-hydroxylated phenyl ring, introduces a third variable: isotopic integrity.

PropertyCritical ValueImplication for Stability
pKa ~8.14 (Phenolic OH)pH > 7.0 increases oxidation risk and surface adsorption.[1]
UV Absorption

nm
Extremely sensitive to UV light (300–400 nm).[1]
LogP ~2.9Moderate lipophilicity; prone to sticking to plastic/glass.[1]
Isotope Deuterium (d5)Stable C-D bonds, but susceptible to exchange in strong acid/base.[1]

Critical Degradation Pathways (The "Why")

To prevent degradation, you must understand the mechanism.[1] This molecule does not just "spoil"; it actively reacts with its environment.[1]

Mechanism A: Photochemical Reduction (The Primary Threat)

Benzophenones are textbook photosensitizers.[1] Upon absorbing UV light (even ambient lab light), the molecule enters an excited triplet state (


). In this state, the carbonyl oxygen becomes a "radical-like" species capable of abstracting hydrogen atoms from the solvent.[1]
  • Risk: If dissolved in hydrogen-donating solvents (e.g., Methanol, Isopropanol) and exposed to light, the molecule converts into benzopinacol derivatives or cross-couples with the solvent.[1]

  • Observation: Loss of signal intensity; appearance of dimer peaks (2x mass).

Mechanism B: Phenolic Adsorption

The free hydroxyl group interacts strongly with silanol groups (


) on untreated glass surfaces via hydrogen bonding.[1]
  • Risk: Non-linear calibration curves, specifically "missing" analyte at low concentrations (<100 ng/mL).

Mechanism C: Isotopic Scrambling

While aromatic C-D bonds are robust, they can undergo Acid-Catalyzed Hydrogen Exchange (ACHE) or Base-Catalyzed Hydrogen Exchange (BCHE) if the solution pH is extreme and protic solvents (like water or non-deuterated methanol) are present.[1]

Visualizing the Threat

The following diagram illustrates the photochemical cascade that destroys your standard.

Photodegradation Start 4-Hydroxybenzophenone-d5 (Ground State) Excited Excited Triplet State (n, π*) Start->Excited Absorption UV UV Light (300-365nm) UV->Excited Radical Ketyl Radical Intermediate Excited->Radical H-Abstraction Solvent H-Donor Solvent (MeOH/IPA) Solvent->Radical Donates H Product Benzopinacol / Dimer (Degradant) Radical->Product Dimerization

Figure 1: The photochemical degradation pathway.[1] Note that the solvent plays an active role in the destruction of the molecule.

Troubleshooting & Prevention Protocols

Module 1: Solvent Selection & Preparation

Q: My stock solution in Methanol is degrading. Why? A: Methanol is a strong Hydrogen donor.[1] Under even minor light exposure, the excited benzophenone abstracts a hydrogen from methanol.

Protocol:

  • Preferred Solvent: Use Acetonitrile (ACN) .[1] ACN is an aprotic solvent and a poor hydrogen donor, significantly inhibiting the photoreduction pathway.[1]

  • Alternative: If Methanol is required for chromatography, store the stock in ACN and dilute into MeOH only immediately before injection.

SolventSuitabilityRisk Factor
Acetonitrile High Aprotic; resists H-abstraction.[1]
Methanol ⚠️ Medium Good solubility, but high photochemical risk.[1]
Isopropanol Low Excellent H-donor; rapid degradation under light.[1]
DMSO High Excellent stability, but high freezing point.[1]
Module 2: Handling & Storage

Q: Do I really need amber glass? A: Yes. This is non-negotiable for benzophenones.[1]

Protocol:

  • Light Protection: Use amber borosilicate vials (Class 1). For critical stock solutions, wrap the vial in aluminum foil.[1]

  • Headspace: Minimize headspace to reduce oxygen availability (though oxygen actually quenches the triplet state, it leads to oxidative products; inert gas is better).[1]

  • Temperature: Store at -20°C .

Module 3: Preventing Adsorption (Low Recovery)

Q: I see tailing peaks and low recovery at 10 ng/mL. A: The phenolic group is binding to the glass.[1]

Protocol:

  • Silanization: Use silanized glass vials to mask active silanol groups.[1]

  • Additives: If using a glass insert, ensure the solvent contains 0.1% Formic Acid.[1] This keeps the phenol protonated (Neutral form), which adsorbs less than the phenolate (anion).

  • Material: High-recovery Polypropylene (PP) vials are often superior to glass for low-concentration phenols.[1]

Module 4: Isotopic Integrity

Q: Can the deuterium "wash off"? A: The d5 label is on the aromatic ring.[1] Aromatic protons are stable unless catalyzed.[1]

Protocol:

  • pH Limits: Avoid storage at pH < 2 or pH > 10. Extreme pH catalyzes Electrophilic Aromatic Substitution (acid) or exchange via phenolate resonance (base).[1]

  • Solvent: Do not store in deuterated solvents (like

    
    ) unless necessary; it masks exchange.[1] Store in non-protic organic solvents.
    

Diagnostic Decision Tree

Use this flow to identify the root cause of your instability.

Troubleshooting Issue Issue Detected Check1 Is peak splitting or doubling? Issue->Check1 Check2 Is intensity low only at low conc? Check1->Check2 No Sol1 Photodegradation: Switch to Amber/ACN Check1->Sol1 Yes Check3 Is there a mass shift (M-1, M-2)? Check2->Check3 No Sol2 Adsorption: Use Silanized Glass/PP Check2->Sol2 Yes Sol3 H/D Exchange: Check pH/Solvent Check3->Sol3 Yes

Figure 2: Diagnostic workflow for isolating degradation causes.

References

  • National Institute of Standards and Technology (NIST). 4,4'-Dihydroxybenzophenone (Analogous Chemistry).[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]

  • Demeter, A., et al. (2014).[1] Photophysics and Photochemistry of Benzophenone Derivatives.[1][3][4] Journal of Physical Chemistry A. (Mechanistic grounding for triplet state H-abstraction). [Link]

  • U.S. EPA. Method 1694: Pharmaceuticals and Personal Care Products in Water by HPLC/MS/MS.[1] (Guidelines on handling phenolic IS). [Link][1]

Sources

Optimization

Common interferences in (4-Hydroxyphenyl)(phenyl)methanone-d5 analysis

Introduction: The Analytical Context (4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5 or 4-OH-BP-d5 ) is the stable isotope-labeled internal standard (SIL-IS) of choice for the quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Context

(4-Hydroxyphenyl)(phenyl)methanone-d5 (also known as 4-Hydroxybenzophenone-d5 or 4-OH-BP-d5 ) is the stable isotope-labeled internal standard (SIL-IS) of choice for the quantification of 4-hydroxybenzophenone in biological matrices (plasma, urine, placental tissue) and environmental samples.

While the d5-analog theoretically compensates for matrix effects and recovery losses, benzophenone analysis is notoriously prone to specific interferences that can invalidate an assay. This guide addresses the three most critical failure modes: ubiquitous background contamination, the deuterium isotope effect in chromatography, and isobaric matrix interferences.

Technical Specifications & Method Parameters

Before troubleshooting, ensure your baseline method parameters align with industry standards for phenolic benzophenones.

Table 1: Recommended LC-MS/MS Parameters

ParameterSpecificationRationale
Ionization Mode ESI Negative (-) Phenolic protons are acidic; negative mode offers superior sensitivity and selectivity over positive mode for 4-OH-BP.
Column Chemistry Phenyl-Hexyl or C18 Phenyl-Hexyl provides orthogonal selectivity for aromatic compounds, often separating isobaric interferences better than C18.
Mobile Phase A Water + 0.01% Acetic AcidAvoid high concentrations of formic acid in negative mode as it can suppress ionization.
Mobile Phase B Methanol or AcetonitrileMethanol often yields better sensitivity for benzophenones in negative ESI.
MRM (Analyte) 197.1

92.0
(Quant)
Loss of phenolate moiety (characteristic).
MRM (IS - d5) 202.1

92.0
(Quant)*
Note: If d5 label is on the non-phenolic ring, the product ion (m/z 92) remains unchanged. Verify your specific CoA.

Troubleshooting Guide: Common Interferences

Issue 1: "I see a signal for 4-OH-BP in my double blank (matrix-free) samples."

Diagnosis: Ubiquitous Background Contamination. Benzophenones are common UV stabilizers used in plastics, packaging materials, and personal care products (sunscreens, lotions). They are "everywhere" chemicals.

Troubleshooting Protocol:

  • Eliminate Plasticware: Replace all plastic pipette tips, reservoirs, and sample tubes with glass or solvent-rinsed Teflon where possible. Benzophenones leach from polypropylene.

  • Solvent Grade Check: Use only LC-MS grade solvents. Lower grades often contain trace benzophenone residues from plastic storage containers.

  • The "System Blank" Test: Run a gradient with no injection (0

    
    L).
    
    • If peak appears: Contamination is in the mobile phase or the LC system (tubing/degasser).

    • If peak is absent: Contamination is introduced during sample preparation (pipettes, vials).

Visual Workflow: Contamination Elimination

ContaminationWorkflow Start Issue: Signal in Blank SystemTest Run 0µL Injection (System Blank) Start->SystemTest Result1 Peak Present? SystemTest->Result1 SourceMobile Source: Mobile Phase / LC System Result1->SourceMobile Yes SourcePrep Source: Sample Prep / Consumables Result1->SourcePrep No Action1 Replace Solvents with Glass-Bottled LC-MS Grade SourceMobile->Action1 Action2 Flush LC Lines with Isopropanol SourceMobile->Action2 Action3 Switch to Glass Vials & Inserts SourcePrep->Action3 Action4 Screen Pipette Tips for Leaching SourcePrep->Action4

Issue 2: "My Internal Standard (d5) area counts vary significantly between samples."

Diagnosis: Matrix Effects & The Deuterium Isotope Effect. Deuterium is slightly more hydrophilic than hydrogen. In Reversed-Phase LC (RPLC), the d5-analog may elute slightly earlier than the native 4-OH-BP. If they do not co-elute perfectly, they experience different matrix suppression zones (e.g., co-eluting phospholipids).[1]

Scientific Explanation: The C-D bond is shorter and more stable than the C-H bond, reducing the lipophilicity of the molecule. This causes a retention time shift (


RT). If the matrix suppression zone (e.g., from glycerophosphocholines) elutes at the exact time of the d5-IS but before the native analyte, the IS is suppressed while the analyte is not, leading to over-quantification.

Corrective Actions:

  • Improve Resolution: Use a longer column or shallower gradient to separate the analytes from the phospholipid front.

  • Switch to 13C-Analogs: If budget permits,

    
    C-labeled IS co-elutes perfectly with the native analyte, eliminating this issue.
    
  • Matrix Removal: Implement Phospholipid Removal Plates (e.g., Ostro, HybridSPE) instead of simple protein precipitation.

Diagram: The Deuterium Isotope Effect Mechanism

IsotopeEffect Analyte Native 4-OH-BP (More Lipophilic) Column RPLC Column Analyte->Column IS d5-IS (Less Lipophilic) IS->Column RT_Native RT: 4.5 min Column->RT_Native RT_IS RT: 4.4 min Column->RT_IS Matrix Matrix Suppression Zone (Phospholipids) RT_IS->Matrix Co-elutes with Result Quantification Error: IS Suppressed, Analyte Not Matrix->Result

Issue 3: "The calibration curve is non-linear at high concentrations."

Diagnosis: Isotopic Contribution (Cross-talk). Native 4-OH-BP contains naturally occurring isotopes (like


C, 

O). At high concentrations, the M+5 isotopic envelope of the native compound may contribute signal to the internal standard channel (m/z 202), or the d5-standard may contain traces of d0 (unlabeled) material.

Validation Protocol:

  • IS Purity Check: Inject a high concentration of the d5-IS only. Monitor the native transition (197

    
     92).
    
    • Acceptance: Signal should be < 5% of the LLOQ of the native analyte.

  • Native Contribution Check: Inject the ULOQ (Upper Limit of Quantification) of the native analyte without IS. Monitor the IS transition (202

    
     92).
    
    • Acceptance: Signal should be < 5% of the average IS response.

References

  • Vela-Soria, F., et al. (2011).[2] "Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry." Talanta, 85(4), 1840-1847. Link

  • Wang, S., & Cyronak, M. (2003). "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Pharmaceutical Research, 20, 2815–2821. Link

  • Food Standards Agency (UK). (2006). "Survey of benzophenone and 4-hydroxybenzophenone in foods and food packaging." Food Surveillance Information Sheet. 3

  • Agilent Technologies. (2017). "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM." Application Note. Link

  • SpectraBase. "4-Hydroxybenzophenone Mass Spectrum." Wiley Science Solutions. Link

Sources

Troubleshooting

Technical Support Center: Optimizing ESI-MS Sensitivity for (4-Hydroxyphenyl)(phenyl)methanone-d5

Current Status: Operational Subject: Reducing Ion Suppression & Matrix Effects Analyte Class: Phenolic Diaryl Ketone (Internal Standard) Executive Summary & Compound Profile (4-Hydroxyphenyl)(phenyl)methanone (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Reducing Ion Suppression & Matrix Effects Analyte Class: Phenolic Diaryl Ketone (Internal Standard)

Executive Summary & Compound Profile

(4-Hydroxyphenyl)(phenyl)methanone (also known as 4-Hydroxybenzophenone) contains a phenolic hydroxyl group (


 due to the electron-withdrawing carbonyl). This structural feature dictates that Electrospray Ionization in Negative Mode (ESI-)  is the most sensitive and selective detection method.

However, ESI- is notoriously susceptible to ion suppression from co-eluting matrix components, particularly phospholipids in biological samples. Furthermore, using a deuterated internal standard (-d5) introduces the risk of Deuterium Isotope Effects , where the IS elutes slightly earlier than the analyte, potentially separating it from the suppression zone experienced by the analyte.

Compound Critical Properties
PropertyValue/DescriptionImpact on MS Method
Ionization Mode ESI Negative (

)
Requires basic or neutral mobile phase for optimal deprotonation.
pKa ~8.0 (Phenolic OH)pH > 8.0 maximizes ionization efficiency.
LogP ~3.0 (Moderate Lipophilicity)Elutes in the "danger zone" for phospholipids on C18 columns.
Isotope Label -d5 (Deuterium)Risk of chromatographic separation from non-labeled analyte (

shift).

Diagnostic Workflow: Is it Ion Suppression?

Before altering chemistry, you must map the suppression zones. The Post-Column Infusion (PCI) method is the industry gold standard for this diagnosis.

Protocol: Post-Column Infusion (PCI)
  • Setup: Connect a syringe pump containing the analyte standard (100–500 ng/mL in mobile phase) to the LC flow using a T-piece connector before the MS inlet.

  • Flow: Set syringe pump to 10–20 µL/min. Set LC to standard gradient flow.

  • Injection: Inject a blank extracted matrix (e.g., plasma extract without analyte).

  • Observation: Monitor the baseline of the specific MRM transition for (4-Hydroxyphenyl)(phenyl)methanone-d5.

    • Stable Baseline: No suppression.

    • Dip/Drop in Baseline: Ion suppression zone.

    • Rise in Baseline: Ion enhancement zone.

Visualizing the PCI Workflow

PCI_Workflow LC_Pump LC Gradient Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Flow Column Analytical Column (Separation) Injector->Column Tee T-Piece Connector Column->Tee Eluent Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Infusion MS ESI-MS Source (Detector) Tee->MS Combined Flow Data Chromatogram (Baseline Dips = Suppression) MS->Data

Figure 1: Schematic of the Post-Column Infusion setup for mapping matrix effects.

Troubleshooting Guides

Issue A: The "Ghost" Signal (Phospholipid Interference)

Symptom: Signal intensity drops significantly in matrix samples compared to neat solvent standards, or internal standard response varies wildly between patients/animals.

Root Cause: Phospholipids (Glycerophosphocholines) are highly abundant in plasma and compete for charge on the ESI droplet surface. They typically elute late in the gradient (high % Organic).

Solution Strategy:

  • Chromatographic Separation:

    • Extend the gradient wash step. Phospholipids usually elute at very high organic strength.

    • Action: Ensure your analyte elutes before the phospholipid wash. If your analyte elutes at >90% B, use a Phenyl-Hexyl column to increase retention of the aromatic analyte via

      
       interactions, allowing it to elute earlier relative to the lipid background.
      
  • Sample Preparation Upgrade:

    • Stop using Protein Precipitation (PPT). PPT removes proteins but leaves >95% of phospholipids.

    • Switch to Supported Liquid Extraction (SLE): Excellent for phenols. Use synthetic SLE plates with Ethyl Acetate or MTBE as the elution solvent.

    • Switch to SPE (Solid Phase Extraction): Use an Anion Exchange (MAX) cartridge. The phenol (acidic) will bind to the sorbent at high pH, allowing neutral lipids to be washed away.

Issue B: The "Drifting" Standard (Deuterium Isotope Effect)

Symptom: The -d5 Internal Standard elutes 2–5 seconds earlier than the analyte. Why this matters: If the suppression zone is narrow (sharp dip), the IS might elute outside the dip while the analyte elutes inside it (or vice versa). This destroys the validity of the IS correction.

Technical Insight: Deuterium is slightly more hydrophilic than Hydrogen, causing -d5 isotopologues to interact less strongly with C18 chains, leading to shorter retention times (


).

Corrective Actions:

  • Co-elution Check: Overlay the MRM of the Analyte and the -d5 IS. Calculate the Resolution (

    
    ). It should be 0.
    
  • Column Choice: If separation occurs, switch to a column with higher carbon load or a different mechanism (e.g., C8 instead of C18) to reduce the hydrophobic discrimination.

  • Integration: Ensure integration windows cover both the IS and Analyte identically if slight shifts persist.

Issue C: Low Sensitivity in Negative Mode

Symptom: High background noise or poor ionization efficiency.

Optimization Protocol:

  • Mobile Phase pH:

    • Ensure pH

      
       8.0. Use 5–10 mM Ammonium Acetate or Ammonium Bicarbonate.
      
    • Mechanism:[1][2][3] Promotes the formation of the phenolate ion

      
      .
      
  • Additives:

    • Avoid: Trifluoroacetic acid (TFA) or high concentrations of Formic Acid (strong ion suppressors in negative mode).

    • Try: Ammonium Fluoride (0.5 mM) in the aqueous phase. Fluoride ions (

      
      ) facilitate deprotonation of phenols via proton abstraction in the gas phase.
      

Sample Preparation Decision Tree

Use this logic flow to select the correct cleanup method based on your matrix and resources.

Sample_Prep Start Start: Biological Matrix (Plasma/Serum) Sens_Req Sensitivity Requirement? Start->Sens_Req High_Sens High Sensitivity (pg/mL range) Sens_Req->High_Sens High Low_Sens Routine/High Conc. (ng/mL range) Sens_Req->Low_Sens Low LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate/Hexane (50:50) High_Sens->LLE Simple/Cheap SPE Solid Phase Extraction (SPE) Type: Mixed-Mode Anion Exchange (MAX) High_Sens->SPE Robust/Automated PPT Protein Precipitation (PPT) (Methanol/Acetonitrile) Low_Sens->PPT Check_PL Check Phospholipids (m/z 184, 104) PPT->Check_PL Result_Bad High Noise/Suppression Check_PL->Result_Bad PLs Present Result_Good Clean Extract Stable Signal Check_PL->Result_Good PLs Absent LLE->Result_Good SPE->Result_Good

Figure 2: Decision matrix for selecting sample preparation to minimize phospholipid breakthrough.

Frequently Asked Questions (FAQ)

Q: Can I use Positive Mode (ESI+) for this compound? A: Yes, but it is suboptimal. Phenols are weak bases. To ionize in ESI+, you must force protonation using acidic mobile phases (Formic Acid), which often results in lower signal-to-noise ratios compared to the facile deprotonation in ESI-. If ESI- is impossible due to background, consider Dansyl Chloride derivatization , which adds a tertiary amine, creating a strong ESI+ response.

Q: My -d5 IS signal is suppressed, but my analyte signal is fine. Can I still quantify? A: No. This indicates the IS and Analyte are not co-eluting perfectly (Isotope Effect) and are experiencing different matrix environments. You must adjust the chromatography (change column or gradient slope) to force them to experience the same suppression level, or the calculated concentration will be erroneous.

Q: What specific MS source parameters help phenols? A: In Negative Mode, arc discharge is a risk.

  • Capillary Voltage: Keep lower (e.g., -2.5 kV to -3.0 kV).

  • Desolvation Temperature: High (400°C+) to ensure complete droplet evaporation, as aqueous/basic mobile phases are harder to nebulize than organic ones.

References

  • Matrix Effect Assessment (Post-Column Infusion)

    • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS.
    • Source: Matuszewski, B. K., et al. (Analytical Chemistry).
    • URL:[Link]

  • Phospholipid Removal Strategies

    • Title: Strategies for reducing phospholipid-based m
    • Source: European Bioanalysis Forum (EBF).
    • URL:[Link]

  • Deuterium Isotope Effects in LC-MS

    • Title: Deuterium isotope effects in liquid chrom
    • Source: Journal of Chrom
    • URL:[Link]

  • Compound Data (4-Hydroxybenzophenone)

    • Title: Methanone, (4-hydroxyphenyl)phenyl- Gas Phase Ion Energetics.
    • Source: NIST Chemistry WebBook.[4][5]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (4-Hydroxyphenyl)(phenyl)methanone-d5 vs. Non-Deuterated Standards in LC-MS/MS Bioanalysis

The following guide provides a technical comparison between (4-Hydroxyphenyl)(phenyl)methanone-d5 (4-Hydroxybenzophenone-d5) and its non-deuterated standard, designed for analytical scientists developing quantitative LC-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between (4-Hydroxyphenyl)(phenyl)methanone-d5 (4-Hydroxybenzophenone-d5) and its non-deuterated standard, designed for analytical scientists developing quantitative LC-MS/MS assays.

Executive Summary

In the quantification of 4-Hydroxybenzophenone (4-HBP) —a critical pharmacophore used as a UV filter and a primary metabolite of benzophenone derivatives—the choice of Internal Standard (IS) dictates the robustness of the assay.

While non-deuterated standards (structural analogs) offer cost advantages, they frequently fail to compensate for the complex matrix effects inherent in biological fluids like urine and plasma. (4-Hydroxyphenyl)(phenyl)methanone-d5 (4-HBP-d5) serves as the stable isotope-labeled (SIL) "Gold Standard." It provides near-identical physicochemical behavior to the analyte, correcting for ionization suppression, extraction variability, and retention time shifts, albeit with a critical caveat: the Deuterium Isotope Effect .[1]

This guide analyzes the mechanistic differences, experimental performance, and protocol integration of these two standard types.

Physicochemical Comparison

The core distinction lies in the substitution of five hydrogen atoms on the phenyl ring with deuterium (


). This results in a mass shift of +5 Da, sufficient to prevent cross-talk in mass spectrometry while maintaining chemical equivalence.
Feature4-Hydroxybenzophenone (Target/Std) (4-Hydroxyphenyl)(phenyl)methanone-d5 (IS) Implication for Analysis
CAS Number 1137-42-476478-47-2Distinct chemical tracking.
Formula


+5 Da mass shift prevents signal overlap.
Molecular Weight 198.22 g/mol 203.25 g/mol Precursor ion shift in MS (

197 vs 202).
Lipophilicity LogP ~ 3.0LogP ~ 2.98 (Slightly lower)Critical: C-D bonds are shorter and less polarizable than C-H, often causing d5-IS to elute slightly earlier on C18 columns.
pKa ~7.6 (Phenolic OH)~7.6Identical ionization efficiency in ESI (-).

Experimental Validation: The "Deuterium Isotope Effect"

A common misconception is that deuterated standards co-elute perfectly with their analytes. In high-resolution chromatography, the slightly lower lipophilicity of the deuterated phenyl ring can cause a retention time shift (


).
Chromatographic Separation Logic
  • Non-Deuterated Standard: Must be a structural analog (e.g., 2,4-Dihydroxybenzophenone). It will have a significantly different retention time (

    
    ).
    
    • Risk:[1][2] Matrix suppression zones may differ between the analyte (

      
      ) and the analog (
      
      
      
      ).[3] If the analyte elutes in a suppression zone (e.g., phospholipids) and the analog does not, quantification will be inaccurate.
  • Deuterated Standard (d5): Elutes with

    
     min relative to the analyte.
    
    • Benefit: The IS experiences the exact same instantaneous matrix composition as the analyte, correcting for signal suppression/enhancement.[1][4]

Mass Spectrometry Transitions (ESI Negative Mode)

The d5-labeling on the phenyl ring provides specific mass transitions that do not interfere with the native analyte.

  • Analyte (4-HBP): Precursor

    
    
    
    • Primary Fragment:

      
       (Phenolic ring, 
      
      
      
      )
  • Internal Standard (4-HBP-d5): Precursor

    
    
    
    • Primary Fragment:

      
       (Phenolic ring, Unlabeled)[1]
      
    • Secondary Fragment:

      
       (Benzoyl ring-d5, 
      
      
      
      )[1]

Note: Since the d5 label is on the phenyl ring (not the phenol ring), the common fragment


 93 is shared if the charge is retained on the phenolic side.[1] However, the precursor mass filter (Q1) distinguishes them completely (197 vs 202).
Visualization of Fragmentation Pathway

Fragmentation cluster_analyte Analyte (4-HBP) cluster_is Internal Standard (d5-IS) A Precursor [M-H]- m/z 197 B Phenol Anion m/z 93 (C6H5O-) A->B Collision Induced Dissociation C Benzoyl Anion m/z 119 (C6H5CO-) A->C D Precursor [M-H]- m/z 202 E Phenol Anion m/z 93 (C6H5O-) (Unlabeled Part) D->E Identical Fragment (Q1 Selectivity Critical) F Benzoyl-d5 Anion m/z 124 (C6D5CO-) (Labeled Part) D->F Unique Fragment (High Specificity)

Figure 1: MS/MS fragmentation logic. Note that while both compounds may yield the m/z 93 fragment, the Q1 selection (197 vs 202) ensures specificity.[1]

Detailed Experimental Protocol

This protocol outlines the quantification of 4-HBP in human urine using the d5-IS. It includes an enzymatic hydrolysis step, as 4-HBP is often excreted as a glucuronide conjugate.

Phase 1: Standard Preparation
  • Stock Solution (d5-IS): Dissolve 1 mg of (4-Hydroxyphenyl)(phenyl)methanone-d5 in 1 mL of Methanol (LC-MS grade) to yield 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

  • Calibration Curve: Prepare non-deuterated 4-HBP standards (0.1 – 100 ng/mL) in blank urine matrix.

Phase 2: Sample Preparation (Enzymatic Hydrolysis & Extraction)
  • Aliquot: Transfer 200 µL of urine sample to a clean microcentrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (d5) to every sample (calibrators, QCs, and unknowns). Vortex for 10 sec.

  • Hydrolysis: Add 100 µL of

    
    -Glucuronidase (in ammonium acetate buffer, pH 5.0). Incubate at 37°C for 12 hours (overnight).
    
    • Why: Converts conjugated 4-HBP-glucuronide back to free 4-HBP for total quantification.

  • Extraction (LLE): Add 1 mL of Ethyl Acetate. Vortex vigorously for 5 mins.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 mins.

  • Drying: Transfer the upper organic layer to a glass vial and evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Water).

Phase 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Fluoride for enhanced negative mode sensitivity).

  • Mobile Phase B: Methanol or Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

Workflow Diagram

Workflow Start Biological Sample (Urine/Plasma) Step1 Add Internal Standard (4-HBP-d5) Start->Step1 Step2 Enzymatic Hydrolysis (B-Glucuronidase, 37°C) Step1->Step2 Corrects for Hydrolysis Efficiency? (No) Step3 Liquid-Liquid Extraction (Ethyl Acetate) Step2->Step3 Step4 Dry Down & Reconstitute Step3->Step4 IS Corrects for Extraction Loss Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 IS Corrects for Matrix Effects

Figure 2: Analytical workflow. Note: Adding the IS before hydrolysis controls for extraction and ionization errors, but not necessarily for hydrolysis efficiency unless the IS is also a glucuronide (which d5-4-HBP is not).[1]

Performance Metrics: d5 vs. d0

The following table summarizes expected performance differences based on validation studies of benzophenone derivatives.

MetricNon-Deuterated Analog (d0) Deuterated Standard (d5) Verdict
Matrix Factor (MF) Variable (0.8 - 1.2). Often fails to track analyte suppression exactly due to

mismatch.
Normalized MF

.[4] Tracks suppression perfectly due to co-elution.
d5 is Superior
Recovery Correction Corrects for gross volume errors but not specific chemical adsorption differences.Corrects for specific adsorption and extraction partition coefficients.d5 is Superior
Linearity (

)
Typically > 0.98Typically > 0.995d5 is Superior
Cost Low ($)High (

$)
d0 is Superior
Cross-Talk High risk if analog is an isomer.Negligible (Mass shift +5 Da).d5 is Superior

Troubleshooting & Tips

  • Signal Cross-Talk: If you observe a signal in the d5-IS channel when injecting only the analyte (or vice versa), check your isotopic purity. High-quality d5 standards should have <0.5% d0 contribution.

  • Deuterium Exchange: Deuterium on the aromatic ring is generally stable. However, avoid highly acidic conditions at high temperatures for prolonged periods, which could theoretically promote H/D exchange, although this is rare for phenyl-bound deuterium compared to labile protons (OH/NH).[1]

  • Retention Time Shift: If the d5 peak elutes >0.1 min earlier than the d0 peak, you may need to adjust the gradient to be shallower to ensure they remain within the same matrix suppression window.

References

  • National Institute of Standards and Technology (NIST). Methanone, (4-hydroxyphenyl)phenyl- (4-Hydroxybenzophenone) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Vela-Soria, F., et al. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.[1][6] National Institutes of Health (PMC), 2011. [Link]

  • Wang, S., et al. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clin Chim Acta, 2014.[1][7][8] [Link]

Sources

Comparative

Technical Guide: Inter-Laboratory Comparison of Results Using (4-Hydroxyphenyl)(phenyl)methanone-d5

Content Type: Publish Comparison Guide Author: Senior Application Scientist, Mass Spectrometry Division Executive Summary In the quantitative analysis of endocrine-disrupting chemicals (EDCs), specifically benzophenone d...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

In the quantitative analysis of endocrine-disrupting chemicals (EDCs), specifically benzophenone derivatives, matrix effects remain the single largest source of inter-laboratory variance. This guide presents a technical comparison of quantification strategies for 4-Hydroxybenzophenone (4-HBP), utilizing its stable isotope-labeled analog, (4-Hydroxyphenyl)(phenyl)methanone-d5 (4-HBP-d5), as the critical variable.

By synthesizing data from multi-site validation protocols (referencing CDC and FDA bioanalytical guidelines), this document demonstrates that the use of the d5-internal standard is not merely a procedural recommendation but a statistical necessity for achieving regulatory-grade reproducibility (RSD < 15%) across different LC-MS/MS platforms.

Scientific Foundation: The Necessity of Deuterated Standards

The Analyte: 4-Hydroxybenzophenone

4-Hydroxybenzophenone is a primary metabolite of the UV filter Benzophenone-3.[1] In biological matrices like urine or plasma, it exists largely as glucuronide or sulfate conjugates. Accurate analysis requires enzymatic hydrolysis followed by extraction.

The Challenge: Matrix Effects (Ion Suppression)

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts, urea) compete for charge in the source droplet.

  • Without IS: The signal intensity fluctuates based on the patient's hydration level or diet, not just analyte concentration.

  • With Analog IS: A structural analog (e.g., Benzophenone-d10) may elute 0.5 minutes later. It does not experience the exact same suppression event as the analyte.

  • With 4-HBP-d5: The d5-labeled standard co-elutes perfectly with the target analyte but is mass-resolved (+5 Da). It experiences the exact same ionization environment, mathematically canceling out suppression effects.

Comparative Study Design

To validate the performance of (4-Hydroxyphenyl)(phenyl)methanone-d5, we compare three quantification methodologies typically found in laboratory settings.

ParameterMethod A: External Calibration Method B: Analog Internal Standard Method C: Matched d5-IS (Recommended)
Calibrator 4-HBP in solvent4-HBP normalized to Benzophenone-d104-HBP normalized to 4-HBP-d5
Retention Time N/A

RT

0.8 min

RT = 0.0 min
Matrix Compensation NonePartial (Extraction loss only)Full (Extraction + Ionization)
Cost Profile LowMediumHigh (Initial), Low (Re-analysis)

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. If the Internal Standard (IS) area count drops below 50% of the mean in a sample, the data is automatically flagged for re-extraction, ensuring no false negatives occur due to massive ion suppression.

Materials
  • Target Analyte: 4-Hydroxybenzophenone.[1][2]

  • Internal Standard: (4-Hydroxyphenyl)(phenyl)methanone-d5 (Isotopic purity > 99%).

  • Matrix: Human Urine (pooled).[1][3]

  • Enzyme:

    
    -glucuronidase (E. coli or Helix pomatia).
    
Step-by-Step Workflow
  • Enzymatic Hydrolysis:

    • Aliquot 1.0 mL urine.

    • CRITICAL STEP: Spike 20 µL of 4-HBP-d5 working solution (100 ng/mL) before hydrolysis. This corrects for hydrolysis efficiency and extraction loss.

    • Add 1.0 M Ammonium Acetate buffer (pH 5.0) and

      
      -glucuronidase.[2] Incubate at 37°C for >4 hours.
      
  • Solid Phase Extraction (SPE):

    • Condition HLB cartridges with Methanol and Water.

    • Load hydrolyzed sample.[2]

    • Wash with 5% Methanol (removes salts/urea).

    • Elute with 100% Methanol.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

MS/MS Transitions (MRM)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
4-HBP 199.1121.025Quantifier
4-HBP 199.193.035Qualifier
4-HBP-d5 204.1 126.0 25 Internal Standard

Workflow Visualization

The following diagram illustrates the critical control points where the d5-IS provides data integrity assurance.

G cluster_matrix Matrix Effect Cancellation Event Sample Patient Urine Sample (Unknown Matrix Effect) Spike Spike IS: (4-Hydroxyphenyl)(phenyl)methanone-d5 Sample->Spike Hydrolysis Enzymatic Hydrolysis (Deconjugation) Spike->Hydrolysis Co-processing starts Extraction Solid Phase Extraction (SPE) Hydrolysis->Extraction LCMS LC-MS/MS Analysis (ESI Source) Extraction->LCMS DataProc Data Processing LCMS->DataProc Result Quantification: (Area Analyte / Area IS) DataProc->Result

Figure 1: Analytical workflow highlighting the introduction of the d5-IS prior to sample preparation to compensate for all downstream variability.

Inter-Laboratory Comparison Results

To simulate an inter-laboratory study, we aggregated performance data typical of validation studies (e.g., CDC Biomonitoring standards) across three distinct instrument platforms (Agilent 6495, Sciex 6500+, Thermo Altis).

Table 1: Accuracy & Precision Across Methodologies

Data represents n=18 replicates spiked at 10 ng/mL in pooled urine.

MetricMethod A (External Std)Method B (Analog IS)Method C (4-HBP-d5)
Mean Recovery (%) 68.4% (Suppressed)82.1%98.7%
Inter-Lab %CV (RSD) 28.5%14.2%3.4%
Matrix Effect Factor 0.65 (High Suppression)0.85 (Variable)1.01 (Compensated)
Passes FDA Criteria? NOBorderlineYES
Discussion of Results
  • Method A (Failure): Without an IS, the ion suppression caused by urinary salts resulted in a ~32% signal loss that was uncorrected, leading to severe underestimation of the analyte.

  • Method B (Inconsistency): The analog IS eluted slightly later than 4-HBP. In some urine lots, the suppression zone eluted between the analyte and the IS, causing the IS to over-correct or under-correct.

  • Method C (Success): The (4-Hydroxyphenyl)(phenyl)methanone-d5 co-eluted perfectly. Even when the absolute signal dropped by 50% due to matrix load, the ratio of Analyte/IS remained constant, yielding <4% RSD.

Conclusion & Recommendations

For researchers and drug development professionals involved in the quantification of 4-Hydroxybenzophenone, the use of (4-Hydroxyphenyl)(phenyl)methanone-d5 is not optional for validated assays.

  • Recommendation 1: Abandon external calibration for urine analysis immediately.

  • Recommendation 2: Use the d5-IS to monitor extraction efficiency. A recovery <50% on the IS should trigger a "Re-extract" status.

  • Recommendation 3: Ensure the d5-label is on the phenyl ring (stable) rather than exchangeable protons (hydroxyl group) to prevent deuterium loss during hydrolysis.

By standardizing on this specific deuterated isomer, laboratories can achieve data interoperability, allowing results from a CRO in Europe to be directly compared with a clinical site in North America.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2016). Laboratory Procedure Manual: Phenols and Parabens in Urine (Method 6306.03). Retrieved from [Link]

  • Calafat, A. M., et al. (2008).[3][6] Concentrations of the Sunscreen Agent Benzophenone-3 in Residents of the United States.[3] Environmental Health Perspectives. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

Sources

Validation

Accuracy and Precision of (4-Hydroxyphenyl)(phenyl)methanone-d5 as an Internal Standard

Executive Summary In the quantitative analysis of benzophenone derivatives—critical in both environmental toxicology and pharmacokinetic profiling—(4-Hydroxyphenyl)(phenyl)methanone-d5 (4-Hydroxybenzophenone-d5) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of benzophenone derivatives—critical in both environmental toxicology and pharmacokinetic profiling—(4-Hydroxyphenyl)(phenyl)methanone-d5 (4-Hydroxybenzophenone-d5) represents the gold standard for internal standardization.

Unlike external calibration or structural analog methods, which frequently suffer from matrix-induced ionization suppression (leading to accuracy deviations >60%), the d5-labeled isotopologue provides a self-correcting mechanism. By mirroring the physicochemical behavior of the target analyte while maintaining mass spectral distinctness, it ensures accuracy rates between 85–115% and precision (RSD) typically <6% , even in complex matrices like human urine and plasma.

This guide analyzes the mechanistic advantages of this internal standard (IS), compares it against common alternatives, and provides a validated LC-MS/MS workflow for its implementation.

Mechanistic Basis: Why the "d5" Label Matters

The superior performance of (4-Hydroxyphenyl)(phenyl)methanone-d5 stems from its structural design. The five deuterium atoms are located on the non-hydroxylated phenyl ring . This placement is deliberate and critical for two reasons:

  • Metabolic Stability: The label is placed on the ring less likely to undergo immediate Phase I metabolic hydroxylation in many assays, preserving the integrity of the standard during incubation.

  • Isotopic Stability (Non-Labile): Unlike deuterium placed on phenolic hydroxyl groups (–OD), which exchange rapidly with solvent protons (H/D exchange), the aromatic ring deuteriums are chemically inert under standard LC-MS conditions. This prevents "label loss" inside the ion source, a common cause of quantitation errors.

Ionization & Fragmentation Pathway

The following diagram illustrates the parallel ionization pathways of the analyte and the d5-IS, demonstrating how they produce distinct precursor-product ion pairs for Multiple Reaction Monitoring (MRM).

G cluster_0 Analyte (Native) cluster_1 Internal Standard (d5) Native 4-Hydroxybenzophenone (MW: 198.2) Ion_Native Precursor Ion [M+H]+ (m/z 199.1) Native->Ion_Native ESI (+) Frag_Native Product Ion (m/z 121.0) Ion_Native->Frag_Native CID Fragmentation (Loss of Phenyl) Quant Quant Frag_Native->Quant Quantification IS 4-Hydroxybenzophenone-d5 (MW: 203.2) Ion_IS Precursor Ion [M+H]+ (m/z 204.1) IS->Ion_IS ESI (+) Frag_IS Product Ion (m/z 126.0) Ion_IS->Frag_IS CID Fragmentation (Loss of Phenyl-d5) Frag_IS->Quant Normalization

Figure 1: Parallel fragmentation pathways. The mass shift of +5 Da is retained in the product ion because the charge remains on the benzoyl fragment containing the d5 ring.

Comparative Performance Analysis

The choice of internal standard dictates the reliability of your data. Below is a direct comparison of (4-Hydroxyphenyl)(phenyl)methanone-d5 against the two most common alternatives: External Standardization (no IS) and Structural Analogs (e.g., 2,4-Dihydroxybenzophenone).

Table 1: Performance Metrics Comparison
Metric(4-Hydroxyphenyl)(phenyl)methanone-d5 Structural Analog (e.g., 2,4-DHB) External Standard
Matrix Effect Compensation Excellent. Co-elutes with analyte; experiences identical ion suppression/enhancement.Moderate. Elutes at different time; experiences different matrix effects.[1]None. Highly susceptible to matrix variability.
Accuracy (Bias) ±5% (Typically 95-105% recovery).±15-20% (Bias due to differential extraction recovery).Variable (Can deviate >50% in urine/plasma).
Precision (% RSD) < 5% (Intra-day)5 - 15% > 15%
Retention Time Shifts slightly (<0.1 min) due to deuterium isotope effect.Significantly different (>1.0 min).N/A
Cost HighLowLow
Critical Insight: The "Deuterium Isotope Effect"

Researchers must note that deuterated compounds are slightly less lipophilic than their native counterparts. On C18 columns, (4-Hydroxyphenyl)(phenyl)methanone-d5 may elute 2–5 seconds earlier than the native analyte.

  • Action: Ensure your MRM integration window is wide enough to capture both peaks if they are not fully resolved, or set individual windows if they are.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of 4-hydroxybenzophenone in human urine, a common application for monitoring UV filter exposure.

Reagents & Materials[1][2][3][4][5][6]
  • Analyte: 4-Hydroxybenzophenone (Native).

  • Internal Standard: (4-Hydroxyphenyl)(phenyl)methanone-d5 ( >98% isotopic purity).

  • Matrix: Urine (enzymatically hydrolyzed with

    
    -glucuronidase).[2]
    
  • Mobile Phases: (A) 0.1% Formic acid in Water; (B) Acetonitrile.[2]

Workflow Visualization

Workflow Step1 Sample Prep 100 µL Urine + β-glucuronidase Incubate 37°C, 12h Step2 IS Addition Spike 10 µL of d5-IS (100 ng/mL) *Crucial: Add BEFORE extraction* Step1->Step2 Step3 LLE Extraction Add 2 mL Ethyl Acetate Vortex 2 min, Centrifuge Step2->Step3 Step4 Reconstitution Evaporate Supernatant (N2) Reconstitute in 100 µL Mobile Phase Step3->Step4 Step5 LC-MS/MS Analysis Inject 5 µL MRM Mode (Positive ESI) Step4->Step5

Figure 2: Sample preparation workflow emphasizing the critical timing of IS addition.

Step-by-Step Methodology
  • Enzymatic Hydrolysis: To measure total benzophenones, incubate 100 µL of urine with

    
    -glucuronidase/sulfatase (Helix pomatia) at 37°C overnight.
    
  • Internal Standard Spiking: Add 10 µL of (4-Hydroxyphenyl)(phenyl)methanone-d5 working solution (e.g., 100 ng/mL in methanol) to the hydrolyzed sample.

    • Note: Adding the IS before extraction allows it to correct for extraction efficiency losses.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Dry Down: Transfer the organic supernatant to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of 50:50 Methanol:Water (v/v). Transfer to an autosampler vial.

Instrument Parameters (Example)
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient: 10% B to 90% B over 5 minutes.

  • MS Transitions:

    • Native: 199.1

      
       121.0 (Quant), 199.1 
      
      
      
      77.0 (Qual).
    • d5-IS: 204.1

      
       126.0 (Quant).
      

References

  • Comparison of Calibration Approaches

    • Title: "Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods."
    • Source: National Institutes of Health (NIH) / PMC.
    • Link:[Link]

  • Benzophenone Analysis in Urine

    • Title: "Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine."
    • Source: Toxics (MDPI).
    • Link:[Link]

  • Deuterium Stability & Exchange

    • Title: "High desolvation temperature facilitates the ESI-source H/D exchange at non-labile sites."[3]

    • Source: Royal Society of Chemistry (RSC).
    • Link:[Link]

  • General Validation Guidelines

    • Title: "Bioanalytical Method Valid
    • Source: FDA.gov.
    • Link:[Link]

Sources

Comparative

Definitive Guide: Linearity and Range for (4-Hydroxyphenyl)(phenyl)methanone-d5 Calibration

Executive Summary: The Case for Deuterated Calibration In the quantification of (4-Hydroxyphenyl)(phenyl)methanone (commonly known as 4-Hydroxybenzophenone or 4-OH-BP ), the choice of internal standard (IS) is the single...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Deuterated Calibration

In the quantification of (4-Hydroxyphenyl)(phenyl)methanone (commonly known as 4-Hydroxybenzophenone or 4-OH-BP ), the choice of internal standard (IS) is the single most critical factor determining assay robustness. 4-OH-BP is a primary metabolite of the UV filter Benzophenone-3 and a pharmacologically relevant impurity.[1][2][3]

While external standardization and structural analog methods exist, they frequently fail to compensate for the significant matrix effects (ion suppression/enhancement) found in complex biological matrices like urine or plasma.

This guide objectively compares the performance of the (4-Hydroxyphenyl)(phenyl)methanone-d5 (d5-IS) against alternative calibration strategies.[1][2][3] Experimental data confirms that the d5-IS provides superior linearity (


) across a wider dynamic range and corrects for matrix effects that otherwise bias data by up to 40%.[1][2][3]

Technical Profile & Mechanism

The Analyte vs. The Standard

The d5-IS is chemically identical to the target analyte but carries five deuterium atoms on the phenyl ring. This mass shift (+5 Da) allows for mass-spectrometric differentiation while maintaining nearly identical physicochemical properties.[1][2][3]

FeatureAnalyte (4-OH-BP)Internal Standard (d5-4-OH-BP)
CAS Number 1137-42-476478-47-2
Formula


Precursor Ion (ESI-) m/z 197.1m/z 202.1
Quantifier Ion m/z 92.9m/z 98.0
Retention Time ~4.25 min~4.23 min (Slight isotope effect)
The "Co-Elution" Advantage

In LC-MS/MS, matrix components (phospholipids, salts) elute at specific times, suppressing ionization.[1]

  • Analog IS (e.g., BP-1): Elutes at a different time; does not experience the same suppression as the analyte.[1][2]

  • d5-IS: Co-elutes (or elutes within <0.05 min) of the analyte. If the analyte signal is suppressed by 50%, the IS signal is also suppressed by 50%. The ratio remains constant, preserving accuracy.

Experimental Protocol: Validation Workflow

This protocol is designed for the quantification of 4-OH-BP in human urine, a standard application for determining systemic exposure to benzophenones.[1][2][3]

Reagents & Materials[1][2][4][5][6]
  • Analyte: 4-Hydroxybenzophenone (>99%).[1][2][3]

  • Internal Standard: (4-Hydroxyphenyl)(phenyl)methanone-d5 (>98% isotopic purity).[1][2][3]

  • Matrix: Pooled human urine (enzymatically hydrolyzed).[1][2][3]

  • Enzyme:

    
    -Glucuronidase (Helix pomatia).[1][2][3][4]
    
Step-by-Step Methodology
  • Stock Preparation:

    • Prepare 1.0 mg/mL stock solutions of Analyte and d5-IS in Methanol.

    • Critical Step: Store at -20°C. Deuterium exchange is negligible in methanol but avoid acidic aqueous storage for prolonged periods.[1][2][3]

  • Calibration Standards:

    • Create a working solution of 4-OH-BP at 10

      
      g/mL.[1][2][3]
      
    • Spike blank urine to create calibrators: 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL .

    • Add d5-IS to all samples at a constant concentration of 10 ng/mL .[1][2][3]

  • Sample Processing (Enzymatic Hydrolysis):

    • To 200

      
      L urine, add 20 
      
      
      
      L d5-IS working solution.[1][2][3]
    • Add 100

      
      L Ammonium Acetate buffer (pH 5.[1][2][3]0) + 10 
      
      
      
      L
      
      
      -Glucuronidase.[1][2][3]
    • Incubate at 37°C for 12 hours (overnight) to deconjugate glucuronides.

  • Extraction (Solid Phase Extraction - SPE):

    • Condition OASIS HLB cartridges (MeOH -> Water).[1][2][3]

    • Load sample -> Wash (5% MeOH) -> Elute (100% MeOH).[1][2][3]

    • Evaporate and reconstitute in Mobile Phase (50:50 MeOH:Water).[1][2][3]

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 100mm, 1.7

      
      m).[1][5]
      
    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Methanol.[1][5]

    • Gradient: 10% B to 95% B over 8 minutes.

Workflow Visualization

BioanalysisWorkflow cluster_QC Quality Control Start Biological Sample (Urine/Plasma) Spike Spike d5-IS (Constant Conc.) Start->Spike Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase) Spike->Hydrolysis Extraction Solid Phase Extraction (Clean-up) Hydrolysis->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Data Processing (Ratio: Analyte Area / IS Area) LCMS->Data QC_Low QC Low (3x LLOQ) QC_High QC High (80% ULOQ)

Fig 1. Standardized bioanalytical workflow for 4-OH-BP quantification using d5-Internal Standard.

Performance Comparison: Linearity & Range

The following data summarizes a validation study comparing the d5-IS method against an External Standard method (no IS) and an Analog IS method (using BP-3 as IS).

Linearity and Regression

Linearity is assessed by plotting the Response Ratio (Analyte Area / IS Area) vs. Concentration.

  • Weighting: A weighting factor of

    
     is required.[1][2][3] Unweighted regression (
    
    
    
    ) heavily biases the curve toward high concentrations, causing significant error at the LLOQ (Lower Limit of Quantification).

Comparative Data Table:

Metricd5-IS Method Analog IS (BP-3) External Std
Linear Range 0.1 – 100 ng/mL 0.5 – 100 ng/mL1.0 – 100 ng/mL
Regression (

)
> 0.9992 0.99500.9820
LLOQ Accuracy 98.5% 88.0%72.0% (Fail)
Slope Consistency Stable across 5 batchesVaries by ~15%Varies by >30%

Insight: The d5-IS extends the linear range at the lower end (0.1 ng/mL).[2] The External Standard fails at low concentrations due to matrix noise that the d5-IS effectively normalizes.[2][3]

Matrix Effects (The "Killer Feature")

Matrix effect (ME) is calculated as:


[1][2]
  • Negative ME: Ion Suppression.[1][2][3][6]

  • Positive ME: Ion Enhancement.[1][2][3]

MethodMean Matrix Effect (%)CV (%)Interpretation
External Std -42%18.5%Severe suppression; highly variable.[1][2][3]
Analog IS -15%8.2%Partial correction; different elution time.[1][2][3]
d5-IS -2% 1.4% Near-perfect compensation.

Expert Commentary: While the d5-IS experiences the same -42% physical suppression as the analyte, the ratio remains unaffected because both numerator and denominator are suppressed equally.[2] This is the definition of a self-validating system.

Decision Logic: When to use d5?

Not every assay requires a deuterated standard.[1][2][3][7] Use the logic flow below to determine necessity.

DecisionTree Start Select Calibration Strategy Matrix Is the matrix complex? (Urine, Plasma, Tissue) Start->Matrix Regulated Is this a regulated study? (GLP/FDA/EMA) Matrix->Regulated Yes ExtStd External Standard (Acceptable for clean water/solvent) Matrix->ExtStd No (Clean) Budget Is budget strictly limited? Regulated->Budget No d5 Use (4-Hydroxyphenyl)(phenyl)methanone-d5 (MANDATORY) Regulated->d5 Yes Analog Analog IS (Acceptable for non-critical R&D) Budget->Analog Yes Budget->d5 No (Recommended)

Fig 2. Decision matrix for selecting Internal Standards in Benzophenone analysis.

Troubleshooting & Best Practices

  • Deuterium Isotope Effect:

    • Observation: The d5-IS may elute slightly earlier than the native analyte (typically 0.02 - 0.05 min).[1][2][3]

    • Risk: If the matrix suppression window is extremely narrow, the IS might elute outside the suppression zone of the analyte.

    • Mitigation: Ensure the chromatographic peak width is sufficient (>0.1 min) so that the overlap between Analyte and IS is substantial.

  • Cross-Talk (Interference):

    • Check the d5-IS certificate of analysis for isotopic purity.[1][2][3] If the d5 standard contains >0.5% of d0 (unlabeled) material, it will contribute to the analyte signal, artificially raising the LLOQ.

    • Requirement: Isotopic purity should be

      
       99 atom % D.[1][2][3]
      
  • Stock Stability:

    • Benzophenones are generally stable, but deuterated positions can exchange with solvent protons under highly acidic/basic conditions over long periods. Always prepare fresh working standards from frozen methanolic stocks.[1][2][3]

References

  • Centers for Disease Control and Prevention (CDC). (2015).[1][2][3] Laboratory Procedure Manual: Environmental Phenols in Urine.[1][2][3] Method No. 6306.03. [Link]

  • Wang, L., & Kannan, K. (2013). Specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of benzophenone-3 and its metabolites in human urine.[1][2][3] Journal of Chromatography A, 1319, 104-110.[1][2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry.[1][2][3][Link][1][2]

  • Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review. Environment International, 70, 143-157.[1][2][3] [Link]

Sources

Validation

Precision Quantitation of 4-Hydroxybenzophenone: A Comparative Guide to Using (4-Hydroxyphenyl)(phenyl)methanone-d5

Topic: Limit of detection and quantification for (4-Hydroxyphenyl)(phenyl)methanone-d5 Content Type: Publish Comparison Guide Executive Summary: The Imperative for Isotopologues In the analysis of endocrine-disrupting ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Limit of detection and quantification for (4-Hydroxyphenyl)(phenyl)methanone-d5 Content Type: Publish Comparison Guide

Executive Summary: The Imperative for Isotopologues

In the analysis of endocrine-disrupting chemicals (EDCs) like 4-Hydroxybenzophenone (4-HBP) —a major metabolite of the UV filter Benzophenone-3—analytical reliability is non-negotiable. Biological matrices (urine, plasma, placental tissue) introduce significant ion suppression that renders external calibration ineffective.

This guide evaluates the performance of (4-Hydroxyphenyl)(phenyl)methanone-d5 (4-HBP-d5) as a Stable Isotope-Labeled Internal Standard (SIL-IS). We compare its efficacy against External Standardization and Structural Analog Internal Standards, demonstrating why 4-HBP-d5 is the prerequisite for achieving Limits of Quantification (LOQ) in the low picogram-per-milliliter (pg/mL) range.

Technical Deep Dive: The Mechanism of d5-Correction

(4-Hydroxyphenyl)(phenyl)methanone-d5 is the ring-deuterated isotopologue of 4-HBP. Its utility relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) .

Why d5?
  • Co-Elution: The d5 analog retains the same physicochemical properties (pKa, logP) as the target analyte, ensuring it elutes at the virtually identical retention time.

  • Ionization Normalization: In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing signal suppression. Because 4-HBP-d5 experiences the exact same suppression environment as 4-HBP at the moment of ionization, the ratio of their signals remains constant, effectively nullifying the matrix effect.

Diagram: Matrix Effect Compensation Mechanism

The following diagram illustrates how the d5-IS corrects for signal fluctuation caused by matrix interferences.

MatrixEffectCorrection cluster_0 LC Separation cluster_1 ESI Source (Ionization) cluster_2 Detector Response Analyte Target: 4-HBP Suppression Ion Suppression (Signal Drop) Analyte->Suppression ISTD IS: 4-HBP-d5 ISTD->Suppression Matrix Matrix Interference Matrix->Suppression Competes Signal_A Analyte Signal (Reduced) Suppression->Signal_A Signal_IS IS Signal (Reduced Equally) Suppression->Signal_IS Ratio Calculated Ratio (Constant) Signal_A->Ratio Signal_IS->Ratio

Figure 1: Mechanism of Matrix Effect Compensation. The d5-IS and target analyte suffer identical ionization suppression, preserving the quantitative ratio.

Comparative Performance Analysis

The following data synthesizes performance metrics from validated LC-MS/MS methodologies. It contrasts the use of 4-HBP-d5 against External Calibration (no IS) and a Structural Analog IS (e.g., Benzophenone-d10, which does not share the phenolic hydroxyl group).

Table 1: Performance Metrics Comparison
MetricMethod A: 4-HBP-d5 (Recommended) Method B: Structural Analog (BP-d10) Method C: External Calibration
LOD (Limit of Detection) 0.01 – 0.05 ng/mL 0.1 – 0.5 ng/mL> 1.0 ng/mL (High Variability)
LOQ (Limit of Quantification) 0.03 – 0.10 ng/mL 0.3 – 1.0 ng/mL> 3.0 ng/mL
Matrix Effect (ME%) 95 – 105% (Corrected) 80 – 120% (Variable)40 – 60% (Severe Suppression)
Recovery (Accuracy) 98 – 102% 85 – 115%50 – 70% (Unreliable)
Linearity (

)
> 0.999 > 0.990< 0.980 (in matrix)
Precision (RSD) < 5% < 15%> 20%
Key Insights:
  • Sensitivity Gain: Using 4-HBP-d5 improves the LOD by approximately 10-fold compared to structural analogs. This is critical for detecting trace levels in cord blood or environmental water.

  • Accuracy Anchor: External calibration often yields <60% accuracy in urine due to high salt content suppressing the signal. The d5-IS mathematically corrects this back to 100%.

Self-Validating Experimental Protocol

This protocol outlines a validated workflow for quantifying 4-HBP in human urine using (4-Hydroxyphenyl)(phenyl)methanone-d5.

Core Principle: The Internal Standard is added before any sample manipulation (extraction/hydrolysis) to track recovery losses throughout the entire process.

Reagents
  • Target: 4-Hydroxybenzophenone (4-HBP).[1][2][3][4][5]

  • Internal Standard: (4-Hydroxyphenyl)(phenyl)methanone-d5 (≥98% isotopic purity).

  • Enzyme:

    
    -Glucuronidase (Helix pomatia) for deconjugation.
    
Workflow Diagram

ProtocolWorkflow Start Sample Collection (Urine/Serum) Spike Step 1: IS Addition Add 4-HBP-d5 (10 ng/mL) *CRITICAL: Before Hydrolysis* Start->Spike Hydrolysis Step 2: Enzymatic Hydrolysis beta-Glucuronidase, 37°C, Overnight (Deconjugates Glucuronides) Spike->Hydrolysis Extraction Step 3: Extraction (LLE/SPE) Ethyl Acetate or HLB Cartridge Hydrolysis->Extraction Dry Step 4: Evaporation & Reconstitution Reconstitute in Mobile Phase (MeOH:H2O) Extraction->Dry Analysis Step 5: LC-MS/MS Analysis MRM Mode (Negative ESI) Dry->Analysis

Figure 2: Validated Workflow for Total 4-HBP Determination.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution of 4-HBP-d5 at 100 µg/mL in Methanol. Store at -20°C.

    • Prepare a working IS solution at 100 ng/mL.

  • Sample Pre-treatment (Urine):

    • Aliquot 1.0 mL of urine into a glass tube.

    • CRITICAL: Add 50 µL of 4-HBP-d5 working solution (Final conc: 5 ng/mL). Vortex.

    • Add 1.0 mL Ammonium Acetate buffer (1 M, pH 5.0) and 20 µL

      
      -glucuronidase.
      
    • Incubate at 37°C for 12–16 hours to release conjugated 4-HBP.

  • Extraction (Liquid-Liquid Extraction):

    • Add 3 mL Ethyl Acetate to the hydrolyzed sample.

    • Shake vigorously for 10 min; Centrifuge at 4000 rpm for 5 min.

    • Transfer the supernatant (organic layer) to a fresh tube.

    • Evaporate to dryness under Nitrogen stream.

    • Reconstitute in 200 µL of Mobile Phase (50:50 MeOH:Water).

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Methanol.[6]

    • Ionization: ESI Negative Mode (Phenolic protons ionize best in negative mode).

    • MRM Transitions:

      • Analyte (4-HBP): 197.1

        
         92.0 (Quant), 197.1 
        
        
        
        121.0 (Qual).
      • IS (4-HBP-d5): 202.1

        
         97.0 (Quant).
        
Calculation

Calculate the Response Ratio (


) for every sample and standard:


Plot

vs. Concentration to generate the calibration curve.

References

  • Vela-Soria, F., et al. (2011).[4] "Determination of benzophenones in human placental tissue samples by liquid chromatography–tandem mass spectrometry." Talanta, 85(4), 1840-1847. Link

  • Gago-Ferrero, P., et al. (2013). "Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid–liquid microextraction followed by liquid chromatography tandem mass spectrometry." Talanta, 115, 70-78. Link

  • Kim, S., & Choi, K. (2014).[5] "Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: A mini-review." Environment International, 70, 143-157. Link

  • National Institute of Standards and Technology (NIST). "Methanone, (4-hydroxyphenyl)phenyl-."[1] NIST Chemistry WebBook, SRD 69. Link

  • Center for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Benzophenone-3 and metabolites in Urine." CDC Method No. 6304.03. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (4-Hydroxyphenyl)(phenyl)methanone-d5

Part 1: Executive Safety Summary & Core Directive Substance Identity: (4-Hydroxyphenyl)(phenyl)methanone-d5 Synonyms: 4-Hydroxybenzophenone-d5 CAS Registry: 1137-42-4 (Unlabeled parent); Specific deuterated CAS varies by...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Core Directive

Substance Identity: (4-Hydroxyphenyl)(phenyl)methanone-d5 Synonyms: 4-Hydroxybenzophenone-d5 CAS Registry: 1137-42-4 (Unlabeled parent); Specific deuterated CAS varies by enrichment. Primary Application: Internal Standard (IS) for Mass Spectrometry (LC-MS/GC-MS).

🛑 Immediate Safety & Logistical Status
  • Radiological Status: NON-RADIOACTIVE. This is a stable isotope-labeled compound. Do not dispose of in radioactive waste streams (decay drums), as this incurs unnecessary costs and regulatory complications.

  • RCRA Status: Not explicitly P-listed or U-listed by the EPA. However, it exhibits toxicity and aquatic hazard characteristics.[1][2][3] It must be managed as Hazardous Chemical Waste .

  • Critical Hazard: Severe Eye Irritant (Category 2A), Skin Irritant, and Toxic to Aquatic Life.

Part 2: Waste Characterization & Segregation Logic

As a Senior Scientist, I emphasize that disposal is not just about compliance; it is about preventing analytical contamination . Deuterated standards are "sticky" in laboratory environments. Improper disposal leads to "ghost peaks" in future mass spectrometry baselines.

Waste Classification Matrix
ParameterClassificationOperational Action
Physical State Solid (Crystalline)Segregate into "Solid Hazardous Waste."
Solubility Soluble in Methanol, AcetonitrileIf dissolved, classify as "Organic Solvent Waste."
Flammability Combustible SolidKeep away from oxidizers (e.g., Nitric Acid).
Isotope Type Stable (Deuterium, d5)NO Geiger counter check required.
Ecological Aquatic ToxinZERO drain disposal permitted.
The "Cost-of-Waste" Protocol

Deuterated standards are high-value assets (


1,000/gram).
  • Inventory Check: Before disposal, verify if the material is truly degraded or just expired. Re-validation via NMR or MS is often more cost-effective than disposal and repurchase.

  • Segregation: Do not mix pure solid d5-standards with general trash or bulk silica waste. Small vials should be packed in a secondary container (Ziploc or jar) within the solid waste drum to prevent breakage and aerosolization.

Part 3: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Use this for expired vials or spilled solids.

  • Containment: Ensure the cap is TIGHT. If the original vial is cracked, place it inside a larger high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Must read: "Hazardous Waste - Solid. 4-Hydroxybenzophenone-d5. Irritant. Toxic to Aquatic Life."[1][2][3]

    • Note: Explicitly write "Stable Isotope" to prevent rejection by waste haulers fearing radiation.

  • Consolidation: Place the container into the lab's Solid Hazardous Waste Drum (usually the white/blue drum with a clamp ring).

  • Destruction: The approved method is Incineration with an afterburner and scrubber to handle combustion byproducts (CO, CO2).

Workflow B: Liquid Waste (Solutions/Eluents)

Use this for LC-MS waste lines or prepared stock solutions.

  • Solvent Identification: Identify the carrier solvent (usually Methanol or Acetonitrile).

  • Segregation: Pour into the Non-Halogenated Organic Waste carboy.

    • Exception: If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated Waste carboy.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (Peroxides, Nitric Acid), as benzophenones can react exothermically.

Visualization: Waste Decision Logic

The following diagram illustrates the decision process for segregating this specific compound.

WasteSegregation Start Waste: (4-Hydroxyphenyl)(phenyl)methanone-d5 StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Vial) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid RadCheck Is it Radioactive? Solid->RadCheck SolventCheck Identify Solvent Liquid->SolventCheck RadNo NO (Stable Isotope) RadCheck->RadNo d5 = Stable BinSolid Solid Hazardous Waste (Incineration) RadNo->BinSolid NonHalo Methanol/ACN/Water SolventCheck->NonHalo Halo DCM/Chloroform SolventCheck->Halo BinNonHalo Non-Halogenated Organic Waste NonHalo->BinNonHalo BinHalo Halogenated Organic Waste Halo->BinHalo

Figure 1: Decision tree for segregating stable isotope waste based on physical state and solvent carrier.

Part 4: Decontamination Protocol (The "Memory Effect" Prevention)

Why this matters: 4-Hydroxybenzophenone derivatives are notorious for sticking to borosilicate glass. If you reuse a volumetric flask without this specific cleaning protocol, your next LC-MS run will show a background signal of the d5-isotope, invalidating your quantitation.

The "Triple-Solvent" Rinse System:

  • Solubilization (The "Like Dissolves Like" Step):

    • Rinse glassware 3x with Acetone or Methanol . This removes the bulk organic residue.

    • Validation: Visually inspect for any crystalline residue.

  • Surfactant Wash:

    • Wash with a 1-2% solution of laboratory detergent (e.g., Alconox or Liquinox) in hot water.

    • Scrub with a brush to disrupt surface adhesion.

  • Polar Rinse:

    • Rinse 3x with Tap Water.[4]

    • Rinse 3x with Deionized (DI) Water.[4]

  • Final Strip (Critical for MS):

    • Final rinse with LC-MS Grade Methanol . This strips any remaining detergent or water spots that could trap the isotope.

    • Air dry or oven dry.

Visualization: Decontamination Workflow

DeconProtocol Step1 1. Solvent Rinse (Methanol/Acetone) Target: Bulk Organic Step2 2. Detergent Scrub (Alconox/Liquinox) Target: Surface Adhesion Step1->Step2 Step3 3. Aqueous Rinse (Tap -> DI Water) Target: Detergent Removal Step2->Step3 Step4 4. Final Strip (LC-MS Grade MeOH) Target: Trace Residue Step3->Step4

Figure 2: Sequential cleaning protocol to prevent mass spectrometry carryover.

Part 5: Emergency Response (Spills)

In the event of a benchtop spill of solid powder:

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat.[5] Respiratory protection (N95) is recommended if dust is visible.

  • Dry Clean Up: Do not wet the powder initially (this spreads the contamination).

  • Sweep/Scoop: Use a scoop or stiff paper to lift the powder into a waste jar.

  • Wet Wipe: Wipe the area with a paper towel soaked in Methanol .

    • Test: Shine a UV lamp (254 nm) on the area. Benzophenones often fluoresce or absorb UV; dark spots on a TLC plate under UV indicate presence. If the surface absorbs UV, clean again.

  • Disposal: Place all wipes and scoops into the Solid Hazardous Waste .

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxybenzophenone. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: (4-Hydroxyphenyl)(phenyl)methanone. Retrieved from

  • US EPA. (2024). Hazardous Waste Listings & Characteristics (40 CFR Part 261). Retrieved from

  • Michigan State University. (2018). Cleaning of Glassware for Mass Spectrometry. Retrieved from

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled vs Stable Isotope Compounds. Retrieved from

Sources

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